Tribenzyl phosphite
Description
Properties
IUPAC Name |
tribenzyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFOMYPMTJLQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934408 | |
| Record name | Tribenzyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-57-9 | |
| Record name | Tris(phenylmethyl) phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribenzylphosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribenzyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribenzyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Tribenzyl Phosphite: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 15205-57-9 Molecular Formula: C₂₁H₂₁O₃P
This technical guide provides an in-depth overview of tribenzyl phosphite (B83602), a versatile organophosphorus compound with applications in organic synthesis and as a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.
Core Properties of Tribenzyl Phosphite
This compound is a phosphorous acid ester characterized by three benzyl (B1604629) groups attached to the phosphorus atom via oxygen. Its reactivity makes it a useful reagent in various chemical transformations. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 352.36 g/mol | [1] |
| Appearance | Colorless liquid or solid | [2] |
| Boiling Point | 142 °C | [2] |
| Melting Point | 180-195 °C | [3] |
| Purity (typical) | >95% | [4] |
| Sensitivity | Moisture sensitive | [2] |
Synthesis of this compound: An Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a patented method. This procedure involves the reaction of phosphorus trichloride (B1173362) with benzyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
PCl₃ + 3 BnOH + 3 Base → P(OBn)₃ + 3 Base·HCl (where Bn represents a benzyl group)
Materials:
-
Phosphorus trichloride (PCl₃)
-
Benzyl alcohol (BnOH)
-
Pyridine (B92270) (or another suitable base like triethylamine)
-
Anhydrous diethyl ether (or another suitable anhydrous solvent)
-
10% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
Reaction Setup: In a stirred reactor under an inert atmosphere (e.g., nitrogen), add 1000 ml of anhydrous diethyl ether and 100 g (0.73 mol) of phosphorus trichloride.
-
Cooling: Cool the mixture to 10 °C.
-
Base Addition: Slowly add 190.6 g (2.41 mol) of pyridine dropwise to the stirred solution while maintaining the temperature at 10 °C. After the addition is complete, continue stirring at this temperature for 1 hour.
-
Benzyl Alcohol Addition: While maintaining the temperature at 10 °C, add 275.8 g (2.55 mol) of benzyl alcohol dropwise. After the addition, stir for an additional hour at 10 °C.
-
Reaction Completion: Allow the reaction mixture to warm to 30 °C and stir for 10 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated pyridinium (B92312) hydrochloride salt.
-
Wash the filtrate successively with 1000 ml of water, 1000 ml of 10% sodium bicarbonate solution, and 1000 ml of saturated sodium chloride solution.
-
Collect the upper organic phase and dry it over 200 g of anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic phase and concentrate it under reduced pressure at 50 °C until no more solvent distills off.
-
Further distill under reduced pressure at 100 °C to remove any high-boiling point impurities.
-
The crude product is then purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.
-
-
Final Product: Concentrate the eluate under reduced pressure at 50 °C to yield this compound as a colorless liquid. The reported yield and purity for this method are 93.7% and 96.55% (by HPLC), respectively.
Applications in Organic Synthesis and Drug Development
This compound and other trialkyl phosphites are valuable reagents in organic synthesis. Their utility stems from the nucleophilic nature of the phosphorus atom.
Michaelis-Arbuzov Reaction:
One of the most significant reactions involving phosphites is the Michaelis-Arbuzov reaction, which is a key method for forming carbon-phosphorus bonds to synthesize phosphonates.[5][6] The general mechanism involves the reaction of a trialkyl phosphite with an alkyl halide.
While aryl halides are generally unreactive under classical Michaelis-Arbuzov conditions, certain catalyzed variations have been developed.[5] The benzyl groups in this compound can be cleaved under specific conditions, making it a useful precursor for the synthesis of various organophosphorus compounds.
Phosphorylation Agent in Drug Discovery:
Phosphorylation is a crucial biological process, and compounds that can mimic or modulate this process are of great interest in drug discovery. This compound can serve as a precursor to phosphorylating agents. For instance, it has been used in the synthesis of phosphotyrosine analogues, which are important tools for studying signal transduction pathways and as potential therapeutic agents. The benzyl protecting groups can be removed under relatively mild conditions, which is advantageous in the synthesis of complex molecules.
Visualizing Synthetic and Application Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its conceptual application in the phosphorylation of a substrate, a common step in the synthesis of bioactive molecules for drug development.
Caption: Synthesis workflow for this compound.
Caption: Conceptual workflow for substrate phosphorylation using this compound.
References
- 1. This compound | C21H21O3P | CID 11810300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tribenzylphosphite | Phosphorous acid tribenzyl ester | C21H21PO3 - Ereztech [ereztech.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
Physical and chemical properties of tribenzyl phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzyl phosphite (B83602), with the chemical formula C₂₁H₂₁O₃P, is an organophosphorus compound that serves as a versatile intermediate in organic synthesis.[1][2] Its unique reactivity makes it a valuable reagent in various chemical transformations, including the synthesis of flame retardants, plasticizers, and as a precursor to other organophosphorus compounds.[3] This technical guide provides a detailed overview of the physical and chemical properties of tribenzyl phosphite, along with experimental protocols for its synthesis and key reactions.
Physical and Chemical Properties
This compound is a colorless liquid or solid with a boiling point of 142°C.[4] It is sensitive to moisture and should be handled under anhydrous conditions.[4] The compound's properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁O₃P | [1][2] |
| Molecular Weight | 352.36 g/mol | [4] |
| Appearance | Colorless liquid or solid | [4] |
| Boiling Point | 142°C | [4] |
| Melting Point | 180-195°C (Note: This value from one supplier appears unusually high and may be inaccurate) | [5] |
Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Data not readily available in searched sources |
| ³¹P NMR | Data not readily available in searched sources |
| IR Spectroscopy | Data not readily available in searched sources |
| Mass Spectrometry | Data not readily available in searched sources |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with benzyl (B1604629) alcohol in the presence of an acid scavenger, such as triethylamine (B128534).[3]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Benzyl alcohol
-
Triethylamine
-
Anhydrous organic solvent (e.g., petroleum ether, anhydrous ether)
-
Stirring reactor
-
Dropping funnel
-
Apparatus for filtration and distillation under reduced pressure
Procedure: [3]
-
Under stirring, add the organic solvent and phosphorus trichloride to the reactor.
-
Cool the mixture to 0-10°C.
-
Slowly add triethylamine dropwise, maintaining the temperature between 0-10°C.
-
After the addition of triethylamine is complete, stir the mixture for 15-60 minutes at 0-10°C.
-
Add benzyl alcohol dropwise, again maintaining the temperature at 0-10°C.
-
After the addition of benzyl alcohol, continue stirring at this temperature for 15-60 minutes.
-
Allow the reaction mixture to warm to 20-30°C and stir for 10-20 hours.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate successively with water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.
-
Collect the organic phase and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by distillation under reduced pressure at 40-50°C.
-
Purify the crude product by flash column chromatography.
-
Concentrate the eluate under reduced pressure at 40-50°C to yield pure this compound.
Chemical Reactions
This compound undergoes several important chemical reactions characteristic of phosphite esters.
Hydrolysis
Phosphite esters are susceptible to hydrolysis, which involves the cleavage of the P-O bond.[1][6] The reaction is catalyzed by both acids and bases.[6]
Oxidation
This compound can be oxidized to the corresponding tribenzyl phosphate. This is a common reaction for phosphites.
Arbuzov Reaction
The Arbuzov reaction is a key transformation of phosphite esters. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[7][8][9][10] The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) intermediate, which then undergoes dealkylation by the halide ion.[10]
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound Workflow.
Arbuzov Reaction Mechanism
Caption: Generalized Arbuzov Reaction Mechanism.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] It is harmful if swallowed.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[11][12] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[12]
Conclusion
This compound is a valuable reagent in organic chemistry with a range of applications. This guide provides a consolidated resource for its physical and chemical properties, synthesis, and key reactions, intended to support researchers and professionals in the fields of chemistry and drug development. Further investigation into its spectroscopic characterization and the experimental conditions for its various reactions would be beneficial for a more complete understanding of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C21H21O3P | CID 11810300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 4. Tribenzylphosphite | Phosphorous acid tribenzyl ester | C21H21PO3 - Ereztech [ereztech.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Tribenzyl phosphite synthesis from phosphorus trichloride and benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tribenzyl phosphite (B83602) from phosphorus trichloride (B1173362) and benzyl (B1604629) alcohol. The document outlines the detailed experimental protocol, quantitative analysis of the reaction, and characterization of the final product, adhering to the highest standards of scientific rigor for an audience in research and development.
Reaction Overview and Mechanism
The synthesis of tribenzyl phosphite is achieved through the reaction of phosphorus trichloride (PCl₃) with three equivalents of benzyl alcohol (BnOH). The reaction proceeds via a nucleophilic attack of the hydroxyl group of benzyl alcohol on the phosphorus atom of phosphorus trichloride, with the concomitant elimination of hydrogen chloride (HCl). To drive the reaction to completion and neutralize the HCl byproduct, an acid scavenger, typically a tertiary amine such as triethylamine (B128534) (Et₃N), is employed. The overall balanced chemical equation for the reaction is:
PCl₃ + 3 BnOH + 3 Et₃N → P(OBn)₃ + 3 Et₃N·HCl
The reaction is typically carried out in an inert organic solvent at reduced temperatures to control the exothermic nature of the reaction and minimize side product formation.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established synthetic methods.[1]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Benzyl alcohol (BnOH)
-
Triethylamine (Et₃N) or another suitable tertiary amine (e.g., N,N-dimethylaniline)
-
Anhydrous organic solvent (e.g., petroleum ether, toluene)
-
Deionized water
-
10% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet
-
Ice-water bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Apparatus for column chromatography
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is charged with the chosen anhydrous organic solvent and phosphorus trichloride under a nitrogen atmosphere. The flask is then cooled to 0-10 °C using an ice-water bath.
-
Addition of Acid Scavenger: The acid scavenger (e.g., triethylamine) is added dropwise to the stirred solution while maintaining the temperature between 0-10 °C. The mixture is stirred for an additional 15-60 minutes at this temperature.
-
Addition of Benzyl Alcohol: Benzyl alcohol is then added dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C. After the addition is complete, the reaction mixture is stirred at this temperature for another 15-60 minutes.
-
Reaction Progression: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature (20-30 °C) and stirred for 10-20 hours to ensure the reaction goes to completion.
-
Workup:
-
The reaction mixture is filtered to remove the precipitated amine hydrochloride salt.
-
The filtrate is transferred to a separatory funnel and washed sequentially with deionized water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.
-
The organic layer is collected and dried over anhydrous sodium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or flash column chromatography to yield pure this compound.[1]
-
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| Benzyl alcohol : Phosphorus trichloride | (3.0-3.5) : 1 | [1] |
| Triethylamine : Phosphorus trichloride | ~3 : 1 | [1] |
| Reaction Conditions | ||
| Initial Temperature | 0-10 °C | [1] |
| Reaction Temperature | 20-30 °C | [1] |
| Reaction Time | 10-20 hours | [1] |
| Product Yield and Purity | ||
| Yield | 73.7% - 95% | [1] |
| Purity | >90.95% - 96% | [1] |
Product Characterization
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: The ³¹P NMR spectrum is the most definitive method for characterizing phosphites. For trialkyl and triaryl phosphites, the ³¹P chemical shift typically appears in the range of +120 to +140 ppm. The spectrum of this compound is expected to show a single resonance in this region.
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a characteristic multiplet for the aromatic protons of the benzyl groups in the range of 7.2-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl groups would likely appear as a doublet around 4.9-5.1 ppm, with coupling to the phosphorus atom.
-
¹³C NMR: The ¹³C NMR spectrum should display signals for the aromatic carbons of the benzyl groups between 127-137 ppm and a signal for the methylene carbon adjacent to the oxygen atom around 65-70 ppm, which may show coupling to the phosphorus atom.
4.2 Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks are:
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic CH₂) |
| 1600, 1495, 1450 | C=C stretching (aromatic ring) |
| 1200-1180 | C-O stretching |
| 1050-1000 | P-O-C stretching (asymmetric) |
| 890-840 | P-O stretching |
These values are based on the analysis of similar compounds like triphenyl phosphite.[2]
Visualizations
5.1 Reaction Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
5.2 Logical Relationship of Reaction Components
This diagram shows the logical relationship between the reactants, reagents, and products in the synthesis.
Caption: Logical relationship of reactants and products.
References
An In-depth Technical Guide to the Mechanism of Tribenzyl Phosphite Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of tribenzyl phosphite (B83602), a key intermediate in various chemical syntheses. The document details the reaction mechanism, experimental protocols, and potential side reactions, presenting quantitative data in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, adhering to best practices for clarity and contrast.
Core Reaction Mechanism: A Stepwise Nucleophilic Substitution
The predominant method for synthesizing tribenzyl phosphite is the reaction of phosphorus trichloride (B1173362) (PCl₃) with benzyl (B1604629) alcohol in the presence of a suitable base. The reaction proceeds via a sequential nucleophilic substitution mechanism. In this process, the oxygen atom of the benzyl alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃. This leads to the displacement of a chloride ion. This process is repeated three times, with each step producing one equivalent of hydrogen chloride (HCl).
A base, typically a tertiary amine such as triethylamine (B128534) or N,N-dimethylaniline, is crucial for driving the reaction to completion. The base acts as an acid scavenger, neutralizing the HCl generated in each step. This prevents the protonation of the alcohol and the phosphite intermediates, thereby ensuring the progression of the reaction towards the desired this compound product.[1][2]
The overall reaction can be summarized as follows:
PCl₃ + 3 C₆H₅CH₂OH + 3 Base → P(OCH₂C₆H₅)₃ + 3 Base·HCl
The stepwise nature of this mechanism is illustrated in the signaling pathway diagram below.
Caption: Stepwise formation of this compound.
Potential Side Reactions
While the use of a base is intended to produce a clean reaction, improper reaction conditions can lead to the formation of byproducts. The primary side reaction of concern is the dealkylation of the this compound product by any unquenched HCl. This reaction, an example of the Michaelis-Arbuzov reaction, would lead to the formation of dibenzyl phosphite and benzyl chloride. Efficient stirring and the slow addition of reagents at low temperatures are critical to ensure the immediate neutralization of HCl and minimize this side reaction.
Quantitative Data Summary
The following table summarizes quantitative data from two representative experimental protocols for the synthesis of this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Reactants | ||
| Phosphorus Trichloride | 0.73 mol | 0.03 mol |
| Benzyl Alcohol | 2.34 mol | 0.09 mol |
| Base | N,N-Dimethylaniline (2.34 mol) | Triethylamine (0.09 mol) |
| Solvent | Petroleum Ether | Petroleum Ether |
| Reaction Conditions | ||
| Initial Temperature | 0°C | 5-10°C |
| Reaction Time | 10.5 hours | 1 hour |
| Results | ||
| Yield | 92.5% | 73.7% |
| Purity (by HPLC) | 96.60% | 90.95% |
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound.
Protocol 1: High-Yield Synthesis with N,N-Dimethylaniline
-
Reactor Setup: A stirring reactor is charged with 1000 ml of petroleum ether and 100 g (0.73 mol) of phosphorus trichloride.
-
Initial Cooling: The mixture is cooled to 0°C with stirring.
-
Base Addition: At 0°C, 283.6 g (2.34 mol) of N,N-dimethylaniline is added dropwise. The mixture is stirred at this temperature for 0.5 hours.
-
Benzyl Alcohol Addition: While maintaining the temperature at 0°C, 252.6 g (2.34 mol) of benzyl alcohol is added dropwise. The mixture is then stirred at 0°C for an additional 0.5 hours.
-
Reaction Progression: The reaction temperature is raised to 20°C and maintained for 10 hours.
-
Work-up:
-
The mixture is filtered to remove the organic salts.
-
The filtrate is washed sequentially with 1000 ml of water, 1000 ml of 10% sodium bicarbonate solution, and 1000 ml of saturated sodium chloride solution.
-
The upper organic phase is collected and dried with 200 g of anhydrous sodium sulfate.
-
-
Purification:
-
The dried organic phase is concentrated by vacuum distillation at 50°C, followed by a second distillation at 90°C to remove high-boiling point impurities.
-
The resulting product is further purified by flash column chromatography using a 1:10 mixture of ethyl acetate (B1210297) and petroleum ether.
-
The eluent is concentrated under reduced pressure at 40°C to yield 237.1 g of this compound as a colorless liquid.[2]
-
Protocol 2: Synthesis with Triethylamine
-
Reactor Setup: A stirring reactor is charged with a solution of benzyl alcohol and triethylamine in petroleum ether.
-
Reagent Addition: Under vigorous stirring, a mixed solution of 2.7 ml (0.03 mol) of phosphorus trichloride and 15 ml of petroleum ether is added via a dropping funnel. The temperature is maintained between 5-10°C using an ice-water bath.
-
Reaction Progression: After the addition is complete, the temperature is raised to 40-50°C and maintained with stirring for 1 hour.
-
Product: The final product is obtained as a colorless liquid.[2]
Caption: Experimental workflow for high-yield synthesis.
Spectroscopic Characterization Data
While experimental spectra for this compound are not widely published, the following table provides the expected spectroscopic data based on the known chemical structure and data from analogous compounds. These values are intended for guidance in the characterization of synthesized this compound.
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Absorption Band |
| ¹H NMR | P-O-CH₂ | ~4.9 - 5.1 ppm (doublet, J(P,H) ≈ 8-10 Hz) |
| C₆H₅ | ~7.2 - 7.4 ppm (multiplet) | |
| ³¹P NMR | P(OR)₃ | ~135 - 140 ppm (relative to 85% H₃PO₄) |
| IR Spectroscopy | P-O-C stretch | ~1020 - 1050 cm⁻¹ |
| C-H (aromatic) | ~3030 - 3090 cm⁻¹ | |
| C=C (aromatic) | ~1450 - 1600 cm⁻¹ |
References
A Technical Guide to the ¹H and ³¹P NMR Spectral Data of Tribenzyl Phosphite
Data Presentation
The expected NMR spectral data for tribenzyl phosphite (B83602) is summarized in the tables below. This data is based on the known spectral characteristics of dibenzyl phosphite and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data for Tribenzyl Phosphite
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | Multiplet | 15H | Aromatic protons (C₆H₅) |
| ~5.0 | Doublet | 6H | Methylene protons (CH₂) |
Predicted data is based on the spectrum of dibenzyl phosphite and the structural similarity to this compound.
Table 2: Predicted ³¹P NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |
| ~8.4 | Singlet | N/A |
Predicted data is based on the spectrum of dibenzyl phosphite. The multiplicity is expected to be a singlet in a proton-decoupled spectrum.
Experimental Protocols
The acquisition of high-quality ¹H and ³¹P NMR spectra for this compound requires adherence to standard experimental protocols for organophosphorus compounds.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe is recommended.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable choice.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters: A standard proton experiment is typically sufficient. The spectral width should encompass the aromatic and benzylic proton regions (approximately 0-10 ppm).
³¹P NMR Spectroscopy:
-
Solvent: CDCl₃
-
Reference: An external standard of 85% phosphoric acid (H₃PO₄) is commonly used and set to 0.0 ppm.[1][2]
-
Acquisition Parameters:
-
Proton decoupling is typically employed to simplify the spectrum, resulting in a single sharp peak for the phosphorus atom.[3]
-
The spectral width for ³¹P NMR is significantly larger than for ¹H NMR, and should be set appropriately to observe the phosphite peak (e.g., -50 to 200 ppm).
-
Mandatory Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
NMR Analysis Workflow
References
Spectroscopic Characterization of Tribenzyl Phosphite: A Technical Guide
Introduction
Tribenzyl phosphite (B83602), with the chemical formula C₂₁H₂₁O₃P, is an organophosphorus compound utilized in various chemical syntheses.[1][2][3] As with any synthesized compound intended for research, drug development, or industrial applications, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools for elucidating the molecular structure and confirming the identity of tribenzyl phosphite. This guide details the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for its comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all essential for unambiguous characterization.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly effective and direct method for analyzing phosphorus-containing compounds, offering a wide chemical shift range that is sensitive to the electronic environment of the phosphorus atom.[4][5] For this compound, a trivalent P(III) species, the ³¹P chemical shift is expected in a distinct region, far downfield from the more common pentavalent phosphates.
Expected Data
The ³¹P NMR spectrum of this compound will exhibit a single resonance.
| Nucleus | Expected Chemical Shift (δ) | Multiplicity |
| ³¹P | ~ +139 ppm | Singlet |
Note: The chemical shift is relative to an external 85% H₃PO₄ standard. The exact shift can vary slightly based on the solvent and concentration.
Experimental Protocol: ³¹P{¹H} NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]
-
Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Acquisition:
-
Select the ³¹P nucleus for observation.
-
Employ proton decoupling (e.g., zgpg30 pulse sequence) to collapse proton-phosphorus couplings, resulting in a single sharp peak and improving the signal-to-noise ratio.[4]
-
Set the spectral width to cover the expected range for phosphites (e.g., from -50 to +200 ppm).
-
Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery between pulses.
-
-
Referencing: The spectrum is referenced externally to 85% H₃PO₄ at 0 ppm.[6]
¹H NMR Spectroscopy
Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
Expected Data
The structure of this compound suggests two distinct types of protons: the benzylic methylene (B1212753) protons (-CH₂-) and the aromatic protons of the phenyl rings.
| Proton Environment | Expected Chemical Shift (δ) | Multiplicity | Integration | J-Coupling (Hz) |
| Aromatic (C₆H₅ ) | ~ 7.2 - 7.4 ppm | Multiplet | 15H | N/A |
| Methylene (O-CH₂ ) | ~ 5.0 ppm | Doublet | 6H | ³J(P,H) ≈ 8-10 Hz |
Note: The methylene protons are coupled to the phosphorus atom, resulting in a doublet. A patent for the synthesis of this compound confirms this general spectral pattern.[7]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer.
-
Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure the spectral width covers the range from 0 to 10 ppm.
-
Typical number of scans is 8 or 16 for sufficient signal-to-noise.
-
-
Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals to confirm the proton ratios.
¹³C{¹H} NMR Spectroscopy
Carbon-13 NMR identifies all unique carbon environments in the molecule.
Expected Data
Four distinct carbon signals are expected for this compound.
| Carbon Environment | Expected Chemical Shift (δ) |
| Methylene (-C H₂) | ~ 65 - 70 ppm |
| Aromatic (ipso-C) | ~ 136 - 138 ppm |
| Aromatic (ortho-, para-C) | ~ 128 - 129 ppm |
| Aromatic (meta-C) | ~ 127 - 128 ppm |
Note: The ipso-carbon (the aromatic carbon directly attached to the oxygen) may show coupling to the phosphorus atom.
Experimental Protocol: ¹³C{¹H} NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated solution (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use a standard NMR spectrometer with a broadband probe.
-
Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Processing: Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected Data
The IR spectrum of this compound will be dominated by absorptions corresponding to the P-O-C linkage and the benzyl (B1604629) groups. Data from the closely related triphenyl phosphite shows characteristic vibrations in these regions.[8][9]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic CH₂) | 2850 - 3000 | Medium |
| C=C stretch (aromatic ring) | 1450 - 1600 | Medium |
| C-O stretch | 1180 - 1220 | Strong |
| P-O stretch | 840 - 890 | Strong |
| C-H bend (out-of-plane) | 690 - 770 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a convenient method for analyzing liquid or solid samples with minimal preparation.[10]
-
Sample Preparation:
-
If this compound is a solid, place a small amount of the powder directly onto the ATR crystal.
-
If it is a liquid, place a single drop onto the crystal.[11]
-
-
Background Collection: Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[12]
-
Sample Analysis:
-
Apply pressure to the solid sample using the built-in clamp to ensure good contact with the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after the measurement.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues based on fragmentation patterns.
Expected Data
The primary piece of information from MS is the molecular ion peak, which confirms the molecular weight of the compound.
| Ion | Calculated Exact Mass [M] | Calculated Molecular Weight |
| [C₂₁H₂₁O₃P]⁺ | 352.12283 Da | 352.36 g/mol |
Data sourced from PubChem CID 11810300.[1][13]
Fragmentation: Electron Ionization (EI) would likely cause fragmentation. Common fragmentation pathways for such molecules include the loss of benzyl or benzyloxy radicals. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a suitable technique for analyzing such organophosphorus compounds.[14][15]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a low-polarity phase like TG-5SilMS).[15]
-
Gas Chromatography (GC) Method:
-
Injection: Inject 1 µL of the sample solution in splitless mode.[15]
-
Temperature Program: Start with an initial oven temperature of ~100°C, hold for 1-2 minutes, then ramp up to ~280-300°C at a rate of 10-20°C/min.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Method:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular ion and study the fragmentation pattern.
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
- 1. This compound | C21H21O3P | CID 11810300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tribenzylphosphite | Phosphorous acid tribenzyl ester | C21H21PO3 - Ereztech [ereztech.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 8. IR Spectra of Triphenyl Phosphite and Their Interpretation by Molecular Modeling | Physics [fizika.sgu.ru]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. PubChemLite - this compound (C21H21O3P) [pubchemlite.lcsb.uni.lu]
- 14. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cromlab-instruments.es [cromlab-instruments.es]
Solubility Profile of Tribenzyl Phosphite in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Structure and Polarity
Tribenzyl phosphite (B83602) ((C₆H₅CH₂)₃PO₃) is an organophosphorus compound characterized by three benzyl (B1604629) groups attached to a central phosphite ester. The presence of these three large, nonpolar benzyl groups dominates the molecule's overall polarity, rendering it significantly nonpolar and hydrophobic. This structural feature is the primary determinant of its solubility behavior in various organic solvents. Based on the principle of "like dissolves like," tribenzyl phosphite is expected to exhibit higher solubility in nonpolar or weakly polar solvents and limited solubility in highly polar solvents.
Qualitative Solubility Profile
The following table summarizes the inferred qualitative solubility of this compound at ambient temperature (approximately 20-25°C). This profile is extrapolated from its chemical structure and the reported solubility of structurally similar compounds, such as triphenyl phosphite, which is described as being very soluble in ethanol (B145695) and other organic solvents[1][2]. Synthesis procedures for this compound also indicate its compatibility with solvents like petroleum ether and diethyl ether[3].
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Highly Soluble | The nonpolar aromatic rings of these solvents have strong van der Waals interactions with the benzyl groups of this compound. |
| Ethers | Diethyl Ether, THF | Highly Soluble | These solvents are weakly polar and can effectively solvate the large nonpolar structure of this compound. Diethyl ether is used in its synthesis[3]. |
| Halogenated Solvents | Dichloromethane, Chloroform | Highly Soluble | These solvents have appropriate polarity to dissolve large organic molecules like this compound. |
| Ketones | Acetone, MEK | Soluble | The moderate polarity of ketones should allow for good solvation of this compound. |
| Esters | Ethyl Acetate (B1210297) | Soluble | Ethyl acetate is a moderately polar solvent that is a good solvent for a wide range of organic compounds. |
| Alcohols | Ethanol, Methanol | Moderately Soluble to Sparingly Soluble | The polarity of alcohols, especially methanol, and their hydrogen-bonding capability may limit the solubility of the largely nonpolar this compound. Triphenyl phosphite is noted to be very soluble in ethanol[1]. |
| Polar Aprotic Solvents | DMF, DMSO | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them poor solvents for nonpolar compounds. |
| Nonpolar Hydrocarbons | Hexane, Petroleum Ether | Soluble | The nonpolar nature of these solvents is well-suited for dissolving the nonpolar this compound. Petroleum ether is used in its synthesis[3]. |
| Water | - | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for the nonpolar this compound. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard and reliable method for determining the solubility of a solid compound in a solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Constant temperature bath or incubator
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pipettes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution using a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Gentle heating may be applied if the solvent is non-volatile, but care must be taken to avoid decomposition of the solute.
-
Once the solvent is completely removed, place the flask in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the flask in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the flask minus the initial tare mass of the empty flask.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Safety Precautions:
-
This compound may cause skin and eye irritation[4].
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting the experiment.
Visualizations
Caption: Workflow for the experimental determination of this compound solubility.
Caption: Factors influencing the solubility of this compound.
References
- 1. Triphenyl phosphite | (C6H5O)3P | CID 7540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triphenyl phosphite: properties and applications_Chemicalbook [chemicalbook.com]
- 3. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 4. This compound | C21H21O3P | CID 11810300 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition Profile of Tribenzyl Phosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of tribenzyl phosphite (B83602). While specific experimental data for tribenzyl phosphite is not extensively available in public literature, this document outlines the standard methodologies for its thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By examining data from analogous organophosphorus compounds, this guide offers a predictive framework for understanding the thermal behavior of this compound, which is crucial for its safe handling, storage, and application in research and development.
Introduction
This compound (C₂₁H₂₁O₃P) is an organophosphorus compound with potential applications in organic synthesis and materials science. A thorough understanding of its thermal stability is paramount for ensuring safety and process control in its various applications. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of chemical processes. This guide details the standard experimental protocols used to evaluate the thermal properties of such compounds and presents a logical workflow for this analysis.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁O₃P | [1] |
| Molecular Weight | 352.36 g/mol | [1] |
| Melting Point | 52 °C | N/A |
| Boiling Point | 180-195 °C | N/A |
Thermal Stability Analysis: Methodologies
The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of mass loss, and the composition of the final residue.
Experimental Protocol:
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, and also under an oxidative atmosphere (e.g., air) to investigate thermo-oxidative decomposition. A consistent purge rate (e.g., 20-50 mL/min) is maintained.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max) are key parameters derived from the first derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Similar to TGA, an inert or oxidative atmosphere is used.
-
Temperature Program: The sample is subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks represent events like melting, while exothermic peaks can indicate crystallization or decomposition.
Expected Thermal Decomposition Profile of this compound
The thermal stability of phosphites is influenced by the nature of the ester group. Generally, aryl phosphites are more thermally stable than alkyl phosphites. The benzyl (B1604629) group in this compound has different electronic and steric properties compared to simple alkyl or aryl groups, which will influence its specific decomposition temperature.
Experimental and Logical Workflow
The logical workflow for assessing the thermal stability of a compound like this compound is depicted in the following diagram.
References
An In-depth Technical Guide to the Reactivity of Tribenzyl Phosphite with Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of tribenzyl phosphite (B83602) with various electrophilic reagents. It is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into reaction mechanisms, experimental protocols, and quantitative data to facilitate the strategic use of this versatile reagent.
Introduction to Tribenzyl Phosphite
This compound, P(OCH₂C₆H₅)₃, is a trivalent organophosphorus compound that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the nucleophilic character of the phosphorus atom and the unique properties of the benzyl (B1604629) ester groups. These benzyl groups can be cleaved under relatively mild conditions, making this compound a useful reagent for the introduction of phosphorus moieties into organic molecules, which is a common strategy in the development of pharmaceuticals and agrochemicals.
The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (B1173362) with benzyl alcohol in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[1] This method can produce this compound in high yields (90-95%) and purity (>96%).[1]
Core Reactivity with Electrophiles
The lone pair of electrons on the phosphorus atom in this compound makes it a soft nucleophile, readily reacting with a variety of electrophilic reagents. The primary reaction pathways are the Michaelis-Arbuzov and Perkow reactions, which are central to the application of phosphites in carbon-phosphorus bond formation.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl or triaryl phosphite with an alkyl halide to form a phosphonate (B1237965).[2][3][4] In the case of this compound, the reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The phosphorus atom of this compound attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, forming a quasi-phosphonium salt intermediate.[5]
-
Dealkylation: The halide anion then attacks one of the benzylic carbons of the phosphonium (B103445) intermediate, also via an Sₙ2 mechanism, leading to the formation of a dibenzyl phosphonate and a benzyl halide.[5]
This reaction is particularly effective with primary alkyl halides, especially those that are activated, such as benzyl halides.
The reaction of this compound with alkyl halides is a reliable method for the synthesis of dibenzyl alkylphosphonates. The reactivity of the alkyl halide follows the general trend for Sₙ2 reactions: R-I > R-Br > R-Cl.[2]
Table 1: Michaelis-Arbuzov Reaction of this compound with Benzyl Halides
| Electrophile | Product | Reaction Conditions | Yield (%) | Reference |
| Benzyl chloride | Dibenzyl benzylphosphonate | Reflux, 180-185 °C, 24 hours (for triethyl phosphite) | 91 | [6] |
| Benzyl bromide | Dibenzyl benzylphosphonate | K₂CO₃, KI, PEG-400, RT, 6 hours (for dialkyl phosphites) | High |
A representative procedure for the synthesis of a benzyl phosphonate from a benzyl halide and a dialkyl phosphite is provided below. While this protocol uses a dialkyl phosphite, the principles are applicable to this compound.
Materials:
-
Benzyl halide (1 mmol)
-
Dialkyl phosphite (1 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Potassium iodide (KI) (0.3 mmol)
-
Polyethylene glycol (PEG-400) (0.5 g)
-
Diethyl ether
Procedure:
-
To a stirred mixture of the benzyl halide, dialkyl phosphite, potassium carbonate, and potassium iodide, add PEG-400.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with diethyl ether (2 x 10 mL).
-
Purify the obtained residual oil by column chromatography (petroleum ether/ethyl acetate (B1210297) 10%).
The Perkow Reaction
A competing pathway to the Michaelis-Arbuzov reaction, particularly with α-haloketones, is the Perkow reaction. This reaction leads to the formation of a vinyl phosphate (B84403) instead of a β-ketophosphonate.[7][8] The mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the α-haloketone.[7]
The outcome of the reaction (Michaelis-Arbuzov vs. Perkow) is influenced by the structure of the α-haloketone and the reaction conditions. Generally, factors that increase the electrophilicity of the carbonyl carbon favor the Perkow reaction.
The reaction of this compound with α-haloketones can yield either the dibenzyl β-ketophosphonate (Arbuzov product) or the dibenzyl vinyl phosphate (Perkow product). The distribution of these products is dependent on the specific reactants and conditions. For instance, the reaction of trialkyl phosphites with α-bromoacetophenones can lead to both products, with the ratio being influenced by substituents on the aromatic ring.[9]
Table 2: Reactivity of Phosphites with α-Haloketones
| Phosphite | Electrophile | Product Type | Key Observations | Reference |
| Trialkyl phosphite | α-haloketone | Vinyl phosphate (Perkow) or β-ketophosphonate (Arbuzov) | The reaction is considered a side-reaction to the Michaelis-Arbuzov reaction. | [7] |
| Triethyl phosphite | Hexachloroacetone | Vinyl phosphate | Used in the synthesis of an insect repellent. | [7] |
| Trimethyl phosphite | Chloroacetone | Both Perkow and Arbuzov products | Computational studies have analyzed the competitive pathways. |
A general procedure for the Perkow reaction is outlined below. Specific conditions will vary depending on the substrates.
Materials:
-
Trialkyl/triaryl phosphite
-
α-Haloketone
-
Inert solvent (e.g., benzene, THF)
Procedure:
-
Dissolve the α-haloketone in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the phosphite dropwise to the solution, maintaining the desired reaction temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates).
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by distillation or column chromatography to isolate the vinyl phosphate.
Reaction with Acyl Halides
Reaction with Halogens
Phosphites react with halogens such as chlorine and bromine. The reaction with triphenyl phosphite and chlorine in an inert solvent can form a stable dichlorotriphenoxyphosphorane adduct at low temperatures. This adduct can then be used as a chlorinating agent.[10] It is expected that this compound would react similarly with halogens to form the corresponding dihalotribenzyloxyphosphorane.
Lewis Acid Catalyzed Reactions
Lewis acids can be employed to activate less reactive electrophiles, such as aldehydes, towards nucleophilic attack by phosphites.
Reaction with Aldehydes
The direct reaction of this compound with aldehydes is generally slow. However, in the presence of a Lewis acid catalyst, the reaction can be promoted to form α-hydroxyphosphonates after hydrolysis of the initial adduct. Specific protocols for the Lewis acid-catalyzed addition of this compound to aldehydes are not well-documented in the available literature, but general procedures for similar reactions with other phosphites can be adapted.
Materials:
-
Aldehyde (1.0 mmol)
-
Phosphite (e.g., triethyl phosphite) (1.2 mmol)
-
Lewis Acid (e.g., TiCl₄, 1.0 M solution in DCM) (1.2 mL, 1.2 mmol)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a solution of the aldehyde in anhydrous DCM at -78 °C under an inert atmosphere, add the phosphite.
-
Slowly add the Lewis acid solution dropwise.
-
Stir the mixture at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the corresponding α-hydroxyphosphonate derivative.[11]
Reaction Mechanisms and Workflows
Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Perkow Reaction Mechanism
Caption: Mechanism of the Perkow Reaction.
General Experimental Workflow for Phosphonate Synthesis
Caption: General workflow for phosphonate synthesis.
Conclusion
This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-phosphorus bonds through reactions with various electrophiles. The Michaelis-Arbuzov and Perkow reactions represent the two major pathways governing its reactivity. While a significant body of literature exists for the reactions of trialkyl and triaryl phosphites, specific quantitative data and detailed protocols for this compound remain areas for further investigation. This guide provides a foundational understanding of its reactivity and offers general experimental frameworks that can be adapted for specific synthetic targets. For researchers and drug development professionals, a thorough understanding of these reaction pathways is crucial for the rational design and efficient synthesis of novel organophosphorus compounds with potential biological activity.
References
- 1. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google Patents [patents.google.com]
- 7. Perkow reaction - Wikipedia [en.wikipedia.org]
- 8. Perkow_reaction [chemeurope.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. GB2044266A - Phophitehalogen addition compounds and their use as halogenating agents - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Lone Pair Reactivity of the Phosphorus Atom in Tribenzyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tribenzyl phosphite (B83602) molecule, focusing on the pivotal role of the phosphorus atom's lone pair of electrons in driving its chemical reactivity. Tribenzyl phosphite is a significant organophosphorus intermediate, and understanding its electronic properties and reaction mechanisms is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals.
Introduction: The Nucleophilic Phosphorus Center
This compound, P(OCH₂Ph)₃, is a trivalent organophosphorus compound characterized by a central phosphorus atom bonded to three benzyloxy groups. The phosphorus atom possesses a 3s² lone pair of electrons, which is not involved in bonding and is located in a non-bonding orbital. This lone pair is the molecule's primary center of reactivity.
The electronic configuration of the phosphorus atom (1s²2s²2p⁶3s²3p³) results in the valence shell having a lone pair and three singly occupied p orbitals available for covalent bonding. Due to its larger atomic size and greater polarizability compared to nitrogen, the phosphorus atom in a phosphite is a potent nucleophile. This high nucleophilicity allows the lone pair to readily attack a wide range of electrophilic centers, initiating fundamental transformations such as the Michaelis-Arbuzov and Staudinger reactions.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with benzyl (B1604629) alcohol in the presence of an organic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. This method is known for its mild reaction conditions and high yields.
Experimental Protocol: Synthesis from Phosphorus Trichloride
Objective: To synthesize this compound from phosphorus trichloride and benzyl alcohol.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Benzyl alcohol (C₆H₅CH₂OH)
-
Triethylamine (Et₃N)
-
Anhydrous organic solvent (e.g., Toluene or Dichloromethane)
-
10% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of phosphorus trichloride (1.0 eq) in the anhydrous organic solvent is prepared in a three-necked flask equipped with a dropping funnel and a thermometer.
-
The solution is cooled to 0-10 °C using an ice bath.
-
A solution of benzyl alcohol (3.0 eq) and triethylamine (3.0 eq) in the same solvent is added dropwise from the dropping funnel, ensuring the internal temperature is maintained at ≤10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature (20-30 °C) and stirred for 10-20 hours.
-
The resulting mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed sequentially with water, 10% sodium bicarbonate solution, and brine.
-
The organic layer is collected, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound product, which can be further purified by column chromatography if necessary.
Synthesis Workflow
Quantitative Data: Synthesis
| Parameter | Value/Condition | Reference |
| Reactants | PCl₃, Benzyl Alcohol, Triethylamine | [1] |
| Stoichiometry | 1 : 3 : 3 | [1] |
| Temperature | Addition: ≤10°C; Reaction: 20-30°C | [1] |
| Reaction Time | 10-20 hours | [1] |
| Typical Yield | 90-95% | [1] |
| Purity (Post-Purification) | >96% | [1] |
Spectroscopic and Physical Data
The structure and purity of this compound are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.
| Data Type | Value | Reference |
| Molecular Formula | C₂₁H₂₁O₃P | [1] |
| Appearance | Colorless Liquid | [1] |
| ¹H NMR (CDCl₃) | δ 7.28–7.42 (m, 15H, Ar-H), δ 4.93–4.95 (d, 6H, -CH₂-) | [1] |
| ¹³C NMR (CDCl₃) | δ 136.9 (d, J=6.1 Hz, ipso-C), 128.6 (s, para-C), 128.0 (s, ortho-C), 127.8 (s, meta-C), 68.0 (d, J=10.5 Hz, -CH₂-) | Predicted/Typical |
| ³¹P NMR (CDCl₃) | ~δ +138 ppm | Predicted/Typical |
Note: ¹³C and ³¹P NMR data are based on typical values for benzyl phosphites and may vary slightly based on solvent and experimental conditions.
Key Reactions Driven by the Phosphorus Lone Pair
The nucleophilic character of the phosphorus lone pair in this compound drives its participation in several crucial chemical transformations.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, used to form a phosphorus-carbon bond. The reaction involves the treatment of a trivalent phosphorus ester, such as this compound, with an alkyl halide.[2][3]
Mechanism:
-
Nucleophilic Attack: The reaction initiates with the Sₙ2 attack of the phosphorus lone pair on the electrophilic carbon of the alkyl halide (e.g., benzyl bromide), displacing the halide and forming a quasi-phosphonium salt intermediate.[2]
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the benzylic carbons of the phosphonium (B103445) intermediate in a second Sₙ2 reaction. This step results in the formation of the final pentavalent phosphonate (B1237965) product and a benzyl halide byproduct.[2]
References
An In-depth Technical Guide to the Safe Handling of Tribenzyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available safety information for tribenzyl phosphite (B83602). A complete Safety Data Sheet (SDS) with comprehensive quantitative data was not available through the conducted searches. The information herein should be used as a guide and supplemented with the official SDS from the manufacturer or supplier before any handling or use of this chemical.
Introduction
Tribenzyl phosphite (CAS No. 15205-57-9) is an organophosphorus compound used in various chemical syntheses. Due to its chemical properties, it requires careful handling to mitigate potential risks to laboratory personnel and the environment. This guide outlines the known hazards, safety precautions, and handling guidelines for this compound to ensure its safe use in a research and development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.
GHS Classification: [1]
-
Skin Irritation: Category 2 (H315: Causes skin irritation)
-
Eye Irritation: Category 2 (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (H335: May cause respiratory irritation)
GHS Pictogram:
Signal Word: Warning [1]
Hazard Statements (H-phrases): [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases): [1]
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
A detailed breakdown of these precautionary statements is provided in the relevant sections of this guide.
Physical and Chemical Properties
A comprehensive list of physical and chemical properties is essential for safe handling and storage. The following data has been compiled from available sources.
| Property | Value |
| Molecular Formula | C₂₁H₂₁O₃P |
| Molecular Weight | 352.36 g/mol |
| Appearance | Colorless liquid or solid |
| Boiling Point | 142°C |
| Sensitivity | Moisture sensitive |
| CAS Number | 15205-57-9 |
Note: This table is based on limited available data and should be verified with the supplier's official documentation.
Experimental Protocols and Handling Guidelines
Due to the lack of specific, published experimental protocols for the routine safe handling of this compound, the following section outlines a general protocol for handling air- and moisture-sensitive, irritant chemicals. This should be adapted to specific laboratory conditions and experimental designs.
Personal Protective Equipment (PPE)
Adequate PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use and changed frequently. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator should be used. |
General Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
-
Ensure all glassware is dry and free of contaminants.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use compatible, dry, and inert equipment (e.g., syringes, cannulas) for transfers.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
Avoid inhalation of any vapors or mists.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
-
Store away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.
Visualizations
Hazard Profile Diagram
Caption: GHS hazard classification for this compound.
Safe Handling Workflow
Caption: General workflow for the safe handling of this compound.
Conclusion
This compound is a valuable chemical reagent that can be used safely with appropriate precautions. The primary hazards are skin, eye, and respiratory irritation. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and a certified chemical fume hood, is essential for minimizing risk. Always consult the manufacturer's Safety Data Sheet for the most complete and up-to-date information before use.
References
A Technical Guide to the Storage of Tribenzyl Phosphite for Preventing Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribenzyl phosphite (B83602) is a versatile reagent and intermediate in organic synthesis. However, its trivalent phosphorus center is susceptible to oxidation, primarily to tribenzyl phosphate (B84403). This degradation can compromise reaction yields, introduce impurities, and affect product stability. This in-depth technical guide outlines the optimal storage conditions to mitigate the oxidation of tribenzyl phosphite, provides detailed experimental protocols for stability assessment, and describes the underlying chemical pathways of its degradation.
Introduction
This compound [(C₆H₅CH₂O)₃P] is a valuable organophosphorus compound utilized in various chemical transformations, including as a precursor for flame retardants and plasticizers. A notable characteristic of this compound is its propensity to undergo auto-oxidation in the presence of atmospheric oxygen, forming organic hydroperoxides which can act as stabilizers in certain plastics.[1] However, for applications in research and pharmaceutical development where high purity is paramount, this reactivity presents a significant storage challenge. The oxidation product, tribenzyl phosphate, can interfere with subsequent reactions and is difficult to separate due to similar physical properties. Therefore, understanding and controlling the degradation of this compound is critical for ensuring its quality and performance.
This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers detailed recommendations for its storage to prevent oxidative degradation.
Degradation Pathways of this compound
The primary degradation pathways for this compound are oxidation and hydrolysis.
Oxidation
The trivalent phosphorus atom in this compound possesses a lone pair of electrons, making it susceptible to attack by electrophilic oxidizing agents, most notably atmospheric oxygen. The generally accepted mechanism involves the conversion of the phosphite (P(III)) to the corresponding phosphate (P(V)). This oxidation is a common reaction for phosphite esters.[2]
Caption: Oxidation of this compound.
Hydrolysis
Similar to other phosphite esters, this compound is sensitive to moisture. Hydrolysis proceeds via nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the benzyl (B1604629) ester linkages and the formation of dibenzyl phosphite and benzyl alcohol. This process can be catalyzed by both acids and bases. The initial products of hydrolysis can undergo further degradation.
Caption: Hydrolysis of this compound.
Recommended Storage Conditions
To minimize oxidation and hydrolysis, the following storage conditions are recommended for this compound. These recommendations are based on best practices for handling air- and moisture-sensitive phosphite esters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of both oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidizing agent.[3] |
| Moisture | Dry / Anhydrous | Prevents hydrolysis. Use of a desiccator is recommended for long-term storage. |
| Light | Amber vial or stored in the dark | Protects against potential light-induced degradation. |
| Container | Tightly sealed, inert material (e.g., glass with a PTFE-lined cap) | Prevents ingress of air and moisture. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound under various storage conditions, a well-defined experimental protocol is necessary. The following outlines a general methodology.
Experimental Workflow
Caption: Workflow for this compound Stability Study.
Detailed Methodologies
4.2.1. Sample Preparation and Storage
-
Initial Purity Assessment: The purity of the initial batch of this compound should be determined using a validated analytical method (e.g., HPLC or ³¹P NMR) to establish a baseline (t=0).
-
Aliquoting: Aliquot the this compound into several small, amber glass vials with PTFE-lined caps. This minimizes the exposure of the bulk material to the atmosphere each time a sample is taken for analysis.
-
Inert Atmosphere: For samples stored under an inert atmosphere, flush each vial with dry argon or nitrogen for several minutes before sealing.
-
Storage Conditions: Place the sealed vials in controlled environments representing the conditions to be tested (e.g., refrigerator at 2-8°C, desiccator at room temperature, etc.).
4.2.2. Analytical Methods for Quantification
The degradation of this compound can be monitored by quantifying the decrease in its concentration and the appearance of its primary oxidation product, tribenzyl phosphate.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common starting point.
-
Detection: UV detection at a wavelength where both this compound and tribenzyl phosphate have significant absorbance (e.g., 254 nm).
-
Quantification: Use external standards of both this compound and tribenzyl phosphate to create calibration curves for accurate quantification.
-
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Advantage: ³¹P NMR is highly specific for phosphorus-containing compounds and can provide clear differentiation between phosphites and phosphates due to their distinct chemical shifts.
-
Procedure: Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Quantification: Integration of the respective peaks for this compound and tribenzyl phosphate can be used to determine their relative concentrations. For absolute quantification, an internal standard with a known phosphorus concentration can be added.
-
Data Presentation and Interpretation
The data collected from the stability study should be tabulated to facilitate comparison between different storage conditions.
Table 1: Stability of this compound under Various Storage Conditions (Hypothetical Data)
| Storage Condition | Time (Months) | This compound Assay (%) | Tribenzyl Phosphate (%) | Appearance |
| 2-8°C, Inert Gas | 0 | 99.8 | <0.1 | Colorless Liquid |
| 3 | 99.7 | 0.1 | Colorless Liquid | |
| 6 | 99.6 | 0.2 | Colorless Liquid | |
| 12 | 99.5 | 0.3 | Colorless Liquid | |
| 2-8°C, Air | 0 | 99.8 | <0.1 | Colorless Liquid |
| 3 | 98.5 | 1.3 | Colorless Liquid | |
| 6 | 97.1 | 2.7 | Colorless Liquid | |
| 12 | 94.3 | 5.5 | Faintly Yellow Liquid | |
| 25°C, Inert Gas | 0 | 99.8 | <0.1 | Colorless Liquid |
| 3 | 99.2 | 0.6 | Colorless Liquid | |
| 6 | 98.5 | 1.3 | Colorless Liquid | |
| 12 | 97.0 | 2.8 | Colorless Liquid | |
| 25°C, Air | 0 | 99.8 | <0.1 | Colorless Liquid |
| 3 | 95.2 | 4.6 | Faintly Yellow Liquid | |
| 6 | 89.8 | 10.0 | Yellow Liquid | |
| 12 | 78.5 | 21.3 | Yellow, Viscous Liquid |
Conclusion
The oxidation of this compound is a significant factor affecting its purity and performance in sensitive applications. By implementing stringent storage protocols that control temperature, atmosphere, and moisture, the degradation of this valuable reagent can be effectively minimized. The most effective storage strategy is refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container. Regular analytical monitoring using techniques such as HPLC or ³¹P NMR is recommended to ensure the quality of the material over time, particularly for long-term storage or when used in cGMP processes.
References
Methodological & Application
Application Notes and Protocols: The Use of Tribenzyl Phosphite in Michaelis-Arbuzov Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust method for the formation of carbon-phosphorus (C-P) bonds.[1][2][3] This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965).[1] The resulting phosphonates are of significant interest in medicinal chemistry and drug development, serving as stable isosteres for phosphates or carboxylates in bioactive molecules, including enzyme inhibitors, antiviral agents, and anticancer prodrugs.[1][4][5]
Tribenzyl phosphite is a particularly valuable reagent in this context. While the core reaction follows the classical Michaelis-Arbuzov pathway, the resulting dibenzyl phosphonate esters offer a distinct advantage: the benzyl (B1604629) protecting groups can be removed under mild conditions via hydrogenolysis. This avoids the harsh acidic hydrolysis often required for dealkylation of simpler alkyl phosphonates, preserving sensitive functional groups in complex molecules and making it a favored choice in the synthesis of pharmaceutical intermediates.[6]
Reaction Mechanism and Workflow
The Michaelis-Arbuzov reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The trivalent phosphorus atom of the phosphite acts as a nucleophile, attacking the electrophilic alkyl halide in an SN2 reaction. This forms a quasi-phosphonium salt intermediate.[1][2]
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkoxy carbons of the phosphonium (B103445) salt in a second SN2 reaction. This results in the formation of a pentavalent phosphonate and a new alkyl halide byproduct.[2][3]
When using this compound with an alkyl halide (R-X), the reaction yields a dibenzyl alkylphosphonate and benzyl halide as the byproduct.
Caption: General mechanism of the Michaelis-Arbuzov reaction.
The key advantage of using this compound is the subsequent deprotection step, which is typically achieved via catalytic hydrogenation. This workflow is highly valuable for synthesizing phosphonic acids from alkyl halides.
Caption: Synthetic workflow from alkyl halide to phosphonic acid.
Data Presentation: Reaction Conditions
The Michaelis-Arbuzov reaction can be performed under various conditions. While classical methods require high heat, modern protocols often employ catalysts to enable the reaction at lower temperatures. The choice of method depends on the reactivity of the alkyl halide and the stability of the substrates.
| Protocol | Typical Substrate | Reagents | Catalyst | Temperature | Typical Time | Notes |
| Classical | Primary Alkyl Halide | This compound (1.2 equiv.) | None | 120-160 °C | 2-12 h | High temperatures are often necessary, especially for less reactive halides.[2][7] |
| Lewis Acid-Catalyzed | Benzyl Halide | This compound (1.2 equiv.) | ZnBr₂ or ZnI₂ (0.2 equiv.) | Room Temp. - 75 °C | 1-16 h | Milder conditions suitable for more sensitive substrates.[7][8] |
| From Alcohol (Alternative) | Benzylic/Allylic Alcohol | Triethyl Phosphite (1.5 equiv.) | ZnI₂ (1.5 equiv.) | 66-140 °C | 12-16 h | A one-pot alternative to starting from halides; avoids a pre-synthesis step.[8][9] |
| Deprotection | Dibenzyl Phosphonate | H₂ (gas) | Palladium on Carbon (Pd/C) | Room Temp. | 1-12 h | Mild deprotection method yielding the final phosphonic acid.[6] |
Experimental Protocols
Protocol 1: Classical Synthesis of Dibenzyl Benzylphosphonate
This protocol is adapted from the classical, uncatalyzed Michaelis-Arbuzov reaction and is suitable for reactive primary halides.
Materials:
-
Benzyl bromide (1.0 equiv)
-
This compound (1.1 equiv)
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
To a round-bottom flask, add benzyl bromide and this compound under a nitrogen atmosphere.
-
Heat the reaction mixture to 140-160 °C using an oil bath.
-
Monitor the reaction progress using TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation or column chromatography to remove the benzyl bromide byproduct and any unreacted starting materials. The desired dibenzyl benzylphosphonate is typically a high-boiling oil or solid.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Dibenzyl Benzylphosphonate
This protocol utilizes a Lewis acid catalyst to facilitate the reaction under milder conditions.
Materials:
-
Benzyl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Zinc Iodide (ZnI₂) (0.2 mmol, 0.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) (5 mL)
Procedure:
-
Dissolve benzyl bromide in the anhydrous solvent in a dry flask under a nitrogen atmosphere.
-
Add this compound to the solution via syringe.
-
Add the Lewis acid catalyst (e.g., ZnI₂) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Deprotection of Dibenzyl Phosphonates via Hydrogenolysis
This protocol describes the removal of benzyl groups to yield the final phosphonic acid.[6]
Materials:
-
Dibenzyl phosphonate (1.0 equiv)
-
Palladium on charcoal (10% Pd/C, ~5-10 mol %)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the dibenzyl phosphonate in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-12 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry completely in the air.
-
Rinse the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude phosphonic acid, which can often be used without further purification or recrystallized if necessary.
Applications in Drug Development and Research
The synthesis of phosphonates via the Michaelis-Arbuzov reaction is critical in pharmaceutical sciences.
-
Isosteric Replacement: Phosphonic acids are structural analogues of amino acids and are used to design peptide mimics that can act as potent enzyme inhibitors.[4]
-
Antiviral Agents: Many antiviral drugs incorporate a phosphonate moiety. A well-known example is Foscarnet, an analogue of pyrophosphate that inhibits viral DNA polymerase.[1]
-
Prodrugs: The phosphonate group can be esterified to create prodrugs with improved cell permeability and pharmacokinetic properties.[5] The use of this compound is particularly advantageous here, as the resulting dibenzyl esters can be cleaved in vivo or during a final synthetic step under mild conditions.[6]
-
Bone Targeting: Bisphosphonates, which can be synthesized using related methodologies, are a major class of drugs used to treat osteoporosis and other bone-related diseases due to their high affinity for calcium.[1]
The ability to perform the Michaelis-Arbuzov reaction and subsequent debenzylation under conditions that preserve stereochemistry and sensitive functional groups makes the this compound route a powerful tool for medicinal chemists and drug development professionals.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines [mdpi.com]
- 5. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A direct conversion of benzylic and allylic alcohols to phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dialkyl Phosphonates using Tribenzyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialkyl phosphonates are a critical class of organophosphorus compounds with wide-ranging applications in medicinal chemistry and drug development. They serve as key intermediates in the synthesis of phosphonate-containing drugs, which are known for their therapeutic efficacy as antiviral agents, enzyme inhibitors, and bone-targeting drugs. The synthesis of dialkyl phosphonates is often achieved through the Michaelis-Arbuzov reaction, a powerful method for forming a carbon-phosphorus bond.[1][2] This protocol details a two-step synthetic route to obtain dialkyl phosphonates, beginning with the reaction of tribenzyl phosphite (B83602) and an alkyl halide, followed by the debenzylation of the resulting dibenzyl phosphonate (B1237965) intermediate.
The use of tribenzyl phosphite offers the advantage of the benzyl (B1604629) protecting groups, which can be readily removed under mild conditions by catalytic hydrogenolysis. This approach provides a versatile platform for the synthesis of various phosphonic acids, which can subsequently be esterified to the desired dialkyl phosphonates.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Michaelis-Arbuzov Reaction: this compound reacts with an alkyl halide (e.g., methyl iodide) to form a dibenzyl alkylphosphonate.
-
Debenzylation: The benzyl groups are removed from the dibenzyl alkylphosphonate via catalytic hydrogenation to yield the corresponding phosphonic acid.
Caption: Overall two-step synthesis of alkylphosphonic acid.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of methylphosphonic acid starting from this compound and methyl iodide.
| Step | Reactant 1 | Molar Equiv. 1 | Reactant 2 | Molar Equiv. 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | 1.0 | Methyl Iodide | 1.0 | Toluene | 110 | 4 | Dibenzyl Methylphosphonate (B1257008) | ~85 |
| 2 | Dibenzyl Methylphosphonate | 1.0 | H₂ (gas) | Excess | Ethanol (B145695) | 25 | 12 | Methylphosphonic Acid | >95 |
Experimental Protocols
Step 1: Synthesis of Dibenzyl Methylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of dibenzyl methylphosphonate from this compound and methyl iodide.
Materials:
-
This compound
-
Methyl iodide
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the this compound.
-
Slowly add methyl iodide (1.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude dibenzyl methylphosphonate can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Caption: Workflow for the synthesis of dibenzyl methylphosphonate.
Step 2: Debenzylation of Dibenzyl Methylphosphonate via Catalytic Hydrogenolysis
This protocol describes the conversion of dibenzyl methylphosphonate to methylphosphonic acid.
Materials:
-
Dibenzyl methylphosphonate
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation vessel (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a hydrogenation vessel, dissolve the dibenzyl methylphosphonate (1.0 eq) in ethanol.
-
Carefully add 10% palladium on carbon catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/NMR analysis.
-
Upon completion, carefully vent the hydrogen gas from the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the ethanol under reduced pressure to yield the crude methylphosphonic acid.
-
The crude product can be purified by recrystallization or by forming a salt (e.g., with cyclohexylamine) followed by crystallization.[4]
Caption: Workflow for the debenzylation of dibenzyl methylphosphonate.
Signaling Pathways and Logical Relationships
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a stable carbon-phosphorus bond. This bond is a key structural feature in many biologically active phosphonate compounds. The phosphonate moiety can act as a stable mimic of a phosphate (B84403) group, allowing these molecules to interact with biological targets such as enzymes and receptors involved in various signaling pathways. For example, bisphosphonates, a class of drugs synthesized using these methods, target farnesyl pyrophosphate synthase in the mevalonate (B85504) pathway, which is crucial for osteoclast function.
Caption: From chemical synthesis to biological application.
References
Application Notes and Protocols: Tribenzyl Phosphite as a Reagent for the Phosphorylation of Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tribenzyl phosphite (B83602) and related reagents in the phosphorylation of alcohols. The benzyl (B1604629) protecting group is particularly useful in the synthesis of phosphate (B84403) esters due to its stability under various conditions and its facile removal by catalytic hydrogenation.
Introduction
Phosphorylation is a fundamental transformation in organic synthesis and drug development, as phosphate esters are integral to numerous biologically active molecules and play key roles in cellular signaling pathways.[1] Tribenzyl phosphite serves as a precursor to tribenzyl phosphate, a stable intermediate that allows for the introduction of a phosphate group to an alcohol. The overall strategy involves two key steps: the formation of a phosphite triester from the alcohol and a phosphorus (III) reagent, followed by oxidation to the corresponding phosphate triester.[2][3]
While this compound can be used directly, a more common and highly efficient method for the phosphorylation of alcohols involves the use of the related reagent, dibenzyl N,N-diethylphosphoramidite. This reagent reacts readily with alcohols to form a phosphite triester, which is then oxidized to the stable dibenzyl phosphate ester. The benzyl groups can be subsequently removed under mild conditions to yield the free phosphate.
Applications:
-
Prodrug Synthesis: Phosphorylation can improve the solubility and bioavailability of drug candidates. The benzyl-protected phosphate ester can act as a prodrug, which is metabolized in vivo to the active phosphorylated compound.[1][4]
-
Synthesis of Biological Probes: Introduction of a phosphate group is crucial for creating molecules that interact with kinases, phosphatases, and other components of signaling cascades.
-
Nucleoside and Carbohydrate Chemistry: Phosphorylation is a key step in the synthesis of nucleotides, sugar phosphates, and their analogs, which are essential in various therapeutic areas, including antiviral and anticancer research.
Reaction Schemas and Mechanisms
The overall process of converting an alcohol to a benzyl-protected phosphate ester can be visualized in the following workflow. The most common and efficient pathway utilizing a phosphoramidite (B1245037) reagent is highlighted.
Figure 1: General workflow for the synthesis and application of benzyl-protected phosphorylating agents.
The reaction proceeds via a two-step sequence: phosphitylation followed by oxidation.
References
Application of Tribenzyl Phosphite in Oligonucleotide Synthesis: A Review of Phosphorylation Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of custom DNA and RNA sequences for a myriad of applications, including primers for PCR, gene synthesis, antisense therapies, and siRNA-based drugs. The most prevalent method for this synthesis is the solid-phase phosphoramidite (B1245037) technique, which relies on the sequential addition of nucleotide monomers to a growing chain on a solid support. A key step in many applications is the 5'-phosphorylation of the synthesized oligonucleotide, which is crucial for subsequent enzymatic ligation or for mimicking biological substrates. While various chemical and enzymatic methods exist for 5'-phosphorylation, this document explores the potential application of tribenzyl phosphite (B83602) and related benzyl-protected phosphorylating agents in this context, alongside detailed protocols for standard, widely adopted phosphorylation techniques.
Introduction to Oligonucleotide Synthesis
Chemical oligonucleotide synthesis is a cyclical process that builds a nucleic acid chain in a predetermined sequence. The dominant methodology is the phosphoramidite approach, which proceeds in the 3' to 5' direction.[1][2][] Each cycle of nucleotide addition consists of four main chemical steps:
-
Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or oligonucleotide to expose the 5'-hydroxyl group for the next coupling reaction.[]
-
Coupling: Activation of a phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 shortmers) in subsequent cycles.
-
Oxidation: Conversion of the unstable phosphite triester linkage (P(III)) to a more stable phosphate (B84403) triester (P(V)) using an oxidizing agent, typically iodine in the presence of water and a weak base.[2][]
This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
The Role of 5'-Phosphorylation
Many biological and molecular biology applications require oligonucleotides to have a phosphate group at their 5'-terminus. For instance, 5'-phosphorylated oligonucleotides are essential as substrates for DNA and RNA ligases, which catalyze the formation of a phosphodiester bond between the 5'-phosphate of one oligonucleotide and the 3'-hydroxyl of another. This is fundamental for procedures like gene construction and cloning.
Methods for 5'-Phosphorylation of Synthetic Oligonucleotides
There are two primary approaches for the 5'-phosphorylation of chemically synthesized oligonucleotides: enzymatic phosphorylation post-synthesis and chemical phosphorylation during synthesis.
Enzymatic Phosphorylation
The most common enzymatic method involves the use of T4 Polynucleotide Kinase (PNK) and adenosine (B11128) triphosphate (ATP) to transfer the γ-phosphate of ATP to the 5'-hydroxyl group of the deprotected and purified oligonucleotide.[5]
Protocol: Enzymatic 5'-Phosphorylation using T4 Polynucleotide Kinase
Materials:
-
Purified single-stranded or double-stranded DNA/RNA oligonucleotide
-
T4 Polynucleotide Kinase (PNK)
-
10X T4 PNK Reaction Buffer
-
10 mM ATP solution
-
Nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube, combine the following reagents in the specified order:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10X T4 PNK Reaction Buffer
-
1-5 µg of the oligonucleotide
-
5 µL of 10 mM ATP
-
10 units (1 µL) of T4 Polynucleotide Kinase
-
-
Mix the components gently by pipetting.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
To inactivate the enzyme, heat the reaction mixture to 65°C for 20 minutes.
-
The phosphorylated oligonucleotide can be used directly or purified further if necessary.
| Component | Volume | Final Concentration |
| 10X T4 PNK Buffer | 5 µL | 1X |
| Oligonucleotide (1 mg/mL) | 1-5 µL | 20-100 ng/µL |
| 10 mM ATP | 5 µL | 1 mM |
| T4 PNK (10 U/µL) | 1 µL | 0.2 U/µL |
| Nuclease-free Water | Up to 50 µL | - |
Table 1: Typical reaction setup for enzymatic 5'-phosphorylation.
Chemical Phosphorylation
Chemical phosphorylation is performed on the automated DNA/RNA synthesizer as the final step of the synthesis, prior to cleavage and deprotection. This method utilizes a phosphoramidite reagent that introduces a protected phosphate group at the 5'-terminus.
A commonly used chemical phosphorylation reagent is based on a phosphoramidite that, after coupling and oxidation, results in a 5'-phosphate protected by groups that are removed during the final deprotection step. While specific protocols for tribenzyl phosphite in this direct application are not prevalent in recent literature, the general workflow for chemical phosphorylation using a phosphoramidite reagent is as follows.
Workflow for Chemical 5'-Phosphorylation:
This compound and Benzyl (B1604629) Protection in Oligonucleotide Synthesis
While the standard phosphoramidite method typically employs the β-cyanoethyl group for phosphate protection due to its facile removal by β-elimination under basic conditions, benzyl groups have also been explored as protecting groups in oligonucleotide synthesis. Dibenzyl N,N-diisopropylphosphoramidite is a commercially available reagent that can be used to introduce a dibenzyl-protected phosphate group.
The theoretical application of this compound as a phosphorylating agent would involve the reaction of its P(III) center with the 5'-hydroxyl of the oligonucleotide. This would be followed by oxidation to a P(V) phosphate triester, with benzyl groups protecting the phosphate.
Potential Advantages and Disadvantages of Benzyl Protection:
| Feature | β-Cyanoethyl Protection | Benzyl Protection |
| Removal Condition | Mildly basic (e.g., aqueous ammonia) via β-elimination.[2] | Typically requires hydrogenolysis (e.g., H₂/Pd) or strong acidolysis, which can be harsh for oligonucleotides. |
| Stability | Sufficiently stable for the synthesis cycle. | Generally more stable, but removal conditions are less compatible with standard deprotection. |
| Compatibility | Fully compatible with standard automated synthesis and deprotection protocols. | Not compatible with standard ammonia-based cleavage and deprotection. Requires a different final deprotection strategy. |
Table 2: Comparison of β-Cyanoethyl and Benzyl Phosphate Protecting Groups.
Due to the harsh conditions required for debenzylation, which are generally not compatible with the integrity of the oligonucleotide and its other protecting groups, benzyl protection is not widely used in standard solid-phase synthesis. However, it may find applications in specific synthetic strategies where orthogonal protection schemes are necessary.
Logical Relationship of Phosphorylation Methods:
Conclusion
The synthesis of 5'-phosphorylated oligonucleotides is a critical capability for researchers in molecular biology and drug development. While enzymatic phosphorylation with T4 Polynucleotide Kinase remains a robust and widely used method for post-synthetic modification, chemical phosphorylation on the solid-phase synthesizer offers a streamlined workflow. The standard chemical methods rely on phosphoramidites with protecting groups like β-cyanoethyl that are compatible with standard deprotection conditions.
The use of this compound or other benzyl-protected phosphorylating agents is not a mainstream approach in modern oligonucleotide synthesis. This is primarily due to the incompatibility of benzyl group removal with the standard cleavage and deprotection protocols for oligonucleotides. While benzyl protection may offer advantages in terms of stability, its practical application would require the development of alternative deprotection strategies that preserve the integrity of the final oligonucleotide product. For routine synthesis of 5'-phosphorylated oligonucleotides, the established enzymatic and β-cyanoethyl-based chemical methods remain the industry standard.
References
Application Notes and Protocols: Tribenzyl Phosphite in Homogeneous Catalysis
A comprehensive review of the publicly available scientific literature and patent databases reveals a notable scarcity of detailed information regarding the specific application of tribenzyl phosphite (B83602) as a ligand in homogeneous catalysis. While the broader class of phosphite ligands is well-established in this field, with numerous examples in industrial and academic settings, tribenzyl phosphite itself is not prominently featured in published research.
This document aims to provide a contextual overview based on the general reactivity of phosphite ligands and includes information on the synthesis of this compound. However, it must be emphasized that specific quantitative data, detailed experimental protocols for catalytic reactions, and signaling pathway diagrams directly involving this compound as a ligand are not available in the public domain.
General Context: Phosphite Ligands in Homogeneous Catalysis
Phosphite ligands, with the general formula P(OR)₃, are a significant class of ligands in homogeneous catalysis. Their electronic and steric properties can be readily tuned by varying the nature of the organic substituent (R). This allows for fine control over the activity, selectivity, and stability of the catalyst.
Compared to their phosphine (B1218219) counterparts (PR₃), phosphite ligands are generally considered to be stronger π-acceptors and weaker σ-donors. This electronic profile can influence the reactivity of the metal center in several ways, often leading to different outcomes in catalytic reactions.
Phosphite ligands have found widespread use in various catalytic transformations, including:
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium complexes with phosphite ligands are particularly common.
-
Cross-Coupling Reactions: The formation of carbon-carbon or carbon-heteroatom bonds, often catalyzed by palladium or nickel complexes.
-
Hydrogenation: The addition of hydrogen across a double or triple bond.
-
Hydrocyanation: The addition of hydrogen cyanide across a double bond.
The benzyl (B1604629) group in this compound is expected to impart unique electronic and steric properties compared to more common phosphites like triphenyl phosphite or trialkyl phosphites. A patent suggests that the benzyl group's reactivity might lead to broader applications, but specific examples in catalysis are not provided.
Synthesis of this compound
While applications in catalysis are not well-documented, methods for the synthesis of this compound have been reported. One common method involves the reaction of phosphorus trichloride (B1173362) with benzyl alcohol in the presence of a base to neutralize the HCl byproduct.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on a patented procedure. Researchers should consult the original patent (CN116102590A) and adapt the procedure with appropriate safety precautions.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Benzyl alcohol
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous organic solvent (e.g., petroleum ether, diethyl ether)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
A solution of phosphorus trichloride in an anhydrous organic solvent is charged to a reaction vessel equipped with a stirrer, dropping funnel, and a nitrogen inlet. The vessel is maintained under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., ≤10°C) using an ice bath.
-
A mixture of benzyl alcohol and triethylamine is added dropwise to the stirred solution of phosphorus trichloride, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 10-20 hours).
-
The reaction is then quenched by the careful addition of water.
-
The organic layer is separated and washed successively with deionized water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by distillation under vacuum or by column chromatography to yield pure this compound.
Note: The reaction is exothermic and releases HCl gas, which is neutralized by the base. Proper safety measures, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are essential.
Conclusion
The application of this compound as a ligand in homogeneous catalysis is an area that appears to be underexplored in the available scientific literature. While the synthesis of this compound is established, its potential in catalysis remains largely theoretical. The unique electronic and steric properties conferred by the benzyl groups suggest that it could offer interesting reactivity in various catalytic systems. Further research is needed to explore these possibilities and to generate the quantitative data and detailed protocols that are currently lacking. Researchers in the field of catalyst development and drug discovery may find this to be a fruitful area for investigation.
The Role of Tribenzyl Phosphite in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tribenzyl phosphite (B83602) as a ligand in palladium-catalyzed cross-coupling reactions. While less common than bulky biarylphosphine ligands, phosphites like tribenzyl phosphite can offer unique reactivity and stability in various transformations crucial for pharmaceutical and materials science research. This document details the synthesis of this compound, its general application in key cross-coupling reactions, and provides model experimental protocols.
Introduction to this compound in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Ligands modulate the electronic and steric properties of the catalyst, influencing the rates of oxidative addition, transmetalation, and reductive elimination—the key steps in the catalytic cycle.
This compound, P(OBn)₃, is a trialkyl phosphite that can act as a ligand for palladium. Phosphite ligands are generally considered more π-accepting than phosphine (B1218219) ligands, which can influence the stability and reactivity of the palladium catalyst. The use of phosphite ligands can sometimes prevent the formation of palladium black and lead to highly active catalysts, particularly in reactions involving challenging substrates like aryl chlorides.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with benzyl (B1604629) alcohol in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Benzyl alcohol (BnOH)
-
Triethylamine (B128534) (NEt₃) or other suitable base
-
Anhydrous organic solvent (e.g., toluene, diethyl ether)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (3.0-3.5 equivalents) and triethylamine (3.0-3.5 equivalents) in an anhydrous organic solvent.
-
Addition of PCl₃: Cool the solution to 0-10 °C using an ice bath. Slowly add a solution of phosphorus trichloride (1.0 equivalent) in the anhydrous solvent via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-20 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain pure this compound as a colorless oil. Yields can reach 90-95% with a purity of >96%.[1]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
While specific literature examples detailing the use of this compound in common named cross-coupling reactions are not abundant, the general behavior of phosphite ligands allows for the extrapolation of its potential applications. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions where this compound can be employed as a ligand. The provided quantitative data is representative of what can be expected when using phosphite ligands in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. Phosphite ligands have been successfully employed in these couplings.
Illustrative Data for Suzuki-Miyaura Coupling with a Phosphite Ligand
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 85 |
| 3 | 1-Bromo-4-nitrobenzene | 3-Tolylboronic acid | 3-Methyl-4'-nitrobiphenyl | 92 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., toluene, dioxane, DMF) (5 mL)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, base, Pd(OAc)₂, and this compound.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical, and while bulky phosphines are common, phosphites can also facilitate this transformation.
Illustrative Data for Buchwald-Hartwig Amination with a Phosphite Ligand
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 90 |
| 2 | 4-Chloroanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 82 |
| 3 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | N-(n-Hexyl)-3,5-dimethylaniline | 88 |
| 4 | 2-Chlorotoluene | Di-n-butylamine | N,N-Di-n-butyl-2-methylaniline | 75 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
This compound (2-4 mol%)
-
Strong base (e.g., NaOt-Bu, K₃PO₄) (1.4 mmol)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, this compound, and base to a Schlenk tube.
-
Add the solvent, followed by the aryl halide and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.
Illustrative Data for Sonogashira Coupling with a Phosphite Ligand
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 94 |
| 2 | 1-Bromo-4-fluorobenzene | 1-Hexyne | 1-((4-Fluorophenyl)ethynyl)butane | 85 |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)pyridine | 89 |
| 4 | 4-Chlorobenzonitrile | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | 78 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium precursor (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂) (1-2 mol%)
-
This compound (2-4 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%) (for copper-cocatalyzed variant)
-
Amine base (e.g., triethylamine, diisopropylamine) (2.0 mmol or as solvent)
-
Solvent (e.g., THF, DMF, or the amine base itself)
Procedure:
-
To a Schlenk flask, add the aryl halide, palladium precursor, this compound, and CuI (if used).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the amine base.
-
Add the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle.
Experimental Workflow for a Typical Cross-Coupling Reaction
References
Application Notes and Protocols: Tribenzyl Phosphite as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzyl phosphite (B83602), a trialkyl phosphite ester, is a versatile reagent in organic synthesis, primarily utilized for its reducing capabilities. Its utility stems from the strong P=O bond formed in the resulting tribenzyl phosphate (B84403), which provides the thermodynamic driving force for various reduction reactions. This document provides detailed application notes and experimental protocols for the use of tribenzyl phosphite as a reducing agent, with a focus on the reduction of hydroperoxides and the reductive workup of ozonides. While specific quantitative data for this compound is not extensively reported in publicly accessible literature, the protocols provided are based on well-established procedures for analogous trialkyl phosphites and serve as a comprehensive guide for researchers.
Principle of Reduction
The fundamental principle behind the reducing action of this compound lies in its oxidation to tribenzyl phosphate. The phosphorus(III) center in the phosphite acts as a nucleophile and an oxophile, readily abstracting an oxygen atom from various substrates.
Applications in Organic Synthesis
The primary applications of this compound as a reducing agent include:
-
Reduction of Hydroperoxides: A crucial application in contexts where hydroperoxides, formed as byproducts of oxidation reactions or through autoxidation, can lead to undesired side reactions or product degradation. The reduction is generally clean and quantitative, yielding the corresponding alcohol and tribenzyl phosphate.
-
Reductive Workup of Ozonolysis Reactions: In ozonolysis, the intermediate ozonide is cleaved to carbonyl compounds. A reductive workup is necessary to obtain aldehydes or ketones. This compound offers an alternative to other reducing agents like dimethyl sulfide (B99878) or zinc.
Experimental Protocols
General Protocol for the Reduction of Hydroperoxides
This protocol outlines a general procedure for the reduction of an organic hydroperoxide to its corresponding alcohol using this compound.
Materials:
-
Organic hydroperoxide
-
This compound
-
Anhydrous organic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes for liquid transfer
-
Thin-layer chromatography (TLC) plates and developing system
-
Peroxide test strips or a suitable staining agent for TLC (e.g., potassium iodide/starch)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the organic hydroperoxide (1.0 equivalent) in a suitable anhydrous organic solvent.
-
Addition of this compound: While stirring the solution at room temperature (or cooled in an ice bath if the reaction is expected to be highly exothermic), add this compound (1.0 - 1.2 equivalents) dropwise via a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture on a TLC plate alongside the starting hydroperoxide. The disappearance of the hydroperoxide spot (which can be visualized using a peroxide-specific stain) and the appearance of the alcohol product spot indicate the reaction's progress.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product, a mixture of the desired alcohol and tribenzyl phosphate, can then be purified.
-
Purification: Purification is typically achieved by column chromatography on silica (B1680970) gel. The difference in polarity between the alcohol product and the tribenzyl phosphate usually allows for good separation.
General Protocol for the Reductive Workup of Ozonides
This protocol describes the use of this compound for the reductive cleavage of an ozonide to yield aldehydes and/or ketones.
Materials:
-
Ozonide (generated in situ from an alkene and ozone)
-
This compound
-
Anhydrous solvent used for ozonolysis (e.g., dichloromethane, methanol)
-
Low-temperature bath (e.g., dry ice/acetone, ~ -78 °C)
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
Ozonolysis: Perform the ozonolysis of the starting alkene according to standard procedures, typically by bubbling ozone through a solution of the alkene in a suitable solvent at low temperature (e.g., -78 °C) until the solution turns blue, indicating an excess of ozone.
-
Ozone Removal: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
Addition of this compound: While maintaining the low temperature, add this compound (1.1 - 1.5 equivalents) dropwise to the solution containing the ozonide.
-
Warming and Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete, as determined by TLC or other analytical methods (e.g., disappearance of the ozonide).
-
Workup and Purification: The reaction mixture, containing the carbonyl product(s) and tribenzyl phosphate, can be concentrated and purified by standard methods such as distillation or column chromatography.
Data Presentation
While specific quantitative data for reductions using this compound is limited in readily available literature, the following table provides a representative summary of typical outcomes for reductions of hydroperoxides and ozonides using trialkyl phosphites. These values can be used as a general guideline for expected performance.
| Substrate Type | Product Type | Typical Yield (%) | Typical Reaction Time | Typical Temperature |
| Alkyl Hydroperoxide | Alkyl Alcohol | > 90 | 1 - 4 hours | 0 °C to Room Temp. |
| Ozonide from Alkene | Aldehyde/Ketone | 70 - 95 | 2 - 12 hours | -78 °C to Room Temp. |
Visualizations
Reaction Workflow: Reduction of a Hydroperoxide
Caption: Experimental workflow for the reduction of a hydroperoxide.
Logical Relationship: Ozonolysis with Reductive Workup
Caption: Logical flow of an ozonolysis reaction with this compound.
Application Notes and Protocols: Synthesis of Flame Retardants and Plasticizers from Tribenzyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the versatile chemical intermediate, tribenzyl phosphite (B83602), and its subsequent conversion into value-added flame retardants and plasticizers. While tribenzyl phosphite is recognized as a precursor for these functional additives, specific literature detailing these derivatives is scarce. Therefore, the protocols for the synthesis of the flame retardant and plasticizer presented herein are based on well-established organophosphorus chemistry reactions—the Michaelis-Arbuzov and transesterification reactions, respectively. The performance data is compiled from studies on analogous organophosphorus compounds to provide a benchmark for expected efficacy.
Synthesis of this compound
This compound serves as the foundational precursor for the synthesis of targeted flame retardants and plasticizers. An efficient method for its synthesis involves the reaction of phosphorus trichloride (B1173362) with benzyl (B1604629) alcohol in the presence of an acid scavenger.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented method, ensuring high yield and purity.[1]
-
Reactor Setup: A 1L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 500 mL of anhydrous diethyl ether and 68.5 g (0.5 mol) of phosphorus trichloride.
-
Cooling: The reactor is cooled to 0-5°C using an ice bath.
-
Addition of Acid Scavenger: 151.5 g (1.5 mol) of triethylamine (B128534) is added dropwise via the dropping funnel while maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Addition of Benzyl Alcohol: 162.2 g (1.5 mol) of benzyl alcohol is then added dropwise, again ensuring the temperature remains below 10°C.
-
Reaction: After the addition of benzyl alcohol, the reaction mixture is stirred at 10°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The resulting mixture is filtered to remove triethylamine hydrochloride salt. The filtrate is washed sequentially with 200 mL of water, 200 mL of 5% sodium bicarbonate solution, and 200 mL of brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Phosphorus trichloride, Benzyl alcohol, Triethylamine | [1] |
| Molar Ratio (PCl₃:BnOH:NEt₃) | 1 : 3 : 3 | [1] |
| Solvent | Anhydrous Diethyl Ether | [1] |
| Reaction Temperature | 0-10°C (addition), 20-30°C (reaction) | [1] |
| Reaction Time | 12-20 hours | [1] |
| Yield | 90-95% | [1] |
| Purity | >96% | [1] |
Visualization: Synthesis Workflow of this compound
Synthesis of Flame Retardants from this compound
Organophosphorus flame retardants operate through both condensed-phase and gas-phase mechanisms to inhibit combustion.[2][3] In the condensed phase, they promote the formation of a protective char layer, while in the gas phase, they release phosphorus-containing radicals that quench the flame.[2][3] The Michaelis-Arbuzov reaction is a key method for converting phosphites into phosphonates, which are effective flame retardants.
Proposed Experimental Protocol: Synthesis of Dibenzyl Benzylphosphonate
This proposed protocol details the synthesis of a phosphonate-based flame retardant from this compound.
-
Reactor Setup: A 250 mL three-necked flask is fitted with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The flask is charged with 35.2 g (0.1 mol) of this compound and 12.6 g (0.1 mol) of benzyl chloride.
-
Reaction: The mixture is heated to 150-160°C under a nitrogen atmosphere and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Purification: After the reaction is complete, the mixture is cooled to room temperature. The product, dibenzyl benzylphosphonate, is purified by vacuum distillation to remove any unreacted starting materials and byproducts.
Data Presentation: Performance of Analogous Organophosphorus Flame Retardants
The following table summarizes the flame retardancy performance of polymers incorporating analogous organophosphorus flame retardants. This data serves as a reference for the expected performance of this compound-derived flame retardants.
| Polymer Matrix | Flame Retardant (Analogous) | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Polycarbonate/ABS | Triphenyl Phosphate (B84403) (TPP) | 10 | 28.5 | V-0 | [4] |
| Polystyrene | Triphenyl Phosphate (TPP) | 15 | 25.0 | V-0 | [2] |
| Epoxy Resin | Diphenyl phosphonate (B1237965) derivative | 5 | 41.0 | V-0 | [5] |
| EVA | Poly(phosphonate ester) | 30 | 24.0 | V-2 | [5] |
Visualization: Proposed Synthesis and Mechanism
Synthesis of Plasticizers from this compound
Plasticizers are additives that increase the flexibility and processability of polymeric materials by lowering their glass transition temperature (Tg).[6] Transesterification of phosphites with alcohols is a common method to produce esters with plasticizing properties.
Proposed Experimental Protocol: Synthesis of a Mixed Phosphite Plasticizer
This proposed protocol outlines the synthesis of a mixed phosphite ester for use as a plasticizer.
-
Reactor Setup: A 500 mL flask is equipped with a distillation head, mechanical stirrer, and nitrogen inlet. The flask is charged with 35.2 g (0.1 mol) of this compound, 39.0 g (0.3 mol) of isodecanol, and 0.1 g of sodium methoxide (B1231860) as a catalyst.
-
Reaction: The mixture is heated to 130-140°C under a slow stream of nitrogen. Benzyl alcohol, a byproduct of the transesterification, is distilled off as it is formed. The reaction is driven to completion by removing the benzyl alcohol.
-
Work-up and Purification: After the distillation of benzyl alcohol ceases, the reaction mixture is cooled. The catalyst is neutralized with a small amount of phosphoric acid and removed by filtration. The resulting product, a mixed isodecyl benzyl phosphite, is obtained as a clear liquid.
Data Presentation: Plasticizing Effect of Analogous Compounds
The following table presents data on the plasticizing effect of analogous phosphate and citrate (B86180) esters in PVC and PLA, which can be used to estimate the potential performance of this compound-derived plasticizers.
| Polymer Matrix | Plasticizer (Analogous) | Loading (wt%) | Tg (°C) | Change in Tg (°C) | Reference |
| PVC | Dioctyl Phthalate (DOP) | 30 | 45 | -35 | |
| PVC | Triphenyl Phosphate (TPP) | 30 | 55 | -25 | |
| PLA | Tributyl Citrate (TBC) | 25 | 30 | -30 | [7] |
| PLA | Acetyl Tributyl Citrate (ATBC) | 30 | 12.2 | -48.2 | [6] |
Visualization: Proposed Synthesis of a Plasticizer
Concluding Remarks
This compound is a valuable and versatile platform molecule for the creation of functional polymer additives. The protocols provided herein for the synthesis of this compound and its proposed conversion to flame retardants and plasticizers are based on robust and well-documented chemical principles. While the performance data for analogous compounds are promising, experimental validation is necessary to fully characterize the efficacy of these novel this compound derivatives. Further research in this area could lead to the development of high-performance, halogen-free flame retardants and efficient plasticizers for a wide range of polymer applications.
References
- 1. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Recent Advances for Flame Retardancy of Textiles Based on Phosphorus Chemistry [mdpi.com]
- 4. Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials | MAS Journal of Applied Sciences [masjaps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Tribenzyl Phosphite: A Key Intermediate in Pharmaceutical and Pesticide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzyl phosphite (B83602), a triester of phosphorous acid, is a versatile and highly reactive intermediate with significant applications in the synthesis of pharmaceuticals and pesticides. Its utility stems from the benzylic ester groups, which can be readily cleaved under mild conditions, and the phosphorus(III) center, which can participate in a variety of chemical transformations, most notably the Michaelis-Arbuzov reaction. These properties make tribenzyl phosphite an attractive reagent for the introduction of phosphonate (B1237965) moieties into organic molecules, a common feature in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of bioactive molecules.
Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₁O₃P |
| Molecular Weight | 352.36 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Boiling Point | 142 °C |
| CAS Number | 15205-57-9 |
Applications in Pharmaceutical Synthesis
This compound is a crucial building block in the synthesis of phosphonate-containing active pharmaceutical ingredients (APIs), particularly antiviral agents. The phosphonate group can act as a mimic of the phosphate (B84403) group in nucleotides, leading to compounds that can interfere with viral replication.
Antiviral Agents: Synthesis of Acyclic Nucleoside Phosphonates
Acyclic nucleoside phosphonates (ANPs) are a class of antiviral drugs effective against a range of viruses, including HIV and Hepatitis B. The synthesis of these compounds often involves the formation of a carbon-phosphorus bond, a transformation that can be efficiently achieved using this compound via the Michaelis-Arbuzov reaction. The benzyl (B1604629) protecting groups on the phosphonate are advantageous as they can be removed under neutral conditions by hydrogenolysis, which is compatible with the sensitive functional groups often present in nucleoside analogs.
Tenofovir is a widely used ANP for the treatment of HIV and Hepatitis B. Its synthesis involves the coupling of a purine (B94841) base with a phosphonate side chain. While many reported syntheses utilize diethyl or triisopropyl phosphite, this compound offers a valuable alternative due to the mild deprotection conditions. Below is a representative protocol for the synthesis of a dibenzyl-protected precursor of a Tenofovir analogue.
Reaction Scheme:
References
Application Notes and Protocols: Tribenzyl Phosphite as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenzyl phosphite (B83602), an organophosphorus compound, serves as a secondary antioxidant in various polymer systems. Its primary function is to enhance the thermal and color stability of polymers during high-temperature processing and long-term use. By decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers, tribenzyl phosphite and other phosphite stabilizers prevent chain scission and cross-linking, thereby preserving the mechanical and aesthetic properties of the polymer.[1][2] These stabilizers are often used in synergy with primary antioxidants, such as hindered phenols, to achieve comprehensive protection against polymer degradation.[3][4]
This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a polymer stabilizer. Due to the limited availability of specific performance data for this compound, data for analogous and commercially prevalent phosphite stabilizers, such as tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168), are presented to illustrate expected performance benchmarks.
Mechanism of Action
Phosphite stabilizers function as hydroperoxide decomposers. During the auto-oxidation of a polymer, hydroperoxides (ROOH) are formed. These are unstable and can decompose to form highly reactive radicals that further propagate the degradation process. Phosphite esters (P(OR)₃) react with these hydroperoxides in a non-radical-producing reaction, converting them into stable alcohols and oxidizing themselves to the corresponding phosphate (B84403) ester (O=P(OR)₃).[2] This mechanism effectively breaks the degradation cycle.
Figure 1: Mechanism of polymer stabilization by this compound.
Applications
This compound is suitable for stabilizing a variety of polymers, including:
-
Polyolefins: Polyethylene (PE) and Polypropylene (PP)[3]
-
Polyvinyl Chloride (PVC) [5]
-
Acrylonitrile Butadiene Styrene (ABS)
-
Polyesters
-
Epoxy Resins [1]
It is particularly effective in preventing discoloration and maintaining the melt flow properties of polymers during processing.[4]
Data Presentation
The following tables summarize typical performance data for phosphite stabilizers in common polymer systems. Note that this data is for commercially available phosphite stabilizers like Irgafos 168 and is intended to be representative of the performance expected from this compound.
Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP) with Phosphite Stabilizer
| Stabilizer System | Concentration (wt%) | OIT at 210°C (minutes) |
| Unstabilized PP | 0 | < 1 |
| Primary Antioxidant only | 0.1 | 15 |
| Primary Antioxidant + Phosphite Stabilizer | 0.1 + 0.1 | > 50[6] |
Table 2: Melt Flow Index (MFI) of Polypropylene (PP) after Multiple Extrusions
| Stabilizer System | Concentration (wt%) | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 5th Pass | % Change in MFI |
| Unstabilized PP | 0 | 4.0 | 12.0 | +200% |
| Primary Antioxidant only | 0.1 | 4.1 | 7.5 | +83% |
| Primary Antioxidant + Phosphite Stabilizer | 0.1 + 0.1 | 4.2 | 4.8 | +14%[7] |
Table 3: Yellowness Index (YI) of Polyvinyl Chloride (PVC) after Thermal Aging
| Stabilizer System | Concentration (wt%) | YI after 1000h at 80°C |
| Unstabilized PVC | 0 | 45 |
| Primary Stabilizer only | 1.0 | 20 |
| Primary Stabilizer + Phosphite Stabilizer | 1.0 + 0.2 | 8[8] |
Experimental Protocols
Protocol 1: Determination of Oxidative Induction Time (OIT)
This protocol is based on the ISO 11357-6 standard and is used to assess the thermo-oxidative stability of a polymer.
1. Objective: To determine the time until the onset of oxidation of a polymer sample containing this compound under an oxygen atmosphere at a specified isothermal temperature.
2. Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polymer sample with and without this compound
-
Aluminum crucibles
-
Nitrogen gas (high purity)
-
Oxygen gas (high purity)
-
Microbalance
3. Procedure:
-
Weigh 5-10 mg of the polymer sample into an aluminum crucible.
-
Place the open crucible in the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
-
Heat the sample from ambient temperature to the desired isothermal test temperature (e.g., 210°C for polypropylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Hold the sample at the isothermal temperature for 5 minutes to allow for thermal equilibrium.
-
Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).
-
Continue to hold the sample at the isothermal temperature and record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
4. Data Analysis: The OIT is determined from the DSC curve as the time interval between the switch to oxygen and the intersection of the extrapolated baseline and the tangent to the exothermic peak. A longer OIT indicates better thermal stability.[9]
References
- 1. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 5. Triphenyl Phosphite - C18h15o3, Colorless To Slightly Yellow Transparent Liquid, 1.183-1.192 Density, Light-heat Stabilizer For Pvc And Synthetic Materials at Best Price in Zhangjiangang | Jiangsu Changyu Chemical Co., Ltd. [tradeindia.com]
- 6. mt.com [mt.com]
- 7. bdmaee.net [bdmaee.net]
- 8. lmstech.com.sg [lmstech.com.sg]
- 9. hitachi-hightech.com [hitachi-hightech.com]
Application Notes and Protocols: One-Pot Synthesis Procedures Involving Tribenzyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the one-pot synthesis of α-aminophosphonates using tribenzyl phosphite (B83602), a valuable reagent in organic synthesis. The protocols are based on the well-established Kabachnik-Fields reaction, adapted for the use of tribenzyl phosphite to yield dibenzyl α-aminophosphonate esters. These products are of significant interest in medicinal chemistry as their benzyl (B1604629) protecting groups can be readily removed by hydrogenolysis to afford the corresponding α-aminophosphonic acids, which are analogues of α-amino acids.
Additionally, this document briefly discusses the role of phosphites in one-pot peptide synthesis, drawing a comparison between the documented use of triphenyl phosphite and the potential application of this compound.
One-Pot Synthesis of Dibenzyl α-Aminophosphonates via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, in this case, dibenzyl phosphite, which can be generated in situ from this compound. This one-pot procedure offers an efficient route to α-aminophosphonates, which are valuable building blocks in drug discovery and development.
Reaction Principle:
The reaction is believed to proceed primarily through two possible pathways: the formation of an imine from the amine and carbonyl compound, followed by nucleophilic attack of the phosphite, or the formation of an α-hydroxyphosphonate from the carbonyl and phosphite, followed by substitution with the amine. The imine pathway is generally considered the predominant route. In the context of using this compound, it is understood that under the reaction conditions, it can hydrolyze or react to form the active dibenzyl phosphite species required for the nucleophilic addition.
Experimental Protocols
Two primary protocols are presented: a solvent-free, catalyst-free method and a Lewis acid-catalyzed method for potentially faster reaction times and higher yields.
Protocol 1: Solvent-Free and Catalyst-Free One-Pot Synthesis
This environmentally friendly protocol is suitable for a range of aldehydes and amines and avoids the use of potentially hazardous solvents and catalysts.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if necessary)
-
Hexane (B92381) and ethyl acetate for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (1.0 mmol).
-
Stir the mixture at a temperature between 80°C and 110°C. The optimal temperature may vary depending on the specific substrates used.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the crude product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
Protocol 2: Lewis Acid-Catalyzed One-Pot Synthesis
The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), can significantly accelerate the reaction rate.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (10 mol%)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere (nitrogen or argon)
-
Syringe for catalyst addition
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (1.0 mmol) in an anhydrous solvent.
-
Stir the mixture at room temperature.
-
Carefully add boron trifluoride etherate (10 mol%) to the reaction mixture using a syringe.
-
Continue stirring at room temperature or gently heat to 40-50°C, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Perform an aqueous work-up as described in Protocol 1 (steps 5-7).
-
Purify the product by silica gel column chromatography as needed.
Data Presentation
The following table summarizes representative yields for the one-pot synthesis of dibenzyl α-aminophosphonates under different conditions. The data is illustrative and actual yields will depend on the specific substrates and reaction scale.
| Entry | Aldehyde | Amine | Phosphite | Conditions | Yield (%) |
| 1 | Benzaldehyde | Aniline | This compound | Solvent-free, 100°C, 3h | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | This compound | Solvent-free, 100°C, 3h | 88 |
| 3 | Benzaldehyde | Aniline | This compound | BF₃·OEt₂ (10 mol%), CH₂Cl₂, rt, 1h | 92 |
| 4 | 4-Methoxybenzaldehyde | Benzylamine | This compound | BF₃·OEt₂ (10 mol%), CH₂Cl₂, rt, 1.5h | 90 |
Visualization of Experimental Workflow and Reaction Pathway
Caption: General experimental workflow for the one-pot synthesis of dibenzyl α-aminophosphonates.
Caption: Simplified reaction pathway for the Kabachnik-Fields synthesis of dibenzyl α-aminophosphonates.
Discussion on One-Pot Peptide Synthesis
The formation of an amide bond is a central transformation in the synthesis of peptides. One-pot procedures that avoid the isolation of activated intermediates are highly desirable for their efficiency.
Triphenyl Phosphite in Peptide Synthesis
Recent literature has described an efficient one-pot peptide bond formation using triphenyl phosphite under neutral conditions. This method offers high yields and diastereopurity, minimizing side reactions and simplifying purification. The reaction proceeds by activating the carboxylic acid of an N-protected amino acid with triphenyl phosphite, which is then coupled with the amino group of another amino acid ester.
This compound in Peptide Synthesis
While triphenyl phosphite has been successfully employed as a coupling reagent in one-pot peptide synthesis, there is a lack of specific literature detailing the use of This compound for the same purpose. Although conceptually similar, the steric and electronic differences between the phenyl and benzyl groups could significantly impact the reactivity and efficacy of the phosphite as a coupling reagent. Furthermore, the lability of the benzyl groups to hydrogenolysis, while advantageous for deprotection, might introduce compatibility issues with certain peptide synthesis strategies.
Researchers interested in exploring this compound for one-pot peptide synthesis would need to conduct initial feasibility studies to determine optimal reaction conditions and evaluate its performance in comparison to established coupling reagents.
Disclaimer: The provided protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions and yields are illustrative and may require optimization for specific substrates.
Metal Complexes of Tribenzyl Phosphite: Application Notes and Protocols for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tribenzyl phosphite (B83602) is an organophosphorus ligand that, while less studied than its triphenyl phosphite counterpart, holds potential in homogeneous catalysis. Its unique steric and electronic properties, derived from the benzyl (B1604629) groups, may offer advantages in tuning the reactivity and selectivity of transition metal catalysts. This document provides a comprehensive overview of the synthesis of tribenzyl phosphite, the preparation of its metal complexes, and detailed protocols for its potential application in key catalytic transformations, including hydroformylation, cross-coupling reactions, and olefin oligomerization. Due to the limited specific literature on this compound's catalytic activity, the protocols and performance data presented herein are based on established methodologies for analogous phosphite ligands and should be considered a starting point for experimental investigation and optimization.
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through the reaction of phosphorus trichloride (B1173362) with benzyl alcohol in the presence of an organic solvent and an acid scavenger.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phosphorus trichloride (PCl₃)
-
Benzyl alcohol
-
Triethylamine (B128534) (or another suitable base like pyridine)
-
Anhydrous organic solvent (e.g., toluene (B28343), dichloromethane)
-
Deionized water
-
10% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
To a stirred reactor under an inert atmosphere (e.g., nitrogen or argon), add the organic solvent and phosphorus trichloride.
-
Cool the mixture to 0-10 °C using an ice bath.
-
Slowly add the acid binding agent (e.g., triethylamine) dropwise, maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue stirring for 30-60 minutes at the same temperature.
-
Slowly add benzyl alcohol dropwise, again ensuring the temperature remains between 0-10 °C.
-
After the addition of benzyl alcohol, allow the reaction mixture to slowly warm to room temperature (20-30 °C) and stir for 12-20 hours.
-
Filter the reaction mixture to remove the precipitated organic salts (e.g., triethylamine hydrochloride).
-
Wash the filtrate sequentially with deionized water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether).
-
Concentrate the eluent containing the product under reduced pressure at 40-50 °C to obtain pure this compound.
Expected Yield: 90-95%[1] Purity: >96%[1]
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with phosphite ligands typically involves the reaction of a suitable metal precursor with the phosphite ligand in an appropriate solvent.
General Experimental Protocol: Synthesis of a Palladium(II)-Tribenzyl Phosphite Complex
Materials:
-
Bis(acetonitrile)palladium(II) dichloride or Palladium(II) chloride
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor in the anhydrous solvent.
-
In a separate flask, dissolve 2.2 equivalents of this compound in the same solvent.
-
Slowly add the this compound solution to the stirred solution of the palladium precursor at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The formation of the complex may be indicated by a color change.
-
If a precipitate forms, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can then be recrystallized from a suitable solvent system.
Characterization: The resulting complex, likely PdCl2(P(OCH2Ph)3)2, can be characterized by ³¹P{¹H} NMR, ¹H NMR, IR spectroscopy, and elemental analysis.
Catalytic Applications and Protocols
Rhodium-Catalyzed Hydroformylation
Rhodium complexes of phosphite ligands are widely used for the hydroformylation of olefins to produce aldehydes. The steric and electronic properties of the phosphite ligand can influence the activity and regioselectivity of the catalyst.
Application Note: A rhodium catalyst bearing this compound ligands could be employed for the hydroformylation of terminal and internal olefins. The bulky nature of the benzyl groups may favor the formation of the linear aldehyde.
Illustrative Experimental Protocol: Hydroformylation of 1-Octene (B94956)
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]
-
This compound
-
1-Octene
-
Anhydrous toluene (solvent)
-
Syngas (1:1 mixture of CO and H₂)
Procedure:
-
In a high-pressure autoclave equipped with a magnetic stir bar, add [Rh(acac)(CO)₂] and the desired amount of this compound (e.g., 10 equivalents per Rh).
-
Evacuate the autoclave and backfill with argon three times.
-
Add anhydrous toluene and 1-octene via syringe.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the pressure by feeding syngas as it is consumed.
-
After the desired reaction time (e.g., 4-24 hours), cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by gas chromatography (GC) to determine conversion and regioselectivity.
Illustrative Data Presentation (based on analogous phosphite systems):
| Entry | Ligand | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | n:iso ratio | TOF (h⁻¹) |
| 1 | P(OPh)₃ | 80 | 20 | 4 | >99 | 2.5:1 | ~1000 |
| 2 | P(OBn)₃ | 80 | 20 | 4 | TBD | TBD | TBD |
TBD: To be determined experimentally.
Catalytic Cycle for Rhodium-Catalyzed Hydroformylation
Caption: A simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes with phosphite ligands can be effective catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.
Application Note: A PdCl2(P(OCH2Ph)3)2 complex could serve as a pre-catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The in-situ reduction of the Pd(II) pre-catalyst would generate the active Pd(0) species.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
PdCl2(P(OCH2Ph)3)2 (or a Pd(0) precursor with this compound)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add the palladium pre-catalyst, aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and water (if using a biphasic system).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Illustrative Data Presentation (based on analogous phosphite systems):
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 (with PPh₃) |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | TBD |
TBD: To be determined experimentally.
Experimental Workflow for Catalyst Screening
Caption: A general workflow for screening the catalytic activity of new metal-ligand complexes.
Nickel-Catalyzed Olefin Oligomerization
Nickel complexes, often activated by a co-catalyst, are used for the oligomerization of olefins like ethylene (B1197577) and propylene.[2][3][4] The ligand plays a crucial role in determining the product distribution.
Application Note: A nickel complex with this compound could be investigated for the dimerization or oligomerization of ethylene to produce linear alpha-olefins. A co-catalyst, such as an organoaluminum compound, would likely be required.
Illustrative Experimental Protocol: Ethylene Dimerization
Materials:
-
A suitable Nickel(II) precursor (e.g., NiCl₂(P(OCH₂Ph)₃)₂)
-
Co-catalyst (e.g., ethylaluminum dichloride, EtAlCl₂)
-
Anhydrous chlorobenzene (B131634) (solvent)
-
Ethylene
Procedure:
-
In a high-pressure reactor, add the nickel pre-catalyst under an inert atmosphere.
-
Add the solvent via cannula.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the co-catalyst solution dropwise.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Stir the reaction mixture for the specified time.
-
Terminate the reaction by adding a quenching agent (e.g., acidic water).
-
Analyze the gas phase for ethylene consumption and the liquid phase for butene isomers and other oligomers by GC.
Illustrative Data Presentation (based on analogous phosphine (B1218219)/phosphite systems):
| Entry | Catalyst System | Temp (°C) | Ethylene (bar) | Time (min) | Activity ( kg/g Ni·h) | Selectivity to C₄ (%) |
| 1 | NiCl₂(dppe)/EtAlCl₂ | 0 | 10 | 30 | 150 | 98 |
| 2 | NiCl₂(P(OBn)₃)₂/EtAlCl₂ | 0 | 10 | 30 | TBD | TBD |
TBD: To be determined experimentally.
Logical Relationship of Catalyst Components
Caption: Factors influencing the performance of a metal-tribenzyl phosphite catalyst.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. It may be an irritant.
-
Metal precursors: Many transition metal salts are toxic and should be handled with appropriate personal protective equipment (PPE).
-
Organoaluminum co-catalysts: These are pyrophoric and react violently with water and air. They must be handled under a strictly inert atmosphere using appropriate techniques.
-
Syngas (CO/H₂): Carbon monoxide is highly toxic and flammable. Hydrogen is highly flammable. High-pressure reactions should only be conducted in appropriate reactors with safety features by trained personnel.
Conclusion
Metal complexes of this compound represent an underexplored area of homogeneous catalysis. The protocols and application notes provided here serve as a robust framework for initiating research into their synthesis and catalytic activity. While direct performance data is not yet widely available, the established principles of catalysis with analogous phosphite ligands suggest that this compound complexes are promising candidates for a variety of important organic transformations. Further experimental work is necessary to fully elucidate their potential and optimize their performance.
References
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Tribenzyl Phosphite
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the high-yield synthesis of tribenzyl phosphite (B83602) under mild conditions. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of tribenzyl phosphite.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or non-optimal temperature. 2. Loss of product during workup: Emulsion formation during aqueous washes or product decomposition. 3. Side reactions: Reaction of HCl byproduct with the product or starting materials. 4. Moisture contamination: Water in reactants or solvent can react with phosphorus trichloride (B1173362). | 1. Ensure the reaction is stirred for the recommended duration (10-20 hours) at 20-30°C after the initial addition phase.[1] 2. To break emulsions, add a small amount of brine. Ensure the pH of the aqueous layer is basic before extraction to prevent acid-catalyzed hydrolysis. 3. Use an appropriate amount of an acid scavenger like triethylamine (B128534) to neutralize HCl as it is formed.[2] The alkaline environment promotes the forward reaction.[1] 4. Use anhydrous solvents and freshly distilled reactants. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Impure (Discolored or Contains Byproducts) | 1. Oxidation: The phosphite product may have been oxidized to the corresponding phosphate. 2. Incomplete reaction: Presence of mono- or dibenzyl phosphite intermediates. 3. Residual acid: Incomplete neutralization of HCl. 4. Thermal decomposition: Overheating during distillation. | 1. Minimize exposure to air, especially during heating. Use an inert atmosphere. 2. Ensure the correct stoichiometry of benzyl (B1604629) alcohol to phosphorus trichloride is used (at least 3:1).[1] 3. Thoroughly wash the organic phase with a base, such as 10% sodium bicarbonate solution, to remove all acidic impurities.[1] 4. Purify via short-path distillation under high vacuum to keep the temperature low.[3] Distill at 40-50°C to remove the solvent, and then at a higher temperature (e.g., 90-100°C) to remove high-boiling impurities.[1] |
| Reaction Mixture Becomes Viscous or Solidifies | 1. Precipitation of salt byproduct: The hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) is often insoluble in the reaction solvent. 2. Low temperature: The solvent or reactants may be freezing if the cooling bath is too cold. | 1. This is a normal observation. Ensure stirring is vigorous enough to keep the mixture mobile. The salt will be removed by filtration after the reaction is complete.[1] 2. Maintain the reaction temperature within the recommended range (0-10°C) and do not overcool. |
| Difficulty in Purification by Distillation | 1. High boiling point of the product. 2. Thermal instability. | 1. Use a high-vacuum pump to lower the boiling point. 2. Consider purification by flash column chromatography as an alternative to distillation.[1] A mixture of ethyl acetate (B1210297) and petroleum ether can be used as the eluent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for the synthesis of this compound?
A1: A molar ratio of benzyl alcohol to phosphorus trichloride of (3.0-3.5):1 is recommended to ensure the complete conversion of phosphorus trichloride and to maximize the yield of the desired product.[1]
Q2: Why is an acid scavenger necessary in this reaction?
A2: The reaction of phosphorus trichloride with benzyl alcohol produces hydrogen chloride (HCl) as a byproduct.[2] This acid can catalyze side reactions, including the decomposition of the this compound product. An acid scavenger, typically a tertiary amine like triethylamine, is added to neutralize the HCl, thereby improving the reaction's yield and the product's purity.[1][2]
Q3: What are the ideal temperature conditions for this synthesis?
A3: The reaction should be conducted at a low temperature, specifically between 0-10°C, during the dropwise addition of benzyl alcohol and the acid scavenger.[1] After the addition is complete, the reaction mixture should be allowed to warm to 20-30°C and stirred for 10-20 hours to ensure the reaction goes to completion.[1]
Q4: What solvents are suitable for this reaction?
A4: Aprotic organic solvents are typically used. Petroleum ether is a commonly cited solvent.[1] Other non-polar solvents may also be suitable.
Q5: How can I confirm the purity of the synthesized this compound?
A5: The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of over 96% is achievable with the recommended protocol.[1]
Q6: What are the common side products in this synthesis?
A6: The main side products are typically the incompletely substituted intermediates, namely benzyl dichlorophosphite (B8498940) and dibenzyl chlorophosphite.[2] These arise when an insufficient amount of benzyl alcohol is used or if the reaction does not go to completion.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative high-yield synthesis protocol.
| Parameter | Value | Reference |
| Reactants | Phosphorus Trichloride (PCl₃), Benzyl Alcohol | [1] |
| Acid Scavenger | Triethylamine, N,N-dimethylaniline | [1] |
| Solvent | Petroleum Ether | [1] |
| Molar Ratio (Benzyl Alcohol : PCl₃) | (3.0-3.5) : 1 | [1] |
| Initial Reaction Temperature | 0-10°C | [1] |
| Reaction Temperature (Post-addition) | 20-30°C | [1] |
| Reaction Time | 10-20 hours | [1] |
| Typical Yield | 90-95% | [1] |
| Product Purity (Post-purification) | >96% | [1] |
Experimental Protocol
This protocol describes a method for the high-yield synthesis of this compound under mild conditions.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Benzyl alcohol
-
Triethylamine (or another suitable base)
-
Anhydrous petroleum ether (or other suitable solvent)
-
10% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Stirring mechanism (magnetic or mechanical)
-
Dropping funnels (2)
-
Thermometer
-
Cooling bath (ice-water)
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup or flash chromatography system
Procedure:
-
Reaction Setup: Under an inert atmosphere, add anhydrous petroleum ether and phosphorus trichloride to the three-necked flask equipped with a stirrer.
-
Cooling: Cool the flask to 0-10°C using an ice-water bath.
-
Addition of Reactants: While stirring vigorously, slowly and simultaneously add the acid scavenger (e.g., triethylamine) and benzyl alcohol dropwise from separate dropping funnels. Maintain the temperature between 0-10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20-30°C and continue stirring for 10-20 hours.
-
Workup - Filtration: Filter the reaction mixture to remove the precipitated hydrochloride salt.
-
Workup - Washing: Transfer the filtrate to a separatory funnel and wash successively with deionized water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.[1]
-
Drying: Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator at 40-50°C.[1]
-
Purification: Purify the crude product by either vacuum distillation or flash column chromatography to obtain pure this compound.[1]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Overall chemical reaction for this compound synthesis.
References
Technical Support Center: Optimizing the Arbuzov Reaction with Tribenzyl Phosphite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Arbuzov reaction, with a specific focus on the use of tribenzyl phosphite (B83602).
Frequently Asked Questions (FAQs)
Q1: What is the Michaelis-Arbuzov reaction?
The Michaelis-Arbuzov reaction is a fundamental method for forming a carbon-phosphorus (P-C) bond. It involves the reaction of a trivalent phosphorus ester, such as tribenzyl phosphite, with an alkyl halide to yield a pentavalent phosphonate (B1237965).[1][2] This reaction is crucial for the synthesis of a wide array of organophosphorus compounds.[3]
Q2: What is the general mechanism of the Arbuzov reaction?
The reaction typically proceeds through a two-step SN2 mechanism:
-
Nucleophilic Attack: The nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate.[2][3]
-
Dealkylation: The displaced halide anion then attacks one of the alkyl groups on the phosphonium salt, resulting in the formation of the final phosphonate product and a new alkyl halide.[2][3]
Q3: Why use this compound in the Arbuzov reaction?
This compound is often used when benzyl (B1604629) groups are desired on the resulting phosphonate. The benzyl groups can subsequently be removed under specific conditions, such as hydrogenolysis, which can be advantageous in multi-step syntheses.
Q4: What are the typical starting materials for an Arbuzov reaction with this compound?
The reaction involves this compound and an alkyl halide. The reactivity of the alkyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl.[1] Primary alkyl halides are most effective, while secondary and tertiary halides may not react efficiently.[1] Benzyl halides are also common substrates.[1]
Q5: What are the general reaction conditions for the Arbuzov reaction?
The classical Arbuzov reaction often requires high temperatures, typically in the range of 120-160°C, and is often run neat (without solvent).[2] However, milder conditions can be achieved with the use of catalysts or by choosing more reactive alkyl halides.
Troubleshooting Guide
Q1: My reaction is showing low or no conversion. What are the common causes?
Several factors can contribute to low or no conversion in the Arbuzov reaction:
-
Low Reactivity of Substrates: The reactivity of both the phosphite and the alkyl halide is crucial. Aryl and vinyl halides are generally unreactive under standard Arbuzov conditions.[1] this compound may be less reactive than trialkyl phosphites and may require more forcing conditions.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reaction time. Insufficient heat or time may lead to incomplete reaction.
-
Impure Reactants: The presence of impurities, particularly water or oxidized phosphite, can significantly impede the reaction. It is advisable to use freshly distilled or purified reagents.
-
Steric Hindrance: Bulky substituents on either the phosphite or the alkyl halide can slow down the SN2 reaction.
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A common side reaction is the formation of a triaryl phosphate (B84403) (in the case of triaryl phosphites), which can be difficult to separate from the desired product.[4] With this compound, side reactions involving the benzyl groups are possible, especially at high temperatures. To minimize side products, consider the following:
-
Use a Catalyst: Lewis acids like Zinc Bromide (ZnBr₂) or the use of potassium iodide (KI) with a phase-transfer catalyst like PEG-400 can promote the reaction under milder conditions, reducing the likelihood of side reactions.[5][6]
-
Control the Temperature: If using high temperatures, carefully monitor the reaction to avoid decomposition.
-
Use an Excess of One Reagent: Employing an excess of the more volatile component, often the alkyl halide, can help drive the reaction to completion.
Q3: I am having difficulty purifying my benzyl phosphonate product. What methods are recommended?
Purification of the crude product can be achieved through several methods:
-
Vacuum Distillation: This is effective for removing volatile byproducts and unreacted starting materials.[5]
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying phosphonates.[5]
-
Extraction: An aqueous workup can be used to remove water-soluble impurities. For instance, quenching the reaction with water followed by extraction with an organic solvent like dichloromethane (B109758) is a common procedure.[5]
Quantitative Data on Reaction Conditions
The following table summarizes various reaction conditions for the synthesis of benzyl phosphonates, providing a reference for optimization.
| Alkyl Halide/Alcohol | Phosphite | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Triethyl phosphite | None | 150-160 | 2-4 | Not specified | [5] |
| Benzyl bromide | Triethyl phosphite | ZnBr₂ / Dichloromethane | Room Temp | 1 | Not specified | [5] |
| Benzyl alcohol | Triethyl phosphite | ZnI₂ / THF | 75 (reflux) | 16 | 76 | [7] |
| Benzyl halide | Dialkyl phosphite | KI, K₂CO₃ / PEG-400 | Room Temp | 6 | High (not specified) | [6] |
Experimental Protocols
Protocol 1: Classical High-Temperature Arbuzov Reaction [5]
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the alkyl halide (1 equivalent) and this compound (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress using TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Catalyzed Arbuzov Reaction at Room Temperature [5]
-
To a solution of the alkyl halide (1 mmol) in dichloromethane (5 mL), add this compound (1.2 mmol).
-
Add a Lewis acid catalyst, such as Zinc Bromide (ZnBr₂) (0.2 mmol), to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. US4311652A - Arbuzov reactions employing an aliphatic solvent - Google Patents [patents.google.com]
- 4. US4113807A - Arbuzov rearrangement of triphenyl phosphite - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
How to remove benzyl alcohol impurity from tribenzyl phosphite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of benzyl (B1604629) alcohol impurity from tribenzyl phosphite (B83602).
Frequently Asked Questions (FAQs)
Q1: Why is benzyl alcohol a common impurity in tribenzyl phosphite?
A1: Benzyl alcohol is a primary reactant in the synthesis of this compound. The reaction involves the esterification of phosphorous acid or the reaction of phosphorus trichloride (B1173362) with benzyl alcohol. If the reaction does not go to completion or if an excess of benzyl alcohol is used to drive the reaction forward, unreacted benzyl alcohol will remain as an impurity in the crude product.[1]
Q2: What are the common methods for removing benzyl alcohol from this compound?
A2: The most common methods for purifying this compound and removing benzyl alcohol are:
-
Aqueous Washing: Washing the crude product with water or a dilute basic solution to remove water-soluble impurities.
-
Vacuum Distillation: Separating compounds based on differences in their boiling points under reduced pressure.
-
Flash Column Chromatography: A purification technique that separates compounds based on their polarity.
Q3: At what stage of the purification should I be most concerned about product degradation?
A3: Phosphite esters are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, especially in the presence of water.[2] Therefore, care should be taken during aqueous washing steps to minimize contact time. Also, high temperatures during distillation can potentially lead to thermal decomposition, so it is crucial to use a high vacuum to lower the boiling point of the product.[3]
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of this compound and the concentration of residual benzyl alcohol can be determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A common method for the analysis of non-volatile compounds.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities like benzyl alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the purity by integrating the signals corresponding to this compound and any remaining benzyl alcohol.
Troubleshooting Guides
Issue 1: Incomplete Removal of Benzyl Alcohol After Aqueous Washing
| Possible Cause | Troubleshooting Steps |
| Insufficient number of washes. | Increase the number of aqueous washes. Typically, 3-5 washes are recommended. |
| Poor phase separation. | Ensure adequate time for the organic and aqueous layers to separate completely. If an emulsion forms, consider adding brine (saturated NaCl solution) to help break the emulsion. |
| High concentration of benzyl alcohol. | Aqueous washing alone may not be sufficient for high levels of benzyl alcohol impurity. Consider using vacuum distillation or flash column chromatography as a primary purification step. |
Issue 2: Low Yield After Flash Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal retention factor (Rf) for the desired compound is typically between 0.25 and 0.35.[4] |
| Product streaking/tailing on the column. | This can be caused by overloading the column or using a solvent system in which the product is not fully soluble. Ensure the sample is loaded in a minimal amount of solvent. For basic compounds, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can sometimes help. |
| Co-elution of product and impurity. | If benzyl alcohol and this compound have very similar Rf values in the chosen solvent system, a different solvent system with different selectivity should be explored. Alternatively, a more efficient separation technique like preparative HPLC may be necessary. |
Issue 3: Suspected Product Decomposition During Vacuum Distillation
| Possible Cause | Troubleshooting Steps |
| High distillation temperature. | Ensure a sufficiently high vacuum is achieved to lower the boiling point of this compound. Use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures. |
| Presence of acidic or basic impurities. | Acidic or basic residues from the synthesis can catalyze decomposition at high temperatures. Ensure the crude product is thoroughly washed and neutralized before distillation. |
| Oxidation. | Phosphites can be sensitive to air oxidation at elevated temperatures.[3] Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of this compound from benzyl alcohol using silica (B1680970) gel flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column and dry-pack it with silica gel (230-400 mesh). A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Wet the packed column with the initial, non-polar eluent.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
3. Elution:
-
Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the this compound. The optimal solvent gradient should be determined by prior TLC analysis.
4. Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Illustrative Data for Flash Chromatography Purification:
| Eluent System (Hexane:Ethyl Acetate) | Benzyl Alcohol Elution | This compound Elution | Purity of this compound (Post-Chromatography) |
| 95:5 | Fractions 3-7 | Fractions 15-25 | >98% |
| 90:10 | Fractions 2-5 | Fractions 10-18 | >98% |
Note: This data is illustrative and the actual fraction numbers and purity will depend on the specific column dimensions, sample load, and flow rate.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for separating benzyl alcohol from the much higher boiling this compound.
1. Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.
-
Use a calibrated thermometer to monitor the vapor temperature.
2. Distillation Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum. Be cautious of initial bumping from residual volatile solvents.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the benzyl alcohol as the first fraction. The boiling point of benzyl alcohol is approximately 93 °C at 10 mmHg.
-
After the benzyl alcohol has been removed, increase the temperature to distill the this compound. The boiling point of this compound is significantly higher. A patent suggests that high-boiling substances are removed by distillation at 90-100 °C under reduced pressure after the removal of solvent at a lower temperature.[1]
Illustrative Data for Vacuum Distillation:
| Pressure (mmHg) | Boiling Point of Benzyl Alcohol (°C) | Boiling Point of this compound (°C) | Residual Benzyl Alcohol in Product |
| 10 | ~93 | >150 | <1% |
| 1 | ~58 | >120 | <1% |
Note: The boiling point of this compound is an estimate based on its high molecular weight and the conditions described in synthesis patents.
Purity Assessment Protocols
Protocol 3: GC-MS for Benzyl Alcohol Quantification
1. Sample Preparation:
-
Accurately weigh a sample of the purified this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
2. GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan mode from m/z 40 to 400.
3. Quantification:
-
Create a calibration curve using standard solutions of benzyl alcohol.
-
Quantify the amount of benzyl alcohol in the sample by comparing its peak area to the calibration curve.
Protocol 4: HPLC for Purity Analysis
1. Sample Preparation:
-
Prepare a solution of the purified this compound in the mobile phase at a known concentration.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
3. Analysis:
-
Inject the sample and record the chromatogram.
-
The purity of this compound can be estimated by the relative area of its peak compared to the total area of all peaks. The retention time of benzyl alcohol will be significantly shorter than that of this compound under these conditions.
Workflow and Logic Diagrams
Caption: General purification workflow for removing benzyl alcohol from this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Purification of tribenzyl phosphite by vacuum distillation versus column chromatography
This guide provides troubleshooting advice and frequently asked questions for the purification of tribenzyl phosphite (B83602), a common intermediate in organic synthesis. We will compare two primary purification methods: vacuum distillation and column chromatography.
Frequently Asked Questions (FAQs)
Q1: When should I choose vacuum distillation over column chromatography for purifying tribenzyl phosphite?
A: The choice depends on the scale of your reaction, the nature of the impurities, and the required purity of the final product. Vacuum distillation is generally preferred for larger quantities and for removing non-volatile or high-boiling point impurities. Column chromatography is ideal for smaller scales, for separating compounds with similar boiling points, and when very high purity is required.
Q2: What are the common impurities in a crude this compound reaction mixture?
A: Common impurities include unreacted starting materials like benzyl (B1604629) alcohol, byproducts such as dibenzyl phosphite, and products of hydrolysis or oxidation.[1][2] The synthesis of this compound from phosphorus trichloride (B1173362) and benzyl alcohol can also leave residual solvents.[3]
Troubleshooting Guide: Vacuum Distillation
Q3: My this compound is decomposing during vacuum distillation. What is the cause and how can I prevent it?
A: this compound can be sensitive to heat. Decomposition at elevated temperatures is a common issue. To prevent this, ensure you are using a high vacuum to lower the boiling point. It is also crucial to control the temperature of the heating mantle or oil bath precisely and avoid overheating. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.
Q4: The distillation is proceeding very slowly or not at all. What should I check?
A: This is often due to an inadequate vacuum. Check all joints and seals for leaks; all ground glass joints must be properly greased.[4] Ensure your vacuum pump is functioning correctly and is appropriate for the desired pressure. Also, confirm that the heating bath is at the correct temperature to induce boiling at the achieved pressure.
Q5: My final product is still impure after a single distillation. What went wrong?
A: If impurities have boiling points close to that of this compound, a simple distillation may not be sufficient. In such cases, fractional distillation under vacuum, using a fractionating column, may be necessary to achieve better separation.[5] Alternatively, column chromatography might be a more suitable method for removing these specific impurities.
Troubleshooting Guide: Column Chromatography
Q6: What is a suitable solvent system (eluent) for purifying this compound by column chromatography?
A: A common eluent system is a mixture of ethyl acetate (B1210297) and petroleum ether or hexanes.[3] The optimal ratio will depend on the specific impurities. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q7: My this compound appears to be hydrolyzing on the silica (B1680970) gel column. How can I prevent this?
A: Phosphites are susceptible to hydrolysis, which can be catalyzed by the acidic nature of standard silica gel.[6][7] To minimize this, you can use deactivated or neutral silica gel. Alternatively, running the column quickly ("flash chromatography") can reduce the contact time between the compound and the stationary phase.[3] Adding a small amount of a neutralising agent like triethylamine (B128534) to the eluent can also help.
Q8: The separation of impurities is poor, and the bands are overlapping. How can I improve this?
A: Poor separation can result from several factors. Ensure you are using the optimal eluent system determined by TLC. The column may be overloaded; use a larger column or a smaller amount of crude product. The polarity of the eluent might be too high, causing everything to elute too quickly. Try a more non-polar solvent mixture.
Data Summary
Table 1: Vacuum Distillation Parameters for Phosphites
| Parameter | Value/Observation | Notes |
| Boiling Point | Varies significantly with pressure. e.g., Triethyl phosphite boils at 57–58°C / 16 mmHg.[1] | A nomograph can be used to estimate the boiling point at different pressures. |
| Pressure | High vacuum is recommended. | Lower pressure reduces the required temperature, minimizing decomposition. |
| Decomposition | Can occur at elevated temperatures. | Use the lowest possible temperature for distillation. |
| Common Issues | Bumping | Use a magnetic stirrer and a Claisen adapter to prevent bumping.[4] |
Table 2: Column Chromatography Parameters for this compound
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel (neutral or deactivated is preferable) | Standard silica gel can be acidic and may cause hydrolysis.[6][7] |
| Mobile Phase (Eluent) | Ethyl acetate/Petroleum Ether | A common starting ratio is 1:10.[3] Optimize with TLC. |
| Detection | UV light (if impurities are UV-active) or TLC with a staining agent. | This compound itself may not be strongly UV-active. |
| Common Issues | Hydrolysis on the column, poor separation. | Use deactivated silica, run the column quickly, and optimize the eluent. |
Table 3: Comparison of Purification Methods
| Feature | Vacuum Distillation | Column Chromatography |
| Scale | Good for large scale (grams to kilograms) | Best for small to medium scale (milligrams to grams) |
| Speed | Can be faster for large quantities | Can be time-consuming, especially for large quantities |
| Purity | Good for removing non-volatile impurities | Excellent for separating compounds with similar properties |
| Cost | Generally lower consumable cost | Higher cost due to solvents and stationary phase |
| Key Challenge | Thermal decomposition | Hydrolysis on the column, solvent usage |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup : Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use a magnetic stirrer and a Claisen adapter.[4]
-
Greasing Joints : Lightly grease all ground-glass joints to ensure a good seal.[4]
-
Sample Loading : Place the crude this compound into the distillation flask with a magnetic stir bar.
-
System Evacuation : Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system.
-
Heating : Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection : Collect the distilled this compound in a pre-weighed receiving flask. Monitor the temperature and pressure throughout the distillation.
-
Termination : Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[4]
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis : Determine the optimal eluent system by running TLC plates of the crude material in various ratios of a non-polar solvent (e.g., petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Column Packing : Pack a glass column with silica gel using the chosen eluent system (wet packing).
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel bed.
-
Elution : Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady, fast rate.
-
Fraction Collection : Collect the eluate in a series of test tubes or flasks.
-
Fraction Analysis : Analyze the collected fractions using TLC to identify which ones contain the pure this compound.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visual Guides
Caption: Decision tree for choosing a purification method.
Caption: General workflows for purification.
Caption: Potential degradation pathways for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dibenzyl phosphite | 17176-77-1 [chemicalbook.com]
- 3. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0435071B1 - Process for the preparation of hydrolysis-stable organic phosphits - Google Patents [patents.google.com]
- 7. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
Common byproducts in tribenzyl phosphite synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tribenzyl phosphite (B83602).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter during the synthesis of tribenzyl phosphite from phosphorus trichloride (B1173362) and benzyl (B1604629) alcohol?
A1: The synthesis of this compound is a stepwise reaction and can result in several byproducts if the reaction conditions are not carefully controlled. The most common impurities include:
-
Incompletely Reacted Intermediates: The reaction proceeds through the sequential substitution of chloride on phosphorus trichloride. If the reaction does not go to completion, you may find monobenzyl phosphite dichloridate and dibenzyl phosphite chloridate in your crude product.[1][2]
-
Hydrolysis Products: Phosphorus trichloride is highly sensitive to moisture and can hydrolyze to form phosphorous acid. Similarly, the final product, this compound, can hydrolyze to dibenzyl phosphite and benzyl alcohol, especially in the presence of acidic conditions.
-
Acid-Induced Byproducts: The reaction generates hydrogen chloride (HCl) as a byproduct. If not effectively neutralized by a base (like triethylamine (B128534) or pyridine), HCl can react with this compound to produce dibenzyl phosphite and benzyl chloride.[3]
-
Oxidation Product: this compound can be oxidized by air to form tribenzyl phosphate (B84403), particularly during workup or storage.
-
Starting Material Impurities: Commercial benzyl alcohol can contain impurities such as benzaldehyde (B42025) and dibenzyl ether, which may persist in the final product if not removed.
Q2: My final product has a lower than expected purity after the initial workup. What are the likely causes and how can I improve it?
A2: Low purity is often due to the presence of the byproducts mentioned in Q1. Here are some common causes and troubleshooting tips:
-
Insufficient Base: An inadequate amount of base to scavenge the generated HCl is a primary cause of byproduct formation.[2] Ensure you use a slight excess of a suitable base (e.g., triethylamine, pyridine).
-
Presence of Moisture: The reaction is sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the hydrolysis of phosphorus trichloride and the phosphite products.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using TLC or ³¹P NMR to ensure all starting material is consumed.
-
Ineffective Workup: A simple aqueous wash may not be sufficient to remove all impurities. A multi-step washing procedure is often necessary.
Q3: How can I effectively remove acidic impurities like HCl and phosphorous acid from my crude this compound?
A3: A common and effective method is to wash the organic layer containing your product with a mild base. A wash with a 10% sodium bicarbonate solution is a standard procedure to neutralize and remove acidic byproducts.[1] This should be followed by a wash with water and then a brine (saturated sodium chloride) wash to remove residual salts and water from the organic phase.[1]
Q4: I have identified dibenzyl phosphite as a major impurity. What is the best way to remove it?
A4: Dibenzyl phosphite is a common byproduct that can be challenging to remove due to its similar properties to the desired product. Here are a few methods:
-
Vacuum Distillation: A two-stage vacuum distillation can be effective. The first stage at a lower temperature (e.g., 40-50 °C) removes the solvent, while the second stage at a higher temperature (e.g., 90-100 °C) can help separate the higher boiling this compound from some of the lower boiling impurities.[1]
-
Flash Column Chromatography: This is a highly effective method for separating this compound from closely related impurities. A solvent system such as a mixture of ethyl acetate (B1210297) and petroleum ether can be used.[1]
-
Chemical Treatment: In some cases, phosphite impurities can be oxidized to the corresponding phosphates using a mild oxidizing agent like iodine in the presence of a base.[4] The resulting phosphate salt is more polar and can be more easily removed by washing with water.[4] Alternatively, treatment with a strong, non-nucleophilic base like potassium tert-butoxide (tBuOK) can deprotonate the phosphite, and the resulting salt can be extracted into an aqueous layer.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, side reactions due to moisture or insufficient base, or loss of product during workup. | Ensure anhydrous conditions, use a slight excess of base, monitor the reaction to completion, and perform careful extractions during workup. |
| Product is an oil instead of a solid (if a solid is expected) | Presence of impurities that are oils at room temperature. | Purify the product using flash column chromatography or vacuum distillation. |
| Product darkens or changes color upon storage | Oxidation of the phosphite to phosphate or other degradation. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
| ³¹P NMR spectrum shows multiple peaks | Presence of various phosphorus-containing byproducts. | Identify the byproducts based on their characteristic chemical shifts (see Q&A on ³¹P NMR) and choose an appropriate purification method. |
Quantitative Data
The following table summarizes typical yield and purity data for this compound synthesis followed by a comprehensive purification protocol.
| Parameter | Value | Method of Analysis | Reference |
| Yield | 90% - 95% | Gravimetric | [1] |
| Purity | > 96% | HPLC | [1] |
| Initial Purity (Post-Workup) | 90.95% | HPLC | [1] |
| Final Purity (Post-Chromatography) | 96.60% | HPLC | [1] |
Experimental Protocols
Detailed Experimental Protocol for this compound Synthesis and Purification
This protocol is adapted from a patented procedure and outlines a robust method for synthesis and purification.[1]
-
Reaction Setup: To a stirred reactor under an inert atmosphere, add an organic solvent (e.g., petroleum ether, 1000ml) and phosphorus trichloride (100g, 0.73mol). Cool the mixture to 0°C.
-
Addition of Base and Benzyl Alcohol: While maintaining the temperature at 0°C, slowly add N,N-dimethylaniline (283.6g, 2.34mol). After the addition is complete, continue stirring at 0°C for 30 minutes. Then, at 0°C, add benzyl alcohol (252.6g, 2.34mol) dropwise. Maintain the temperature at 0°C for another 30 minutes after the addition is complete.
-
Reaction: Allow the reaction mixture to warm to 20°C and stir for 10 hours.
-
Initial Workup: Filter the reaction mixture to remove the precipitated organic salts. Wash the filtrate successively with 1000ml of water, 1000ml of 10% sodium bicarbonate solution, and 1000ml of saturated sodium chloride solution.
-
Drying: Collect the organic phase and dry it over anhydrous sodium sulfate (B86663) (200g).
-
Solvent Removal and Distillation: Filter off the drying agent. The resulting clear liquid is subjected to a two-stage vacuum distillation. First, distill at 50°C under reduced pressure to remove the solvent. Then, increase the temperature to 90°C under reduced pressure to remove any high-boiling point impurities.
-
Flash Column Chromatography: The residue from the distillation is purified by flash column chromatography using a mixed solvent of ethyl acetate and petroleum ether (1:10 v/v).
-
Final Product: The eluate from the column is concentrated under reduced pressure at 40°C to yield this compound as a colorless liquid. The yield is approximately 92.5%, with a purity of 96.60% as determined by HPLC.
Visualizations
Caption: Synthesis of this compound.
Caption: Common Byproduct Formation Pathways.
Caption: General Purification Workflow.
References
Preventing the formation of triphenyl phosphate during tribenzyl phosphite reactions
Welcome to the technical support center for tribenzyl phosphite (B83602) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of the common byproduct, triphenyl phosphate (B84403), during their experiments.
Troubleshooting Guide
This guide addresses common issues related to the unwanted oxidation of tribenzyl phosphite to triphenyl phosphate.
Q1: I see an unexpected peak in the 0 to -20 ppm region of my ³¹P NMR spectrum. What is it?
A1: An unexpected peak in this region is highly indicative of the formation of triphenyl phosphate, the oxidized form of this compound.[1] Pure this compound should appear in the range of +125 to +145 ppm. The significant difference in chemical shifts allows for clear identification and quantification of this impurity.
Q2: What are the primary causes of triphenyl phosphate formation?
A2: The formation of triphenyl phosphate is an oxidation reaction where the phosphorus(III) center in this compound is converted to a phosphorus(V) center.[2] This oxidation is primarily caused by:
-
Exposure to atmospheric oxygen: this compound can react with oxygen in the air, especially at elevated temperatures.
-
Presence of moisture (water): Water can hydrolyze this compound, leading to intermediates that are susceptible to oxidation.
-
Peroxides: Trace peroxides in solvents (like older ethers) can act as oxidizing agents.
Q3: My reaction is turning yellow or brown. Is this related to oxidation?
A3: While color changes can have multiple causes, the oxidation of phosphites can sometimes lead to colored byproducts, especially if the reaction is heated. However, the most definitive way to confirm the presence of triphenyl phosphate is through ³¹P NMR spectroscopy.
Q4: How can I remove triphenyl phosphate from my product?
A4: Separation can be challenging due to similar polarities. Flash column chromatography on silica (B1680970) gel is the most common method. However, preventing its formation is a much more effective strategy.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the formation of triphenyl phosphate?
A1: The formation of triphenyl phosphate reduces the yield of your desired product by consuming the starting phosphite. Additionally, its similar physical properties can make purification difficult, potentially contaminating your final product and interfering with subsequent reactions or biological assays.
Q2: What is the single most important step to prevent oxidation?
A2: Maintaining a strictly inert atmosphere throughout the entire experimental procedure is the most critical step. This involves using gases like dry argon or nitrogen to displace all air from the reaction vessel.
Q3: How dry do my solvents and reagents need to be?
A3: For best results, use anhydrous solvents with very low water content. Solvents should be freshly dried and degassed. Reagents should also be stored under inert gas and handled in a way that minimizes exposure to air and moisture.
Q4: Can I use older bottles of solvents like THF or diethyl ether?
A4: It is highly discouraged. Older ether solvents can form peroxides, which will actively oxidize your this compound. Always use freshly opened bottles of anhydrous solvents or test for and remove peroxides before use.
Q5: Will lowering the reaction temperature help?
A5: Yes. Oxidation reactions are often accelerated by heat. Performing the reaction at the lowest effective temperature will help to minimize the rate of triphenyl phosphate formation.
Experimental Protocols
Protocol 1: General Phosphitylation of a Primary Alcohol using this compound
This protocol outlines the phosphitylation of a primary alcohol under an inert atmosphere to minimize the formation of triphenyl phosphate.
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
1H-Tetrazole (0.45 M in anhydrous acetonitrile)
-
Schlenk flask and other oven-dried glassware
-
Argon or high-purity nitrogen gas
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware (Schlenk flask, syringes, needles) and allow to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the Schlenk flask and purge with argon or nitrogen for 10-15 minutes. Maintain a slight positive pressure of the inert gas throughout the reaction. A step-by-step guide to setting up an inert atmosphere can be found --INVALID-LINK--.
-
Reagent Preparation: Dissolve the primary alcohol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM in the Schlenk flask.
-
Addition of this compound: Slowly add this compound (1.1 eq) to the stirred solution at 0 °C (ice bath).
-
Activation: Add 1H-tetrazole solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ³¹P NMR.
-
Work-up: Quench the reaction with an appropriate reagent and proceed with standard aqueous work-up and purification.
Protocol 2: Setting up an Inert Atmosphere
Objective: To create an oxygen and moisture-free environment for the reaction.
Equipment:
-
Schlenk flask
-
Rubber septum
-
Argon or nitrogen gas cylinder with a regulator
-
Needles and tubing
-
Balloon
Steps:
-
Drying Glassware: Oven-dry the Schlenk flask and stir bar at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assembly: Quickly assemble the hot flask with a greased glass stopper or a rubber septum while flushing with a stream of inert gas.
-
Purging: Insert a needle connected to the inert gas line through the septum. Insert a second "outlet" needle to allow air to escape. Let the gas flow for 5-10 minutes to displace all the air.
-
Maintaining Positive Pressure: Remove the outlet needle. Attach a balloon filled with the inert gas to a needle and insert it through the septum. This will provide a slight positive pressure, preventing air from entering the flask.
Data Presentation
The following table summarizes the expected outcomes of a phosphitylation reaction using this compound under different experimental conditions, based on qualitative understanding of the reaction mechanism. The quantification of triphenyl phosphate can be achieved by integrating the respective peaks in the ³¹P NMR spectrum.
| Condition | Expected Product Yield | Expected Triphenyl Phosphate Formation | ³¹P NMR Observation |
| Optimal: Inert Atmosphere, Anhydrous Solvents | High (>95%) | Minimal (<5%) | Strong signal for desired product, very weak or no signal for triphenyl phosphate (~0 to -20 ppm). |
| Sub-optimal: No Inert Atmosphere, Anhydrous Solvents | Moderate to Low | Significant | Signals for both product and triphenyl phosphate are observed, with the latter being a major component. |
| Poor: No Inert Atmosphere, Non-anhydrous Solvents | Very Low to None | High | The dominant peak is often triphenyl phosphate, with little to no desired product observed. |
| Optimal with Old Ether Solvent | Low | High | Significant formation of triphenyl phosphate due to the presence of peroxides, even under an inert atmosphere. |
Visualizations
Logical Workflow for Troubleshooting
References
Troubleshooting low conversion rates in phosphitylation reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in phosphitylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in phosphitylation reactions?
Low conversion rates are frequently traced back to a few key areas. The primary culprit is often the presence of moisture, as phosphitylating agents are extremely sensitive to hydrolysis.[1][2][3] The quality and stability of reagents, particularly the phosphoramidite (B1245037) itself which has poor bench stability, is another critical factor.[4][5] Other common causes include the use of an inappropriate or suboptimal activator, steric hindrance on the substrate, incorrect stoichiometry of reagents, and side reactions that consume starting materials or generate inhibitory byproducts.[][7][8]
Q2: How does moisture impact the reaction, and how can I prevent it?
Phosphitylating reagents like phosphorochlorodites and phosphoramidites react readily with water, leading to their decomposition into H-phosphonates and other inactive species.[1][3] This hydrolysis consumes your key reagent, directly reducing the potential yield. To prevent this, it is crucial to maintain strictly anhydrous conditions. This includes flame-drying all glassware, using anhydrous solvents, and handling all reagents under an inert atmosphere (e.g., argon or nitrogen).[][8]
Q3: My starting alcohol (nucleoside/oligonucleotide) is sterically hindered. What can I do to improve the conversion rate?
Steric hindrance can significantly slow down the reaction rate, preventing it from going to completion.[1][7] To overcome this, consider using a more reactive or acidic activator. For instance, 4,5-dicyanoimidazole (B129182) (DCI) or 5-(p-nitrophenyl)-1H-tetrazole have been shown to be more effective than the standard 1H-tetrazole for coupling sterically demanding monomers.[7] Alternatively, increasing the reaction temperature or exploring microwave-assisted synthesis, which can provide the energy needed to overcome the activation barrier, may improve yields.[4][]
Q4: I am observing a significant H-phosphonate peak in my ³¹P NMR spectrum. What does this mean and how can I fix it?
The presence of a significant H-phosphonate peak (typically around 10-15 ppm with a large P-H coupling constant) indicates hydrolysis of your phosphitylating reagent.[3] This is a common issue and points towards moisture contamination either in your reagents, solvents, or reaction setup.[3] To resolve this, ensure all components are rigorously dried. If the issue persists after workup, it's possible that the product is degrading during purification on silica (B1680970) gel; adding a small amount of a tertiary amine like triethylamine (B128534) (e.g., 2%) to the eluent can prevent this.[5]
Q5: How do I choose the right activator for my reaction?
The choice of activator is critical for reaction efficiency.[] The activator's role is to protonate the phosphoramidite's nitrogen, creating a more reactive intermediate.[][7]
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1H-Tetrazole: The traditional standard, but it can be hazardous on a large scale and less effective for hindered substrates.[7][9]
-
4,5-Dicyanoimidazole (DCI): A more acidic and highly soluble activator that can significantly increase the rate of coupling compared to tetrazole.[4][7] It allows for the use of lower excesses of phosphoramidite.[7]
-
Pyridinium Trifluoroacetate (Py·TFA): An effective, inexpensive, and stable activator that is less acidic than 1H-tetrazole.[4]
-
Pyridine-based systems: These tend to produce cleaner reaction profiles with fewer byproducts, although they may react more slowly.[]
The optimal choice depends on the specific substrate and the phosphitylating agent being used.
Troubleshooting Guide: Low Conversion Rates
If you are experiencing low conversion, follow this systematic guide to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low phosphitylation conversion.
Data & Protocols
Data Presentation: Activator Comparison
The choice of activator significantly impacts reaction outcomes. The following table summarizes key performance differences.
| Activator | Key Characteristics | Typical Yield Range | Notes |
| 1H-Tetrazole | Standard activator, but can be hazardous and less effective for hindered substrates.[7][9] | Variable | Lower yields may be observed with sterically demanding substrates.[7] |
| 4,5-Dicyanoimidazole (DCI) | More acidic and highly soluble in ACN, leading to faster reaction rates.[4][7] | High | Can double the coupling speed versus tetrazole; allows for lower phosphoramidite excess.[4][7] |
| Pyridinium Trifluoroacetate (Py·TFA) | Effective, inexpensive, stable, and less acidic than tetrazole.[4] | 75-96% | Achieved high yields in under 2 hours for nucleoside phosphitylation.[4] |
| Saccharin/N-methylimidazole | An effective salt complex that activates rapidly and stoichiometrically.[10] | High | Functions via nucleophilic catalysis.[10] |
Experimental Protocols
General Protocol for Phosphitylation of a Nucleoside
This protocol is a general guideline for the phosphitylation of a primary or secondary alcohol, such as a protected nucleoside, using a phosphorodiamidite reagent and an activator.
Materials:
-
Protected Nucleoside (or other alcohol substrate)
-
Phosphitylating Agent (e.g., 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite)
-
Activator (e.g., Pyridinium Trifluoroacetate (Py·TFA) or 4,5-Dicyanoimidazole (DCI))
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Anhydrous Solvent (e.g., Acetonitrile or Dichloromethane)
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Quenching Solution (e.g., Saturated aqueous sodium bicarbonate)
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Drying Agent (e.g., Anhydrous Na₂SO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Dissolve the protected nucleoside (1.0 eq.) in anhydrous solvent. Add the activator (e.g., ~1.2 eq. Py·TFA).
-
Phosphitylation: To the stirring solution, add the phosphitylating agent (e.g., ~1.1 eq. 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. Reactions are often complete in less than 2 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding saturated aqueous sodium bicarbonate solution. Dilute with an organic solvent (e.g., Dichloromethane) and transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. Use an eluent system containing 1-2% triethylamine to prevent hydrolysis of the product on the column.[5]
Visualizing Key Processes
General Mechanism of Phosphitylation
The reaction proceeds through the activation of the phosphoramidite, followed by nucleophilic attack from the alcohol.
Caption: The two-step mechanism of phosphoramidite activation and coupling.
Relationship of Factors Causing Low Conversion
Multiple interrelated factors can contribute to poor reaction outcomes. Understanding these connections is key to effective troubleshooting.
Caption: Interconnected factors leading to low phosphitylation conversion rates.
References
- 1. entegris.com [entegris.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. reddit.com [reddit.com]
- 9. US7247720B2 - Phosphitylation process - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scalable Continuous Flow Synthesis of Phosphite Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable continuous flow synthesis of phosphite (B83602) esters.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using continuous flow synthesis for phosphite esters compared to traditional batch processes?
A1: Continuous flow synthesis offers several key advantages over batch processing for phosphite ester production:
-
Enhanced Safety: It allows for the handling of hazardous reagents, such as phosphorus trichloride (B1173362) (PCl₃), in small, contained volumes, which significantly minimizes risks associated with highly reactive and exothermic reactions.[1]
-
Improved Process Control: Precise control over reaction parameters like temperature, pressure, residence time, and stoichiometry leads to better selectivity and higher reproducibility.[1][2]
-
Increased Efficiency and Scalability: Continuous flow systems can operate for extended periods, enabling higher throughput. Scaling up is often more straightforward than in batch processes.[2][3]
-
Better Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange and rapid mixing, which is crucial for controlling exothermic reactions and improving reaction kinetics.[2][4]
Q2: What are the common starting materials for continuous flow phosphite ester synthesis?
A2: Common starting materials include:
-
Phosphorus trichloride (PCl₃) and an alcohol: This is a typical method where the alcohol reacts with PCl₃. The reaction can be performed in the presence of a base to neutralize the HCl byproduct.[5]
-
Transesterification of an existing phosphite ester: This involves reacting a phosphite ester with a different alcohol, often of a higher boiling point, to exchange the alkoxy groups. This process is reversible and can be driven to completion by removing the more volatile alcohol.[3][5]
-
H-Phosphinic acids or H-phosphonates: These can be esterified with alcohols in a continuous flow system.[3]
Q3: How can I monitor the progress of my continuous flow reaction in real-time?
A3: In-line analytical techniques are crucial for real-time monitoring. Mid-infrared (IR) spectroscopy and ³¹P NMR are commonly used to track the formation of products and the consumption of reactants.[6][7] This immediate feedback allows for rapid optimization of reaction parameters.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reactor Clogging or Fouling | - Precipitation of starting materials, products, or byproducts.- Use of solid reagents or catalysts.- Formation of insoluble intermediates. | - Solvent Selection: Choose a solvent system in which all components are soluble.[8]- Temperature Adjustment: Increase the temperature to improve solubility, but be mindful of potential side reactions.- Reactor Design: For reactions involving solids, consider using a continuous stirred-tank reactor (CSTR) or a packed-bed reactor.- Ultrasonication: Applying ultrasound can help to prevent the agglomeration of particles.[9]- Lower Concentration: Reducing the concentration of reagents can sometimes prevent precipitation.[6] |
| Low Yield or Incomplete Conversion | - Insufficient residence time.- Suboptimal reaction temperature.- Poor mixing of reagents.- Catalyst deactivation. | - Adjust Flow Rate: Decrease the total flow rate to increase the residence time.[3]- Optimize Temperature: Systematically vary the temperature to find the optimal conditions.[3]- Improve Mixing: Use a T-mixer or a static mixer to ensure efficient mixing of reagent streams.[2][10]- Catalyst Check: If using a solid-supported catalyst, ensure it has the correct particle size and is not degrading under reaction conditions.[11][12] Consider regenerating or replacing the catalyst bed. |
| Formation of Impurities and Byproducts | - Side reactions due to high temperatures.- Presence of water or other reactive impurities in reagents or solvents.- Incorrect stoichiometry. | - Temperature Control: Lower the reaction temperature to minimize side reactions.[1]- Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can react with phosphites to form acidic impurities.[1][13][14]- Precise Stoichiometry: Use high-precision pumps to maintain the correct ratio of reactants.- Catalyst Choice: For transesterification, using sodium phenate instead of sodium methylate can reduce the formation of impurities like anisole (B1667542) and water.[13][14] |
| Pressure Fluctuations | - Gas evolution during the reaction.- Clogging or partial blockage in the system.- Inconsistent pump performance. | - Back-Pressure Regulator: Ensure the back-pressure regulator is functioning correctly to maintain a stable system pressure.[15]- Gas-Liquid Separation: If significant gas is evolved, consider incorporating a gas-liquid separator.[11]- System Inspection: Check for any blockages in the reactor tubing or fittings.[16]- Pump Maintenance: Regularly check and maintain the pumps to ensure consistent flow rates. |
| Handling Hazardous Reagents (e.g., PCl₃) | - Exposure to toxic and corrosive materials. | - System Integrity: Ensure all connections are secure and the system is leak-proof before starting the experiment.- Inert Atmosphere: Purge the entire system with an inert gas (e.g., nitrogen or argon) before introducing reagents.[1]- Quenching: Have a quenching solution (e.g., saturated sodium bicarbonate) ready to neutralize the product stream as it exits the reactor.[1] |
Quantitative Data Summary
The following table summarizes typical experimental parameters for the continuous flow synthesis of phosphite esters and related compounds. These values may require optimization for specific substrates and desired products.
| Parameter | Value Range | Notes | Reference(s) |
| Reactant Concentration | 0.5 - 1.5 M | Higher concentrations can increase productivity but may require more efficient cooling. | [1] |
| PCl₃ Concentration | 0.6 - 1.8 M | A slight excess of PCl₃ is often used to ensure complete conversion of the alcohol. | [1] |
| Flow Rate (per reagent) | 0.1 - 1.2 mL/min | Adjusted to achieve the desired stoichiometry and residence time. | [1][3] |
| Total Flow Rate | 0.2 - 2.2 mL/min | Determines the overall throughput of the system. | [1] |
| Residence Time | 1 - 10 min | Calculated as Reactor Volume / Total Flow Rate. Shorter residence times are a key benefit of flow chemistry. | [1] |
| Temperature | -20 °C to 200 °C | The reaction of alcohols with PCl₃ is often exothermic and may require cooling. Transesterification reactions may require higher temperatures. | [1][3] |
| Pressure | 1 - 17 bar | A back-pressure regulator is used to keep the system under pressure, which can prevent boiling of solvents and improve reaction kinetics. | [3][15] |
Experimental Protocols
Protocol 1: General Synthesis of Alkyl Dichlorophosphites from Alcohol and PCl₃
This protocol is a representative example for the synthesis of an alkyl dichlorophosphite.
1. Reagent Preparation:
-
Prepare a solution of the desired alcohol (e.g., 1.0 M in anhydrous dichloromethane).
-
Prepare a solution of phosphorus trichloride (1.2 M in anhydrous dichloromethane).
-
Prepare a quenching solution (e.g., a saturated solution of sodium bicarbonate).[1]
2. System Setup:
-
Assemble the flow chemistry system as shown in the workflow diagram below.
-
Ensure the entire system is dry and purged with an inert gas (e.g., nitrogen or argon).[1]
3. Reaction Execution:
-
Set the desired temperature for the reactor coil (e.g., 0 °C).
-
Start the pumps to introduce the alcohol and PCl₃ solutions into the reactor through a T-mixer.
-
The product stream is quenched by mixing with the quenching solution at a T-junction after the back-pressure regulator.[1]
-
Collect the quenched reaction mixture in a cooled flask.
4. Work-up and Analysis:
-
Transfer the collected mixture to a separatory funnel.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Analyze the crude product by ³¹P NMR and ¹H NMR spectroscopy. Further purification can be achieved by distillation or chromatography if necessary.[1]
Protocol 2: Continuous Flow Transesterification of Dibenzyl Phosphite
1. Reagent Preparation:
-
Prepare a homogenized mixture of dibenzyl phosphite and the desired alcohol (e.g., a 1:25 molar ratio).[3]
2. System Setup:
-
Set up a continuous flow reactor system.
-
Flush the reactor with a portion of the reaction mixture.[3]
3. Reaction Execution:
-
Set the reactor temperature (e.g., 180-200 °C) and pressure (e.g., 17 bar).[3]
-
Pump the reagent mixture through the reactor at the desired flow rate (e.g., 0.15 - 0.25 mL/min).[3]
-
Collect the product stream after it passes through the back-pressure regulator.
4. Analysis:
-
Monitor the reaction conversion by taking samples from the steady-state output and analyzing them by ³¹P-NMR.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Chemistry [organic-chemistry.org]
- 3. Continuous Flow Esterification of a H-Phosphinic Acid, and Transesterification of H-Phosphinates and H-Phosphonates under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous flow synthesis enabling reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphite ester - Wikipedia [en.wikipedia.org]
- 6. Accelerating the end-to-end production of cyclic phosphate monomers with modular flow chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02891C [pubs.rsc.org]
- 7. labcluster.com [labcluster.com]
- 8. hybrid-chem.com [hybrid-chem.com]
- 9. Frontiers | Process intensification in continuous flow organic synthesis with enabling and hybrid technologies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. helgroup.com [helgroup.com]
- 13. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. researchgate.net [researchgate.net]
- 16. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
Impact of solvent choice on tribenzyl phosphite reaction yield
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of tribenzyl phosphite (B83602). The information focuses on optimizing reaction conditions, with a particular emphasis on the critical role of solvent selection in achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing tribenzyl phosphite?
The most common method for synthesizing this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with benzyl (B1604629) alcohol in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) (TEA) or pyridine, acts as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction.[1][2] The overall reaction is a three-step process where each chlorine atom on PCl₃ is sequentially replaced by a benzyloxy group.[1][3]
Q2: Why is the choice of solvent so important for this reaction?
The solvent plays a crucial role in the reaction's success by:
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Solubilizing Reactants: Ensuring that the phosphorus trichloride, benzyl alcohol, and base are in the same phase to react efficiently.
-
Controlling Temperature: Providing a medium to effectively manage the heat generated during the exothermic reaction.[4]
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Influencing Reaction Rate and Yield: The polarity and boiling point of the solvent can affect the reaction kinetics and the final product yield.
-
Facilitating Product Isolation: The solvent choice can impact the ease of separating the final product from byproducts, such as the hydrochloride salt of the base.[5]
Q3: Which solvents are recommended for the synthesis of this compound?
A range of anhydrous aprotic solvents can be used. Studies on analogous triphenyl phosphites have shown that non-polar aromatic solvents often provide the best results.[1] Common choices include:
-
Xylenes
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
In a comparative study for a similar phosphite, toluene provided the highest yield.[1]
Q4: What is the function of the base in the reaction?
A base is essential to neutralize the HCl generated in each step of the esterification.[2] If HCl is not removed from the reaction mixture, it can lead to undesirable side reactions and reduce the overall yield.[1] The base forms a salt (e.g., triethylammonium (B8662869) chloride) which typically precipitates from the reaction mixture and can be removed by filtration.[5]
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the consumption of the starting material (benzyl alcohol) or by ³¹P NMR spectroscopy to track the formation of the this compound product and identify any phosphorus-containing intermediates or byproducts.
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Did you use anhydrous conditions? | Phosphites are highly susceptible to hydrolysis. Any moisture in the reactants or solvent will consume the PCl₃ and reduce the yield.[5][6] | Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Was the base added correctly and in sufficient quantity? | An insufficient amount of base will not neutralize all the HCl produced, leading to incomplete reaction and formation of byproducts like mono- and di-substituted phosphites.[1][2] | Use at least a stoichiometric equivalent of base for each equivalent of HCl produced (i.e., at least 3 equivalents of base for 1 equivalent of PCl₃). A slight excess (e.g., 3.3 equivalents) is often recommended.[1] |
| Was the reaction temperature controlled properly? | The reaction is exothermic. Adding PCl₃ at too high a temperature can lead to side reactions. Conversely, if the temperature is too low, the reaction may be very slow. Excessively high temperatures can also cause the volatile PCl₃ to escape from the reaction mixture.[1][2] | Add the phosphorus trichloride dropwise at a low temperature (0-10°C) to control the initial exothermic reaction.[3] After the addition is complete, allow the reaction to proceed at the temperature recommended by the specific protocol, which may be room temperature or gentle reflux.[3][5] |
| Is your solvent appropriate? | An inappropriate solvent may not adequately dissolve the reactants or may interfere with the reaction. | Use a non-polar, aprotic solvent like toluene or petroleum ether. Refer to the data table below for solvent effects on yield in a similar reaction. |
Problem: Product is Impure
| Question | Possible Cause | Suggested Solution |
| How was the amine hydrochloride salt removed? | The salt byproduct must be thoroughly removed. If not, it can contaminate the final product. | The salt is typically a solid precipitate. Filter the reaction mixture thoroughly through a sintered glass funnel. Wash the salt cake with fresh, dry solvent to recover any trapped product.[5] |
| Was the work-up procedure adequate? | Incomplete washing can leave unreacted starting materials or byproducts in the final product. | The work-up often involves sequential washing of the organic phase with water, a mild base (like 10% sodium bicarbonate solution), and finally a saturated brine solution to remove any remaining water-soluble impurities.[3] |
| Is there evidence of oxidation? | Phosphites can oxidize to phosphates, especially if exposed to air for extended periods, which can be a source of impurity.[6] | Handle the purified product under an inert atmosphere and store it in a cool, dark place. |
| How was the final product purified? | Simple removal of the solvent may not be sufficient to achieve high purity. | High purity often requires distillation under reduced pressure and/or flash column chromatography.[3] |
Data Presentation
Impact of Solvent on Triphenyl Phosphite Yield
The following table summarizes the isolated yields for the synthesis of tris(2,4-di-tert-butylphenyl) phosphite, a structurally related compound, demonstrating the significant impact of solvent choice. This data can serve as a valuable guide for selecting a solvent for this compound synthesis.
| Solvent | Yield (%) |
| Toluene | 82 |
| Xylenes | 78 |
| Dichloromethane (CH₂Cl₂) | 71 |
| Chloroform (CHCl₃) | 75 |
| 1,2-Dichloroethane (ClCH₂CH₂Cl) | 68 |
| Acetonitrile (MeCN) | 55 |
| Tetrahydrofuran (THF) | 62 |
| (Data adapted from a study on a similar phosphite synthesis[1]) |
Experimental Protocols
Detailed Protocol for this compound Synthesis
This protocol is based on established methods for phosphite synthesis.[3][5]
Materials:
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Phosphorus trichloride (PCl₃), freshly distilled
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Benzyl alcohol, anhydrous
-
Triethylamine (TEA), anhydrous
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Anhydrous organic solvent (e.g., Toluene or Petroleum Ether)
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10% Sodium Bicarbonate solution
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Saturated Sodium Chloride (brine) solution
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Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging the Reactor: In the flask, dissolve benzyl alcohol (3.0 equivalents) and triethylamine (3.3 equivalents) in the chosen anhydrous solvent.
-
Cooling: Cool the flask to 0-10°C using an ice-water bath.
-
Addition of PCl₃: Dissolve phosphorus trichloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the PCl₃ solution dropwise to the stirred benzyl alcohol solution over 30-60 minutes, ensuring the internal temperature remains below 10°C.[3]
-
Reaction: After the addition is complete, stir the mixture at 0-10°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 10-20 hours.[3]
-
Filtration: A large amount of triethylammonium chloride salt will precipitate. Filter the reaction mixture through a sintered glass funnel to remove the salt. Wash the salt cake with several portions of the fresh solvent to recover the product.
-
Work-up: Combine the filtrate and the washings. Transfer the solution to a separatory funnel and wash sequentially with:
-
Deionized water
-
10% Sodium Bicarbonate solution
-
Saturated brine solution[3]
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography to obtain pure this compound.[3]
Visualizations
Caption: General reaction scheme for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
Managing exothermic reactions during the synthesis of tribenzyl phosphite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tribenzyl phosphite (B83602). The information is designed to help manage the exothermic nature of the reaction and address common issues encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of tribenzyl phosphite, offering potential causes and corrective actions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase (runaway reaction) | 1. Addition rate of phosphorus trichloride (B1173362) (PCl₃) or benzyl (B1604629) alcohol is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring, leading to localized "hot spots". | 1. Immediately stop the addition of reagents.2. Increase the efficiency of the cooling bath (e.g., add more ice/dry ice).3. Ensure vigorous stirring to promote even heat distribution.4. For future runs, reduce the addition rate and ensure the internal temperature remains within the specified range (e.g., 0-10°C) during addition.[1] |
| Low product yield (<85%) | 1. Incomplete reaction due to insufficient reaction time or incorrect temperature.2. Loss of product during workup and purification.3. Formation of side products due to moisture or localized acidity.[2][3]4. Incorrect molar ratios of reactants. | 1. Ensure the reaction is maintained at the recommended temperature for the specified duration (e.g., 20-30°C for 10-20 hours after addition).[1]2. Optimize purification steps; for instance, ensure complete extraction and minimize transfers.3. Use anhydrous solvents and reagents. Ensure the acid scavenger (e.g., triethylamine) is added effectively to neutralize HCl as it forms.[1][3]4. Verify the molar ratios of benzyl alcohol and triethylamine (B128534) to phosphorus trichloride are correct (see tables below).[1] |
| Product is impure (purity <95%) | 1. Formation of byproducts such as benzyl chloride or dibenzyl phosphite due to poor temperature control.[3]2. Residual starting materials or solvent in the final product.3. Insufficient washing during the workup phase. | 1. Maintain strict temperature control throughout the reaction, especially during the addition of PCl₃.[1]2. Ensure complete removal of volatile components under reduced pressure after purification.[1]3. Perform all washing steps (water, sodium bicarbonate solution, brine) as described in the protocol to remove salts and other impurities.[1] |
| Formation of a large amount of white precipitate that clogs addition funnel | 1. The hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) is precipitating. | 1. This is expected. Use a wide-bore dropping funnel or a setup that minimizes clogging.[3]2. Ensure efficient stirring to keep the precipitate suspended and prevent it from accumulating at the point of addition. |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between phosphorus trichloride and benzyl alcohol exothermic?
The reaction is a series of condensation-elimination steps where phosphorus trichloride reacts with benzyl alcohol to form P-O bonds and releases hydrogen chloride (HCl).[1] This bond formation is an energetically favorable process that releases a significant amount of heat.
Q2: What is the purpose of using a tertiary amine, like triethylamine, in this synthesis?
A tertiary amine acts as an acid scavenger or base. Its primary role is to neutralize the hydrogen chloride (HCl) that is generated during the reaction.[1][2] This prevents the acidic HCl from catalyzing unwanted side reactions, such as the degradation of the desired this compound product, thereby improving the overall yield and purity.[1][3]
Q3: What type of cooling bath is most appropriate for this synthesis?
An ice-water bath is typically sufficient to maintain the reaction temperature between 0°C and 10°C during the addition of reagents, as specified in established protocols.[1] For more rigorous cooling, a mixture of crushed ice and salt (e.g., NaCl) can be used to achieve lower temperatures.
Q4: Can I add the phosphorus trichloride to the benzyl alcohol instead of the other way around?
It is generally recommended to add the phosphorus trichloride solution to the mixture of benzyl alcohol and triethylamine. This ensures that the benzyl alcohol is in excess at the point of reaction, which can help to favor the formation of the desired trisubstituted product and allows for better control of the exotherm.
Q5: My final product has a strong acidic smell. What is the likely cause?
A strong acidic smell is likely due to residual HCl or the hydrolysis of unreacted phosphorus trichloride. This indicates that the workup procedure, particularly the washing steps with a base solution like 10% sodium bicarbonate, was insufficient to neutralize and remove all acidic components.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented method for the synthesis of this compound.[1]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Benzyl alcohol
-
Triethylamine (or another suitable tertiary amine like N,N-dimethylaniline)
-
Anhydrous organic solvent (e.g., petroleum ether, anhydrous ether)
-
10% Sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Stirring mechanism (magnetic stir bar or overhead stirrer)
-
Dropping funnel
-
Thermometer
-
Condenser
-
Cooling bath (ice-water)
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry three-necked flask with a stirrer, thermometer, and dropping funnel. Place the flask in an ice-water bath.
-
Initial Charge: Under stirring, add the organic solvent (e.g., petroleum ether) and phosphorus trichloride to the flask. Cool the mixture to between 0-10°C.
-
Base Addition: Slowly add the acid-binding agent (e.g., triethylamine) dropwise into the reactor, ensuring the temperature is maintained between 0-10°C. After the addition is complete, continue stirring for 15-60 minutes at this temperature.
-
Benzyl Alcohol Addition: Subsequently, add benzyl alcohol dropwise to the reaction mixture, again maintaining the temperature between 0-10°C. After the addition is complete, stir for an additional 15-60 minutes at this temperature.
-
Reaction Maturation: Remove the cooling bath and allow the reaction mixture to warm to 20-30°C. Maintain the reaction at this temperature with stirring for 10-20 hours.
-
Workup - Filtration: Filter the reaction mixture to remove the precipitated amine hydrochloride salt.
-
Workup - Washing: Transfer the filtrate to a separatory funnel and wash successively with water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.
-
Drying and Concentration: Collect the organic phase and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure at 40-50°C to remove the solvent and obtain the crude this compound.
Quantitative Data Presentation
Table 1: Reactant Molar Ratios
| Reactant | Molar Ratio relative to PCl₃ | Reference |
| Benzyl Alcohol | 3.0 - 3.5 | [1] |
| Acid Scavenger (e.g., Triethylamine) | 3.1 - 3.3 | [1] |
Table 2: Key Reaction Parameters
| Parameter | Value | Purpose | Reference |
| Reagent Addition Temperature | 0 - 10°C | To control the exothermic reaction. | [1] |
| Post-addition Stirring (at 0-10°C) | 15 - 60 minutes | To ensure complete initial reaction before warming. | [1] |
| Reaction Maturation Temperature | 20 - 30°C | To drive the reaction to completion. | [1] |
| Reaction Maturation Time | 10 - 20 hours | To ensure a high conversion rate. | [1] |
| Expected Yield | 90 - 95% | Outcome under optimized conditions. | [1] |
| Expected Purity | >96% | Outcome under optimized conditions. | [1] |
Mandatory Visualization
Workflow for Managing Exothermic Reaction
The following diagram outlines the logical workflow for safely managing the exothermic reaction during the synthesis of this compound.
Caption: Workflow for controlling the exothermic synthesis of this compound.
References
Hydrolysis of tribenzyl phosphite and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tribenzyl phosphite (B83602). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is tribenzyl phosphite and what are its primary applications?
This compound, with the chemical formula P(OCH₂C₆H₅)₃, is a triester of phosphorous acid. It is a versatile reagent in organic synthesis, primarily used as a phosphorylating agent to introduce phosphite mono-, di-, and triesters into various molecules. Due to the lability of the benzyl (B1604629) groups, which can be removed under mild conditions, it is a valuable reagent in the synthesis of modified nucleotides, phosphopeptides, and other biologically relevant phosphate (B84403) esters. It is also used as a reducing agent and as a ligand in organometallic chemistry.
Q2: Why is this compound susceptible to hydrolysis?
Like other phosphite esters, this compound is sensitive to moisture. The phosphorus(III) center is susceptible to nucleophilic attack by water. This hydrolysis is often catalyzed by acidic or basic conditions.[1] The presence of trace amounts of acid or base can significantly accelerate the degradation of the reagent. The initial hydrolysis product is dibenzyl phosphite (also known as dibenzyl H-phosphonate), which can be further hydrolyzed to monobenzyl phosphite and ultimately to phosphorous acid.
Q3: What are the primary consequences of this compound hydrolysis in an experiment?
The hydrolysis of this compound can have several detrimental effects on a chemical reaction:
-
Reduced Yield: The degradation of the reagent leads to a lower effective concentration, resulting in incomplete reactions and reduced yields of the desired product.
-
Formation of Byproducts: The hydrolysis products (dibenzyl phosphite, etc.) can react with other components in the reaction mixture, leading to the formation of unwanted byproducts and complicating purification.
-
Inconsistent Results: The extent of hydrolysis can vary between experiments depending on the level of moisture and acidic or basic impurities, leading to poor reproducibility.
Q4: How can I detect the hydrolysis of my this compound sample?
The most effective method for detecting the hydrolysis of this compound is through ³¹P NMR spectroscopy . A pure sample of this compound should exhibit a single sharp peak in the ³¹P NMR spectrum. The appearance of additional peaks is indicative of hydrolysis products. While specific chemical shifts can vary slightly depending on the solvent and concentration, the following provides a general guide:
-
This compound: Typically appears in the region of trivalent phosphite esters.
-
Dibenzyl Phosphite (Dibenzyl H-phosphonate): This hydrolysis product will appear as a distinct peak, often a doublet due to coupling with the phosphorus-bound proton.
-
Phosphorous Acid: The final hydrolysis product will have a characteristic chemical shift.
Regularly checking the purity of your this compound by ³¹P NMR is a crucial quality control step.
Troubleshooting Guide: Avoiding Hydrolysis of this compound
This guide provides practical steps to minimize the hydrolysis of this compound during storage and in experimental setups.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a phosphorylation reaction. | Hydrolysis of this compound before or during the reaction. | 1. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents and other reagents should be rigorously dried using standard laboratory procedures. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture. 3. Reagent Purity: Use freshly opened or recently purified this compound. Check the purity of the reagent by ³¹P NMR before use. 4. Amine Base: Use a non-nucleophilic, anhydrous amine base (e.g., proton sponge, or a hindered tertiary amine that has been freshly distilled) to neutralize any trace acidic impurities that could catalyze hydrolysis. |
| Formation of multiple phosphorus-containing byproducts. | Partial hydrolysis of this compound leading to reactive intermediates. | In addition to the solutions for low yield, consider the following: 1. Reverse Addition: If applicable to your reaction, consider adding the this compound solution slowly to the reaction mixture containing the substrate and base, rather than the other way around. 2. Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis. |
| Inconsistent results between batches. | Varying degrees of this compound hydrolysis due to inconsistent handling or storage. | 1. Standardized Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place. Consider storing it in a desiccator. 2. Aliquot Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the bulk reagent to air and moisture. |
Quantitative Data on Hydrolysis
Researchers should assume that this compound is highly sensitive to hydrolysis and take all necessary precautions to work under strictly anhydrous conditions. The rate of hydrolysis can be qualitatively monitored by ³¹P NMR over time in the presence of controlled amounts of water to assess its stability in specific solvent systems if required for a particular application.
Experimental Protocols
General Protocol for Handling this compound in a Phosphorylation Reaction
This protocol outlines the general steps to be taken to minimize hydrolysis when using this compound as a phosphorylating agent. Specific reaction conditions (e.g., temperature, reaction time, stoichiometry) will need to be optimized for the specific substrate.
Materials:
-
This compound (verified for purity by ³¹P NMR)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, THF)
-
Substrate (dried and free of moisture)
-
Anhydrous, non-nucleophilic base (e.g., N,N-diisopropylethylamine, freshly distilled)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried or flame-dried glassware
-
Syringes and needles for transfer of reagents
Procedure:
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly dried in an oven at >120°C for several hours and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware and purge the system with a slow stream of inert gas for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Preparation:
-
Dissolve the dried substrate and the anhydrous base in the anhydrous solvent in the reaction flask.
-
In a separate, dry flask under an inert atmosphere, prepare a solution of this compound in the anhydrous solvent.
-
-
Reaction Setup:
-
Cool the substrate solution to the desired reaction temperature (often 0°C or below to start).
-
Using a syringe, slowly add the this compound solution to the stirred substrate solution over a period of time.
-
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS, or ³¹P NMR of an aliquot quenched with an anhydrous workup).
-
Workup: Once the reaction is complete, the workup procedure should be designed to be non-aqueous if the product is also water-sensitive. If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis of any remaining reagent or sensitive products.
Visualizations
Caption: The hydrolysis pathway of this compound.
Caption: Workflow for preventing this compound hydrolysis.
References
Methods for quenching reactions containing unreacted tribenzyl phosphite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unreacted tribenzyl phosphite (B83602) in their chemical reactions. The following sections detail various quenching methods, including detailed experimental protocols and data for comparison.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted tribenzyl phosphite?
A1: Unreacted this compound can interfere with product isolation and purification. Due to its reactivity, it can undergo oxidation to tribenzyl phosphate (B84403) or other side reactions during workup and storage, leading to impurities that may be difficult to separate from the desired product. Quenching converts the unreacted phosphite into a more easily removable species.
Q2: What are the common methods for quenching reactions containing unreacted this compound?
A2: The most common methods involve converting the phosphite into a different phosphorus (V) species that has significantly different solubility properties, allowing for easy separation. These methods include:
-
Oxidation: Conversion to the corresponding phosphate ester.
-
Hydrolysis: Cleavage of the P-O bonds to form phosphonic acid and benzyl (B1604629) alcohol.
-
Sulfurization: Reaction with sulfur to form the corresponding thiophosphate.
-
Base-mediated decomposition and extraction: Using a strong base to facilitate removal.
Q3: How do I choose the best quenching method for my specific reaction?
A3: The choice of quenching method depends on the stability of your desired product and the reaction conditions.
-
If your product is stable to oxidizing agents, oxidation is a clean and efficient method.
-
If your product is sensitive to oxidation but stable to aqueous acidic or basic conditions, hydrolysis can be a good option.
-
Sulfurization is a relatively mild method suitable for many functional groups.
-
Base-mediated decomposition is effective but should be used with caution if your product is base-sensitive.
Troubleshooting Guides
Issue: Emulsion formation during aqueous workup after quenching.
Cause: The presence of phosphite byproducts or salts can sometimes lead to the formation of stable emulsions between the organic and aqueous layers, making separation difficult.
Solution:
-
Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth. This can help to break up the emulsion by providing a large surface area.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., ethyl acetate (B1210297) if you are using dichloromethane) to alter the properties of the organic phase.
Issue: The quenched phosphite byproduct is co-eluting with my product during column chromatography.
Cause: The polarity of the quenched byproduct might be too similar to your desired product.
Solution:
-
Change the Quenching Method: Select a quenching method that produces a byproduct with a significantly different polarity. For example, if the phosphate ester (from oxidation) is co-eluting, try converting the phosphite to a thiophosphate, which may have different chromatographic behavior.
-
Modify the Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol).
-
Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.
-
-
Chemical Treatment before Chromatography: If the byproduct is acidic (e.g., from hydrolysis), a mild basic wash before chromatography can convert it to a salt, which will remain at the baseline of the column.
Quenching Methodologies and Experimental Protocols
The following section provides detailed experimental protocols for the recommended quenching methods for unreacted this compound.
Method 1: Oxidation to Tribenzyl Phosphate
Oxidation converts the neutral this compound into the more polar tribenzyl phosphate, which can often be more easily separated by chromatography or, in some cases, by extraction.
This method is effective for converting phosphites to phosphates.
Experimental Protocol:
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add a 30-60% aqueous solution of hydrogen peroxide (1.1 equivalents relative to the estimated unreacted this compound) dropwise with vigorous stirring.[1]
-
Allow the reaction mixture to stir at room temperature for 30-40 minutes.[1]
-
Quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) until the effervescence ceases.[1]
-
Proceed with the standard aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
This is a milder oxidation method.
Experimental Protocol:
-
Cool the reaction mixture to 0 °C.
-
Prepare a solution of iodine (I₂) in a suitable organic solvent (e.g., THF).
-
Add the iodine solution dropwise to the reaction mixture until a persistent brown color of iodine is observed.
-
Add a weak base, such as pyridine (B92270) or N-methylimidazole, to the mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Proceed with a standard aqueous workup.
Method 2: Hydrolysis
Hydrolysis breaks down the this compound into benzyl alcohol and phosphorous acid, which can be removed by aqueous extraction. Both acidic and basic conditions can be employed.
Experimental Protocol:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a dilute aqueous solution of a non-oxidizing acid, such as 1 M hydrochloric acid (HCl), to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Experimental Protocol:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a dilute aqueous solution of a base, such as 1 M sodium hydroxide (B78521) (NaOH), to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Method 3: Sulfurization to Tribenzyl Thiophosphate
This method converts the phosphite to the corresponding thiophosphate, which has different properties that can aid in purification.
Experimental Protocol:
-
To the reaction mixture containing unreacted this compound, add elemental sulfur (S₈, 1.2 equivalents relative to the phosphite).
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off any excess sulfur.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to separate the desired product from the tribenzyl thiophosphate.
Method 4: Base-Mediated Decomposition and Extraction with Potassium tert-Butoxide
This method utilizes a strong base to deprotonate any species that can be deprotonated, potentially including the phosphite or its hydrolysis products, to facilitate their removal into an aqueous phase.
Experimental Protocol:
-
Cool the reaction mixture in an appropriate solvent (e.g., ethyl acetate) to 0 °C.
-
Add a solution of potassium tert-butoxide (t-BuOK) in THF or the solid directly in portions (1.1 equivalents relative to the phosphite) with vigorous stirring.
-
Add water to the mixture and stir thoroughly for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the different quenching methods. Please note that the optimal conditions may vary depending on the specific reaction substrate and scale.
| Quenching Method | Reagent | Temperature (°C) | Reaction Time (h) | Byproduct | Separation Method |
| Oxidation | |||||
| Hydrogen Peroxide | 30-60% aq. H₂O₂ | 0 - RT | 0.5 - 1 | Tribenzyl phosphate | Chromatography |
| Iodine | I₂ / Pyridine | 0 - RT | 1 - 2 | Tribenzyl phosphate | Chromatography |
| Hydrolysis | |||||
| Acid-Catalyzed | 1 M HCl (aq) | 0 - RT | 1 - 2 | Phosphorous acid, Benzyl alcohol | Aqueous extraction |
| Base-Catalyzed | 1 M NaOH (aq) | 0 - RT | 2 - 4 | Sodium phosphite, Benzyl alcohol | Aqueous extraction |
| Sulfurization | S₈ | 50 - 60 | 2 - 3 | Tribenzyl thiophosphate | Chromatography |
| Base-Mediated | t-BuOK / H₂O | 0 - RT | 0.5 | Potassium phosphite salts | Aqueous extraction |
Experimental Workflows and Logic Diagrams
The following diagrams illustrate the general workflow for quenching reactions containing unreacted this compound.
Caption: General experimental workflow for quenching unreacted this compound.
Caption: Troubleshooting logic for workup issues after quenching.
Safety Information
Handling Unreacted this compound and Quenching Reagents:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and any of the quenching reagents.[2][3][4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Moisture Sensitivity: this compound is sensitive to moisture and can hydrolyze. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]
Disposal of Quenched Reaction Mixtures:
-
Waste Characterization: All waste containing this compound or its byproducts should be considered hazardous waste.
-
Disposal Procedures: Dispose of chemical waste in accordance with local, state, and federal regulations.[2][4] Do not pour chemical waste down the drain. Collect in a properly labeled, sealed container for hazardous waste pickup.
References
Validation & Comparative
A Comparative Analysis of Tribenzyl Phosphite and Triphenyl Phosphite: Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the choice of reagents is paramount to the success of a reaction. Trivalent phosphorus compounds, particularly phosphites, are versatile reagents and ligands. This guide provides a comprehensive comparison of the reactivity of two such phosphites: tribenzyl phosphite (B83602) and triphenyl phosphite. By examining their performance in key chemical transformations and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.
Executive Summary
This guide delves into a comparative analysis of tribenzyl phosphite and triphenyl phosphite, focusing on their reactivity in the Michaelis-Arbuzov and Staudinger reactions. The core of the comparison lies in the electronic and steric differences imparted by the benzyl (B1604629) and phenyl groups, respectively. While direct quantitative comparisons in the literature are scarce, a qualitative and inferred quantitative assessment can be made based on the fundamental principles of organic chemistry and data from related compounds.
Generally, this compound is expected to be a stronger nucleophile and a better electron-donating ligand than triphenyl phosphite. This is attributed to the electron-donating nature of the benzyl group's methylene (B1212753) spacer, which increases the electron density on the phosphorus atom. Conversely, the phenyl group in triphenyl phosphite is electron-withdrawing due to resonance, decreasing the nucleophilicity of the phosphorus center. However, steric factors also play a role, with the flexible benzyl groups potentially exerting different steric hindrance compared to the more rigid phenyl groups.
Structural and Electronic Properties
The reactivity of phosphites is primarily governed by the electronic and steric nature of the substituent groups attached to the phosphorus atom.
| Property | This compound | Triphenyl Phosphite | Rationale |
| Structure | P(OCH₂C₆H₅)₃ | P(OC₆H₅)₃ | |
| Electronic Effect of Substituent | Electron-donating (inductive effect) | Electron-withdrawing (resonance effect) | The methylene group (-CH₂-) in the benzyl substituent is electron-donating, increasing electron density on the phosphorus. The phenyl group is electron-withdrawing due to the delocalization of the oxygen lone pair into the aromatic ring. |
| Predicted Nucleophilicity | Higher | Lower | Increased electron density on the phosphorus atom in this compound makes it a stronger nucleophile. |
| Predicted Ligand Donor Strength | Stronger σ-donor | Weaker σ-donor, stronger π-acceptor | The higher electron density on the phosphorus of this compound makes it a better σ-donor. The π-system of the phenyl rings in triphenyl phosphite allows for π-backbonding, making it a better π-acceptor. |
| Steric Hindrance | Flexible, potentially larger cone angle | Rigid, defined cone angle | While specific cone angles are not readily available for this compound, the flexibility of the benzyl groups might lead to a different steric profile compared to the planar phenyl rings. |
Reactivity in Key Chemical Transformations
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds, proceeding via nucleophilic attack of the phosphite on an alkyl halide.[1][2] The increased nucleophilicity of this compound is expected to translate to a faster reaction rate in the Michaelis-Arbuzov reaction compared to triphenyl phosphite. For triaryl phosphites like triphenyl phosphite, the intermediate phosphonium (B103445) salt can be stable and may require high temperatures (around 200 °C) for the subsequent dealkylation step to form the phosphonate.[1][2] In contrast, the debenzylation of the corresponding intermediate from this compound is generally expected to proceed more readily.
Logical Reaction Pathway: Michaelis-Arbuzov Reaction
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Staudinger Reaction
The Staudinger reaction involves the reaction of a phosphine (B1218219) or phosphite with an azide (B81097) to form an iminophosphorane.[3] The initial step is the nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide.[3] Given its higher predicted nucleophilicity, this compound is anticipated to react faster with azides than triphenyl phosphite under similar conditions. The rate of the Staudinger reaction is influenced by the electronic properties of the phosphine/phosphite, with electron-donating groups generally accelerating the reaction.[3]
Logical Reaction Pathway: Staudinger Reaction
Caption: General mechanism of the Staudinger reaction and subsequent hydrolysis.
Experimental Protocols
Detailed experimental protocols for the synthesis of both phosphites and for conducting comparative reactivity studies are provided below. These protocols are intended as a starting point and may require optimization based on specific substrates and available equipment.
Synthesis of this compound
Materials:
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Benzyl alcohol
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Water
-
Brine
Procedure: [4]
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzyl alcohol (3.0 eq.) and triethylamine (3.1 eq.) in an anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus trichloride (1.0 eq.) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or ³¹P NMR).
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Synthesis of Triphenyl Phosphite
Materials:
-
Phosphorus trichloride (PCl₃)
-
A catalytic amount of a base (e.g., pyridine) or an inert solvent
Procedure: [5]
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place phenol (3.0 eq.).
-
Heat the phenol until it melts (if solid) under a nitrogen atmosphere.
-
Add phosphorus trichloride (1.0 eq.) dropwise at a rate that maintains a gentle reflux. The evolved HCl gas should be neutralized in the gas trap.
-
After the addition is complete, heat the reaction mixture at a higher temperature (e.g., 100-150 °C) for a few hours to drive the reaction to completion.
-
Cool the reaction mixture and purify the triphenyl phosphite by vacuum distillation.
Comparative Reactivity Study: Michaelis-Arbuzov Reaction (NMR Monitoring)
This protocol describes a method for comparing the reaction rates of this compound and triphenyl phosphite with an alkyl halide using ¹H or ³¹P NMR spectroscopy.[6]
Experimental Workflow
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
A Head-to-Head Battle in Phosphonate Synthesis: Tribenzyl Phosphite vs. Triethyl Phosphite in the Michaelis-Arbuzov Reaction
For researchers, scientists, and professionals in drug development, the Michaelis-Arbuzov reaction is a cornerstone for forging carbon-phosphorus (C-P) bonds, a critical step in the synthesis of many biologically active compounds. The choice of the phosphite (B83602) ester is a key determinant of the reaction's efficiency and outcome. This guide provides an in-depth comparison of two commonly employed reagents, tribenzyl phosphite and triethyl phosphite, in the context of the Michaelis-Arbuzov reaction, supported by experimental data and detailed protocols.
The Michaelis-Arbuzov reaction, discovered by August Michaelis and Aleksandr Arbuzov, is a nucleophilic substitution reaction where a trialkyl phosphite reacts with an alkyl halide to yield a dialkyl phosphonate (B1237965).[1][2][3][4] The reaction proceeds through a two-step mechanism involving the formation of a phosphonium (B103445) salt intermediate followed by the displacement of an alkyl group from the phosphite by the halide anion.[2][3] This powerful transformation is widely used in the synthesis of phosphonates, which are precursors to a variety of compounds, including Horner-Wadsworth-Emmons reagents.
Performance Comparison: A Tale of Two Phosphites
The selection between this compound and triethyl phosphite hinges on a trade-off between reactivity, reaction conditions, and the nature of the desired phosphonate product. While both are effective, their distinct properties lead to different performance characteristics in the Michaelis-Arbuzov reaction.
| Feature | This compound | Triethyl Phosphite |
| Reactivity | Generally considered more reactive due to the electron-withdrawing nature of the benzyl (B1604629) groups, enhancing the nucleophilicity of the phosphorus atom. | Less reactive compared to this compound. |
| Reaction Conditions | Can often be performed under milder conditions. | Typically requires higher temperatures (150-160 °C) for uncatalyzed reactions.[1] |
| Byproduct | Benzyl halide (e.g., benzyl bromide). | Ethyl halide (e.g., ethyl bromide). |
| Debenzylation/Dealkylation | The benzyl group is a good leaving group, facilitating the second step of the reaction. | The ethyl group is a less facile leaving group compared to the benzyl group. |
| Side Reactions | Potential for transesterification if alcohols are present. The benzyl bromide byproduct can also participate in the reaction. | The ethyl bromide byproduct can react with the starting triethyl phosphite, especially if it is more reactive than the initial alkyl halide.[1] |
| Product Isolation | The resulting dibenzyl phosphonate can often be isolated by crystallization. | The diethyl phosphonate is typically a liquid and requires purification by distillation.[1] |
Experimental Data: Putting Theory into Practice
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can analyze representative experimental protocols to infer the performance differences.
Reaction of Triethyl Phosphite with Benzyl Bromide:
A common procedure involves heating a mixture of triethyl phosphite and benzyl bromide. In a classical, uncatalyzed setting, the reaction is typically conducted by heating the neat mixture at 150-160°C for 2-4 hours.[1] Milder conditions can be achieved with the use of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), allowing the reaction to proceed at room temperature within an hour.[1]
Table 1: Michaelis-Arbuzov Reaction of Triethyl Phosphite with Benzyl Bromide
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | None | 150-160 | 2-4 | High (not specified)[1] |
| ZnBr₂ (20 mol%) | Dichloromethane | Room Temp | 1 | 93[1] |
Reaction of this compound with Benzyl Bromide:
Experimental Protocols
Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate using Triethyl Phosphite[1]
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature[1]
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure diethyl benzylphosphonate.
Visualizing the Reaction Pathway and a Logical Comparison
To better understand the process, the following diagrams illustrate the Michaelis-Arbuzov reaction mechanism and a logical workflow for comparing the two phosphites.
Michaelis-Arbuzov reaction mechanism.
Comparison of phosphite pathways.
Conclusion
The choice between this compound and triethyl phosphite in the Michaelis-Arbuzov reaction is context-dependent. Triethyl phosphite is a workhorse reagent, particularly for the synthesis of diethyl phosphonates, with well-established protocols for both classical and catalyzed conditions. Its primary drawback is the often-required high reaction temperatures in the absence of a catalyst.
This compound, on the other hand, offers the potential for higher reactivity and milder reaction conditions due to the electronic properties of the benzyl groups and the excellent leaving group ability of the benzyl cation. This can be advantageous when dealing with sensitive substrates. However, the potential for side reactions, such as transesterification, and the reactivity of the benzyl bromide byproduct should be considered.
For researchers and drug development professionals, the optimal choice will depend on the specific substrate, desired product, and the available reaction conditions. For routine synthesis of simple phosphonates where high temperatures are not a concern, triethyl phosphite remains a cost-effective and reliable option. When milder conditions are paramount or when the dibenzyl phosphonate is the desired product for its unique properties or subsequent transformations, this compound presents a compelling alternative. Further direct comparative studies are warranted to fully elucidate the quantitative performance differences between these two valuable reagents.
References
Advantages of phosphite ligands over phosphine ligands in catalysis
In the landscape of transition-metal catalysis, the choice of ligand is a critical determinant of reactivity, selectivity, and overall catalyst performance. Among the vast library of phosphorus-based ligands, phosphines have long been the workhorses, offering a versatile platform for catalyst tuning. However, the closely related phosphite (B83602) ligands have emerged as powerful alternatives, in some cases demonstrating superior performance. This guide provides an objective comparison of phosphite and phosphine (B1218219) ligands, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their catalytic applications.
At a Glance: Key Differences and Performance Trends
Phosphite and phosphine ligands, while both containing a central phosphorus atom, exhibit fundamental structural and electronic differences that significantly influence their coordination to a metal center and, consequently, the catalytic cycle. Phosphites, characterized by P-O bonds, are generally strong π-acceptors and weaker σ-donors compared to phosphines, which feature P-C bonds. This distinction has profound implications for their application in various catalytic transformations.
| Feature | Phosphite Ligands | Phosphine Ligands |
| General Structure | P(OR)₃ | PR₃ |
| Electronic Properties | Strong π-acceptors, weak σ-donors | Strong σ-donors, weak π-acceptors |
| Synthesis | Generally simple, from readily available alcohols | Can be more complex |
| Air Stability | Generally resistant to air oxidation | Prone to oxidation |
| Hydrolytic Stability | Prone to hydrolysis | Generally stable to water |
| Key Advantage in Catalysis | Can accelerate reductive elimination | Strong coordination and stabilization of metal centers |
Delving Deeper: A Head-to-Head Comparison
Electronic Effects: The σ-Donor/π-Acceptor Balance
The electronic nature of the ligand directly influences the electron density at the metal center, which in turn affects key steps in the catalytic cycle such as oxidative addition and reductive elimination.
-
Phosphite Ligands: As strong π-acceptors, phosphites can stabilize electron-rich metal centers by accepting electron density from the metal's d-orbitals into the ligand's σ* orbitals. This property can be particularly advantageous in reactions where reductive elimination is the rate-determining step, as it facilitates the removal of the product from the metal center.[1]
-
Phosphine Ligands: Conversely, phosphines are strong σ-donors, increasing the electron density on the metal. This can promote the oxidative addition step in a catalytic cycle. The π-acceptor ability of phosphines is generally weak but can be tuned by varying the substituents on the phosphorus atom.[2][3]
Steric Effects and Ligand Design
The steric bulk of a ligand, often quantified by the Tolman cone angle, plays a crucial role in controlling the coordination number of the metal center, the rate of ligand dissociation, and the selectivity of the catalytic reaction.[2][3]
Both phosphite and phosphine ligands offer a high degree of tunability. By modifying the R groups, the steric environment around the metal center can be finely adjusted to optimize catalyst performance. For instance, bulky ligands can create a coordinatively unsaturated metal center, which is often a prerequisite for catalytic activity.[2]
Synthesis and Stability
A significant advantage of phosphite ligands is their generally straightforward synthesis from readily available alcohols.[1][4] This allows for the rapid generation of diverse ligand libraries for high-throughput screening. Furthermore, phosphites are typically more resistant to air oxidation than their phosphine counterparts.[4]
However, the Achilles' heel of phosphite ligands is their susceptibility to hydrolysis, which can lead to catalyst deactivation.[5][6] The stability of phosphites can be enhanced by introducing bulky substituents in the ortho-position of the aryl groups.[5] In contrast, phosphines are generally stable towards hydrolysis but are prone to oxidation.[5]
Performance in Key Catalytic Reactions
The distinct electronic and steric properties of phosphite and phosphine ligands translate into differential performance in various catalytic reactions.
Asymmetric Hydrogenation
In asymmetric hydrogenation, the choice of a chiral ligand is paramount for achieving high enantioselectivity. Both phosphite and phosphine-based ligands have been successfully employed in this transformation.
Table 1: Comparison in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand Type | Catalyst Precursor | Solvent | Temp (°C) | Pressure (H₂) (bar) | Conversion (%) | ee (%) | Reference |
| Phosphite | [Rh(COD)₂(BF₄)] / Ligand 1 | CH₂Cl₂ | 25 | 1 | >99 | 98 | [7] |
| Phosphine | [Rh(COD)₂(BF₄)] / (R,R)-Me-DuPhos | CH₂Cl₂ | 25 | 1 | >99 | 99 | [7] |
Ligand 1 is a chiral diphosphite ligand.
While both ligand types can achieve excellent results, the modularity and ease of synthesis of phosphite ligands make them attractive for rapid screening and optimization.
Hydroformylation
Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a large-scale industrial process where ligand choice is critical for controlling regioselectivity (linear vs. branched aldehyde). Phosphite ligands are widely used in industrial hydroformylation processes due to the higher activity of the resulting catalysts compared to those with phosphine ligands.[8] This enhanced activity is attributed to their strong π-acceptor properties, which facilitate CO dissociation from the metal center.[8]
Table 2: Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand | Temp (°C) | Pressure (CO/H₂) (bar) | l:b ratio | TOF (h⁻¹) | Reference |
| Triphenylphosphite | 100 | 20 | 92:8 | 1500 | Evonik |
| Triphenylphosphine | 120 | 20 | 90:10 | 500 | Union Carbide |
l:b ratio refers to the ratio of linear to branched aldehydes. TOF = Turnover Frequency.
Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, ligands play a crucial role in facilitating the catalytic cycle. While phosphines are the more traditional choice, phosphite ligands have also shown promise. For instance, bisphosphite ligands can form stable and effective complexes with palladium for the direct coupling of halogenated aromatics with amines.[4]
Experimental Protocols
General Procedure for Asymmetric Hydrogenation
The following is a general experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin, which can be adapted for screening different phosphite and phosphine ligands.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂(BF₄)])
-
Chiral phosphite or phosphine ligand
-
Prochiral olefin (e.g., methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, the rhodium precursor and the chiral ligand are dissolved in the solvent in a Schlenk flask.
-
The solution is stirred for a specified time to allow for complex formation.
-
The prochiral olefin is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen several times before being pressurized to the desired pressure.
-
The reaction is stirred at a constant temperature for the specified time.
-
After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by chiral GC or HPLC analysis.
Conclusion
Both phosphite and phosphine ligands are indispensable tools in the field of catalysis, each offering a unique set of advantages and disadvantages. Phosphites, with their strong π-acceptor character, often lead to highly active catalysts and are synthetically accessible, making them ideal for high-throughput screening.[7] Their primary drawback is their sensitivity to hydrolysis. Phosphines, on the other hand, are robust and strongly coordinating ligands that are well-suited for a wide range of transformations. The optimal choice between these two ligand classes will ultimately depend on the specific reaction, substrate, and desired outcome. This guide provides a foundational understanding to aid researchers in navigating these choices and accelerating the discovery of more efficient and selective catalytic systems.
References
Quantitative Purity Analysis of Tribenzyl Phosphite: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates like tribenzyl phosphite (B83602) is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of tribenzyl phosphite purity, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely used technique for the separation and quantification of compounds in a mixture.[1] For a relatively non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable.[2][3][4] This approach utilizes a non-polar stationary phase and a polar mobile phase, causing more non-polar compounds to be retained longer on the column.
A Chinese patent (CN116102590A) describes the synthesis of this compound and confirms the use of HPLC to determine its purity, achieving values between 90.95% and 96.60%.[5] While the patent does not detail the specific method, a robust RP-HPLC protocol can be developed based on the analysis of similar benzyl-containing compounds and organic phosphites.
Proposed Experimental Protocol for HPLC Analysis
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point would be an 80:20 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the benzyl (B1604629) chromophore exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation and Performance
A well-validated HPLC method is crucial for accurate and reliable results. The key validation parameters are summarized below. While specific experimental data for this compound is not publicly available, the following table presents typical performance characteristics for a validated HPLC method for a similar analyte.
| Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.999 | The method's ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the test results obtained by the method to the true value. |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | ~0.01 µg/mL | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | No interference from impurities | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer unique advantages for the analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds.[6] Given that phosphites can be analyzed by GC, this method, particularly when coupled with a mass spectrometer (GC-MS), can be a powerful tool for both quantification and identification of impurities.[7][8]
Advantages over HPLC:
-
Higher resolution for volatile impurities: GC can provide excellent separation of volatile organic compounds that might be present as residual solvents or byproducts from the synthesis.
-
Mass Spectrometry (MS) detection: Coupling GC with MS allows for the definitive identification of impurities based on their mass spectra.[9]
Disadvantages:
-
Thermal stability: this compound must be thermally stable and volatile enough for GC analysis without degradation.
-
Derivatization: Some less volatile impurities may require derivatization to make them suitable for GC analysis.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
For phosphorus-containing compounds, ³¹P NMR spectroscopy is a uniquely powerful technique for purity determination and structural elucidation.[10][11] Since ³¹P has a natural abundance of 100% and is a spin ½ nucleus, it provides sharp, easily interpretable signals.[12][13]
Advantages over HPLC and GC:
-
Absolute Purity Determination: Quantitative ³¹P NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[14]
-
Structural Information: ³¹P NMR provides detailed information about the chemical environment of the phosphorus atom, allowing for the identification of phosphorus-containing impurities, such as the corresponding phosphate (B84403) (from oxidation) or other phosphite species.[10]
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.
Disadvantages:
-
Lower Sensitivity: NMR is generally less sensitive than chromatographic techniques, requiring a higher concentration of the sample.
-
Instrumentation: Access to an NMR spectrometer is required, which is a significant capital investment.
-
Quantification of Non-Phosphorus Impurities: ³¹P NMR will only detect and quantify phosphorus-containing compounds.
Comparative Summary
| Feature | HPLC | GC-MS | ³¹P NMR |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning | Nuclear spin transitions in a magnetic field |
| Best Suited For | Quantitative analysis of non-volatile and thermally stable compounds | Analysis of volatile and thermally stable compounds; impurity identification | Absolute purity determination and structural elucidation of phosphorus compounds |
| Sample Throughput | High | High | Moderate |
| Sensitivity | High | Very High | Moderate |
| Impurity Identification | Requires reference standards or MS detector | Excellent with MS detector | Excellent for phosphorus-containing impurities |
| Quantitative Accuracy | Excellent (with validation) | Good (with validation) | Excellent (qNMR) |
Visualizing the Workflow and Logic
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical technique.
Caption: Experimental workflow for the quantitative analysis of this compound purity by HPLC.
Caption: Decision tree for selecting the appropriate analytical method for this compound analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. jordilabs.com [jordilabs.com]
- 4. chromtech.com [chromtech.com]
- 5. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
- 7. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]
- 9. Triphenyl phosphite | (C6H5O)3P | CID 7540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. aiinmr.com [aiinmr.com]
- 14. mdpi.com [mdpi.com]
Utilizing ³¹P NMR Spectroscopy for Real-Time Monitoring of Tribenzyl Phosphite Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding mechanisms, and ensuring product purity. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-invasive technique for tracking the progress of reactions involving phosphorus-containing compounds. This guide provides a comparative analysis of the application of ³¹P NMR in monitoring three key reactions of tribenzyl phosphite (B83602): oxidation, the Arbuzov reaction, and hydrolysis.
Tribenzyl phosphite is a versatile reagent in organic synthesis, and understanding its transformation is key to harnessing its full potential. The distinct ³¹P NMR chemical shifts of this compound and its various products allow for clear, quantitative analysis of reaction mixtures over time.
Comparative Analysis of this compound Reactions via ³¹P NMR
The progress of the oxidation, Arbuzov, and hydrolysis reactions of this compound can be effectively monitored by observing the disappearance of the starting material's signal and the concurrent appearance of the product peaks in the ³¹P NMR spectrum. The following table summarizes the characteristic chemical shifts for the key species involved in these transformations.
| Compound Name | Structure | Role in Reaction | Typical ³¹P NMR Chemical Shift (δ, ppm in CDCl₃) |
| This compound | P(OCH₂Ph)₃ | Starting Material | ~139 |
| Tribenzyl Phosphate | O=P(OCH₂Ph)₃ | Oxidation Product | ~-1 |
| Dibenzyl Benzylphosphonate | PhCH₂P(O)(OCH₂Ph)₂ | Arbuzov Product | ~26 |
| Dibenzyl Phosphite | HP(O)(OCH₂Ph)₂ | Hydrolysis Product | 8.36[1] |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Visualizing Reaction Pathways and Experimental Workflow
To better illustrate the transformations and the general process of monitoring them using ³¹P NMR, the following diagrams are provided.
Detailed Experimental Protocols
For reproducible and accurate results, detailed experimental protocols are essential. Below are representative procedures for monitoring the oxidation, Arbuzov, and hydrolysis reactions of this compound.
Oxidation of this compound
Objective: To monitor the conversion of this compound to tribenzyl phosphate.
Materials:
-
This compound
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA)
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in CDCl₃.
-
Transfer 0.5 mL of the this compound solution to an NMR tube.
-
Acquire an initial ³¹P NMR spectrum (t=0).
-
Add a stoichiometric amount of the oxidizing agent (e.g., m-CPBA) to the NMR tube.
-
Immediately begin acquiring a series of ³¹P NMR spectra at regular intervals (e.g., every 5-10 minutes) to monitor the disappearance of the peak at ~139 ppm and the appearance of the peak at ~-1 ppm.
-
Continue monitoring until the starting material peak is no longer observed.
Arbuzov Reaction of this compound
Objective: To follow the formation of dibenzyl benzylphosphonate from this compound and benzyl (B1604629) bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
Procedure:
-
Prepare a solution of this compound (e.g., 0.1 M) in CDCl₃ in an NMR tube.
-
Acquire an initial ³¹P NMR spectrum (t=0).
-
Add an equimolar amount of benzyl bromide to the NMR tube.
-
If the reaction is slow at room temperature, the NMR probe can be heated to a desired temperature (e.g., 50-70 °C) to accelerate the reaction.
-
Acquire ³¹P NMR spectra at regular intervals to monitor the decrease of the signal at ~139 ppm and the growth of the signal at ~26 ppm.
-
The reaction is complete when the this compound signal is fully consumed.
Hydrolysis of this compound
Objective: To observe the hydrolysis of this compound to dibenzyl phosphite.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) containing a controlled amount of water
-
5 mm NMR tubes
Procedure:
-
Prepare a solution of this compound (e.g., 0.1 M) in dry CDCl₃ in an NMR tube.
-
Acquire an initial ³¹P NMR spectrum (t=0).
-
Add a controlled amount of water (e.g., 1-10 equivalents) to the NMR tube.
-
Monitor the reaction by acquiring ³¹P NMR spectra at regular intervals. The hydrolysis of phosphites can be slow, so longer time intervals between measurements may be necessary.
-
Observe the disappearance of the this compound peak at ~139 ppm and the appearance of the dibenzyl phosphite peak at 8.36 ppm.[1]
Conclusion
³¹P NMR spectroscopy is an indispensable tool for monitoring the reactions of this compound. Its ability to provide real-time, quantitative data on the concentrations of both reactants and products offers significant advantages for reaction optimization and mechanistic studies. The distinct and well-resolved chemical shifts of this compound and its oxidation, Arbuzov, and hydrolysis products make ³¹P NMR a straightforward and highly informative analytical technique for researchers in organic synthesis and drug development. By following the detailed protocols and utilizing the comparative data presented in this guide, scientists can effectively employ ³¹P NMR to gain deeper insights into the chemistry of this compound.
References
A Comparative Guide to Distinguishing Tribenzyl Phosphite and Tribenzyl Phosphate using IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful and readily available analytical technique for the structural elucidation of molecules. This guide provides a comparative analysis of tribenzyl phosphite (B83602) and tribenzyl phosphate (B84403), focusing on the key distinguishing features in their IR spectra. The presence or absence of a phosphoryl (P=O) bond is the definitive marker for differentiation, a feature clearly observable in the mid-IR region.
Key Differentiating Spectral Features
The primary distinction between tribenzyl phosphite and tribenzyl phosphate in an IR spectrum lies in the presence of a strong absorption band corresponding to the P=O stretching vibration in the phosphate. This compound, lacking this functional group, will not exhibit this characteristic peak. The regions of interest for the P-O-C and P=O stretching vibrations are summarized below.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Tribenzyl Phosphate (cm⁻¹) | Intensity |
| P=O | Stretch | Absent | ~1292 | Strong |
| P-O-C (Aryl) | Stretch | ~1180 - 1220 | ~1180 - 1220 | Medium |
| P-O-C (Alkyl) | Stretch | ~840 - 900 | ~952 | Medium |
| C-H (Aromatic) | Stretch | ~3000 - 3100 | ~3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | ~2850 - 3000 | ~2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | ~1450 - 1600 | ~1450 - 1600 | Medium |
Note: The exact wavenumbers can vary slightly based on the sample preparation method and the physical state of the sample.
The most telling evidence for the successful oxidation of this compound to tribenzyl phosphate is the appearance of a strong absorption band around 1292 cm⁻¹.[1] Conversely, the IR spectrum of this compound will be characterized by the absence of this peak and the presence of P-O-C stretching bands. For triphenyl phosphite, a close structural analog, these P-O stretching vibrations are observed in the 840–900 cm⁻¹ and 1180–1220 cm⁻¹ regions.[2][3]
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation. Below are detailed protocols for both solid and liquid samples.
Protocol 1: Analysis of Solid Samples using the KBr Pellet Method
This method is suitable for solid samples of tribenzyl phosphate.
Materials:
-
Sample (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the sample with 100-200 mg of dried KBr. The mixture should be a fine, homogeneous powder.
-
Die Loading: Transfer the powdered mixture into the die of a pellet press.
-
Pressing: Apply pressure (typically 8-10 tons) to the die to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
Protocol 2: Analysis of Liquid Samples using Attenuated Total Reflectance (ATR)-FTIR
This method is suitable for liquid samples of this compound.
Materials:
-
Liquid sample (1-2 drops)
-
ATR-FTIR spectrometer
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Record the IR spectrum of the sample.
-
Cleaning: After analysis, thoroughly clean the ATR crystal using a soft, lint-free wipe soaked in an appropriate solvent. Ensure the crystal is completely dry before the next measurement.
Logical Workflow for Spectral Interpretation
The process of distinguishing between this compound and tribenzyl phosphate using IR spectroscopy follows a simple logical path based on the identification of the key functional groups.
Caption: Logical workflow for distinguishing tribenzyl phosphate and this compound via IR spectroscopy.
References
A Comparative Study of Cone Angles for Phosphite Ester Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The steric bulk of phosphite (B83602) ester ligands plays a crucial role in determining the efficacy of transition metal catalysts. The Tolman cone angle (θ), a measure of the steric footprint of a ligand, is a key parameter in catalyst design and selection. This guide provides a comparative analysis of the cone angles of various phosphite ester ligands and their impact on catalytic performance, supported by experimental data.
Understanding the Tolman Cone Angle
The Tolman cone angle is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance around the metal center, which can significantly influence the coordination number, stability of catalytic intermediates, and the regio- and enantioselectivity of a reaction.
Comparative Data of Phosphite Ester Ligand Cone Angles
The following table summarizes the computationally determined Tolman cone angles for a selection of common phosphite ester ligands. These values were obtained using a combined Molecular Mechanics (MM) and Density Functional Theory (DFT) methodology, providing a consistent basis for comparison.[1][2]
| Ligand | Formula | Cone Angle (θ) in [Ni(CO)₃(P)] (°) |
| Trimethyl phosphite | P(OMe)₃ | 107 |
| Triethyl phosphite | P(OEt)₃ | 109 |
| Triisopropyl phosphite | P(Oi-Pr)₃ | 114 |
| Tri-n-butyl phosphite | P(On-Bu)₃ | 111 |
| Tri-tert-butyl phosphite | P(Ot-Bu)₃ | 137 |
| Triphenyl phosphite | P(OPh)₃ | 128 |
| Tris(o-tolyl) phosphite | P(O-o-tol)₃ | 141 |
| Tris(2,4-di-tert-butylphenyl) phosphite | P(O-2,4-tBu₂C₆H₃)₃ | 180 |
Experimental Determination of Cone Angles
The Tolman cone angle can be determined experimentally from single-crystal X-ray diffraction data of a metal-ligand complex. The following protocol outlines the general steps:
Experimental Protocol: Determination of Tolman Cone Angle from X-ray Crystallography
-
Single Crystal Growth: Obtain a suitable single crystal of a metal complex containing the phosphite ligand of interest. The metal center and co-ligands can influence the measured cone angle, so a consistent metal complex (e.g., [Ni(CO)₃(L)]) is often used for comparison.
-
X-ray Diffraction Data Collection: Mount the crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a Crystallographic Information File (CIF).
-
Cone Angle Calculation: Utilize software that can read the CIF and calculate the cone angle. The program will require the user to define the metal atom as the vertex of the cone and will then calculate the angle required to encompass all atoms of the phosphite ligand. The calculation is based on the refined atomic coordinates and van der Waals radii.
Impact of Cone Angle on Catalytic Performance
The steric properties of phosphite ligands, as quantified by the cone angle, have a profound impact on the outcome of various catalytic reactions.
Hydroformylation
In hydroformylation, the cone angle of the phosphite ligand can significantly influence the regioselectivity, specifically the ratio of the linear to branched aldehyde products (l:b ratio). Generally, bulkier ligands favor the formation of the linear aldehyde.
Experimental Data: Hydroformylation of 1-Octene
| Ligand | Cone Angle (θ) (°) | l:b Ratio | Turnover Frequency (TOF) (h⁻¹) |
| P(OPh)₃ | 128 | 2.5 | 1200 |
| P(O-o-tol)₃ | 141 | 4.2 | 850 |
| Tris(2,4-di-tert-butylphenyl) phosphite | 180 | >99:1 | 400 |
Note: Reaction conditions and catalyst precursors can influence these values.
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling reactions, the cone angle of the phosphite ligand can affect the reaction rate and the ability to couple sterically hindered substrates. Bulky ligands can promote the reductive elimination step, leading to higher turnover frequencies.
Experimental Data: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Cone Angle (θ) (°) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| P(OPh)₃ | 128 | 65 | 150 |
| P(O-o-tol)₃ | 141 | 85 | 300 |
| Tris(2,4-di-tert-butylphenyl) phosphite | 180 | >95 | 600 |
Note: Reaction conditions, including base, solvent, and temperature, play a significant role in catalyst performance.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
References
Efficacy of tribenzyl phosphite as a stabilizer compared to other antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tribenzyl phosphite (B83602) as a secondary stabilizer against other common antioxidants used in various industrial applications, including polymers and pharmaceutical formulations. While direct comparative quantitative data for tribenzyl phosphite is limited in publicly available literature, this document outlines the fundamental mechanisms of action, key performance indicators, and detailed experimental protocols for evaluating the efficacy of such stabilizers.
Introduction to Phosphite Stabilizers
Phosphite antioxidants are a class of secondary stabilizers that play a crucial role in protecting materials from degradation.[1] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, phosphites act as hydroperoxide decomposers.[1] During the auto-oxidation of polymers, unstable hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals, perpetuating the degradation cascade. Phosphite stabilizers work by reducing these hydroperoxides to stable, non-radical products, thereby preventing further degradation.[2] This mechanism is particularly effective during high-temperature processing of polymers.[3] Their synergistic effect when used in combination with primary antioxidants is well-documented, offering a comprehensive stabilization package.[1]
Mechanism of Action: Hydroperoxide Decomposition
The primary role of phosphite stabilizers, including this compound, is to prevent the chain-scission and cross-linking of polymer chains by decomposing hydroperoxides. This process preserves the mechanical properties, clarity, and color of the material. The general mechanism is as follows:
ROOH + P(OR')₃ → ROH + O=P(OR')₃
Where:
-
ROOH is the hydroperoxide
-
P(OR')₃ is the phosphite stabilizer (e.g., this compound)
-
ROH is a stable alcohol
-
O=P(OR')₃ is the oxidized phosphate (B84403) form of the stabilizer
This reaction is illustrated in the signaling pathway diagram below.
Comparative Performance Data
A thorough review of scientific literature and technical data sheets did not yield specific quantitative data directly comparing the performance of this compound with other common antioxidants such as triphenyl phosphite, Irgafos 168 (Tris(2,4-di-tert-butylphenyl)phosphite), and hindered phenols like Irganox 1010. While the general efficacy of phosphites is well-established, this compound is less commonly cited in comparative studies.
To facilitate future research and provide a framework for evaluation, the following table illustrates how such comparative data would be presented. The values are hypothetical and should be replaced with experimental data.
| Stabilizer System | Polymer Matrix | Melt Flow Index (MFI) (g/10 min) @ 230°C/2.16 kg | Yellowness Index (YI) | Oxidative Induction Time (OIT) (min) @ 200°C |
| Control (No Stabilizer) | Polypropylene | 15.2 | 8.5 | < 1 |
| This compound (0.1%) | Polypropylene | Data Not Available | Data Not Available | Data Not Available |
| Triphenyl Phosphite (0.1%) | Polypropylene | 5.8 | 3.2 | 15 |
| Irgafos 168 (0.1%) | Polypropylene | 4.5 | 2.1 | 25 |
| Irganox 1010 (0.1%) | Polypropylene | 6.5 | 4.0 | 35 |
| This compound (0.05%) + Irganox 1010 (0.05%) | Polypropylene | Data Not Available | Data Not Available | Data Not Available |
| Irgafos 168 (0.05%) + Irganox 1010 (0.05%) | Polypropylene | 3.9 | 1.8 | 55 |
Experimental Protocols
To obtain the quantitative data for the comparison table, the following standardized experimental protocols are recommended.
Experimental Workflow
The general workflow for evaluating the performance of stabilizers in a polymer matrix is depicted below.
Melt Flow Index (MFI) Measurement
-
Standard: ASTM D1238
-
Objective: To determine the rate of extrusion of molten thermoplastic resins through a die of a specified length and diameter under prescribed conditions of temperature and load. A lower MFI indicates a higher molecular weight and less degradation.
-
Apparatus: Extrusion Plastometer (Melt Flow Indexer)
-
Procedure:
-
Preheat the barrel of the MFI apparatus to the specified temperature (e.g., 230°C for polypropylene).
-
Load a specified amount of the polymer sample (typically 3-8 grams) into the barrel.
-
Allow the polymer to melt and reach thermal equilibrium.
-
Apply a specified weight (e.g., 2.16 kg for polypropylene) to the piston.
-
Collect the extrudate for a set period (e.g., 1 minute).
-
Weigh the collected extrudate.
-
Calculate the MFI in grams per 10 minutes.
-
Yellowness Index (YI) Measurement
-
Standard: ASTM E313
-
Objective: To quantify the degree of yellowness of a plastic sample, which is often an indicator of degradation.
-
Apparatus: Spectrophotometer or Colorimeter
-
Procedure:
-
Calibrate the instrument using a standard white tile.
-
Place the flat, opaque plastic sample in the measurement port.
-
Measure the tristimulus values (X, Y, Z).
-
Calculate the Yellowness Index using the appropriate formula for the illuminant and observer conditions.
-
Oxidative Induction Time (OIT) Measurement
-
Standard: ASTM D3895
-
Objective: To assess the oxidative stability of a material by measuring the time until the onset of exothermic oxidation at a specified temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Procedure:
-
Place a small, precisely weighed sample (5-10 mg) into an open aluminum pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the isothermal test temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
Record the heat flow as a function of time.
-
The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.
-
Conclusion
This compound, as a phosphite-based secondary antioxidant, is expected to be an effective stabilizer, particularly in synergistic combination with primary antioxidants. Its role in decomposing hydroperoxides is crucial for preventing degradation during processing and enhancing the long-term stability of materials. However, a lack of direct comparative studies in the available scientific literature prevents a quantitative assessment of its efficacy against other common antioxidants.
For researchers and professionals in drug development and material science, it is recommended to conduct in-house evaluations using the standardized protocols outlined in this guide to determine the suitability of this compound for their specific applications. The provided frameworks for data presentation and experimental workflow offer a robust starting point for such investigations.
References
Mechanistic differences between reactions of dialkyl phosphites and trialkyl phosphites
For Researchers, Scientists, and Drug Development Professionals
The field of organophosphorus chemistry is integral to drug development, catalysis, and materials science. Within this domain, dialkyl phosphites and trialkyl phosphites represent two classes of pivotal reagents. Although structurally similar, their reactivity profiles diverge significantly, dictating their synthetic applications. This guide provides an objective comparison of their reaction mechanisms, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Core Mechanistic Distinction: The Role of the Phosphorus Center
The fundamental difference between dialkyl and trialkyl phosphites lies in the nature of the phosphorus atom.
-
Trialkyl phosphites , P(OR)₃, are trivalent phosphorus compounds that exist in a single tautomeric form. Their reactivity is primarily driven by the lone pair of electrons on the phosphorus atom, which acts as a potent nucleophile.
-
Dialkyl phosphites , (RO)₂P(O)H, on the other hand, exist in equilibrium between a trivalent form, (RO)₂POH, and a tetracoordinate form, (RO)₂P(O)H. This equilibrium overwhelmingly favors the tetracoordinate phosphonate (B1237965) form, which contains a characteristic P-H bond.[1] Consequently, their reactions often involve the P-H bond, either through deprotonation to generate a potent nucleophile or through other addition mechanisms.
This key structural variance leads to distinct reaction pathways, as illustrated in the following sections.
The Michaelis-Arbuzov Reaction: A Hallmark of Trialkyl Phosphites
The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of carbon-phosphorus bonds, specifically for synthesizing phosphonates from trialkyl phosphites and alkyl halides.[2]
Mechanism: The reaction proceeds via a two-step SN2 mechanism.[3]
-
Nucleophilic Attack: The lone pair of the trivalent phosphorus atom in the trialkyl phosphite (B83602) attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate.[3][4]
-
Dealkylation: The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium (B103445) salt, leading to the formation of the final pentavalent phosphonate ester and a new alkyl halide.[3]
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Experimental Data: Michaelis-Arbuzov Reaction
| Entry | Trialkyl Phosphite | Alkyl Halide | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Triethyl phosphite | Benzyl (B1604629) bromide | 150-160°C, 2-4 h | Diethyl benzylphosphonate | Not specified | [5] |
| 2 | Triethyl phosphite | Benzyl bromide | ZnBr₂ (0.2 equiv), CH₂Cl₂, rt, 1 h | Diethyl benzylphosphonate | Not specified | [5] |
| 3 | Triethyl phosphite | Benzyl alcohol | n-Bu₄NI (2 mol%), 125°C, 24 h | Diethyl benzylphosphonate | 90 | [6] |
Experimental Protocol: Classical Synthesis of Diethyl Benzylphosphonate
Materials:
-
Benzyl bromide
-
Triethyl phosphite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).[5]
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[5]
-
After completion, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.[5]
Reactions of Dialkyl Phosphites: Leveraging the P-H Bond
The presence of the P-H bond in dialkyl phosphites opens up unique reaction pathways not readily accessible to trialkyl phosphites. The Pudovik and Atherton-Todd reactions are prime examples.
The Pudovik Reaction: Addition to Unsaturated Systems
The Pudovik reaction involves the addition of the P-H bond of a dialkyl phosphite across a carbon-heteroatom double bond, most commonly a carbonyl group (C=O) or an imine (C=N).[7][8] This reaction is a powerful tool for synthesizing α-hydroxyphosphonates and α-aminophosphonates.[8][9]
Mechanism: The base-catalyzed Pudovik reaction typically proceeds as follows:
-
Deprotonation: A base deprotonates the dialkyl phosphite to form a highly nucleophilic phosphite anion.[10]
-
Nucleophilic Attack: The phosphite anion attacks the electrophilic carbon of the carbonyl or imine.[10]
-
Protonation: The resulting intermediate is protonated to yield the final product.[10]
Caption: Base-catalyzed Pudovik Reaction Mechanism.
Experimental Data: Pudovik Reaction
| Entry | Dialkyl Phosphite | Carbonyl/Imine | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Diethyl phosphite | Diethyl α-oxoethylphosphonate | Dibutylamine (B89481) (5 mol%), Et₂O, 0°C, 8 h | Tetraethyl α-hydroxy-ethylidenebisphosphonate | 100 | [11] |
| 2 | Dimethyl phosphite | 2-Formylbenzoic acid, Butylamine | MW, 120°C, 10 min | 2-Butyl-3-(dimethoxyphosphoryl)isoindolin-1-one | 95 | [12] |
| 3 | Diethyl phosphite | 2-Nitrobenzaldehyde | DBN (5 mol%), MeCN, rt, 120 min | Diethyl (hydroxy(2-nitrophenyl)methyl)phosphonate | High | [7] |
Experimental Protocol: Synthesis of Tetraethyl α-Hydroxy-ethylidenebisphosphonate
Materials:
-
Diethyl phosphite
-
Diethyl α-oxoethylphosphonate
-
Dibutylamine
-
Diethyl ether
Procedure:
-
To a mixture of diethyl α-oxoethylphosphonate (2.2 mmol) and dibutylamine (0.11 mmol) in diethyl ether (13 mL) at 0°C, slowly add diethyl phosphite (2.2 mmol) with stirring.[11]
-
Continue stirring the reaction mixture at 0°C for 8 hours.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure tetraethyl α-hydroxy-ethylidenebisphosphonate.[11]
The Atherton-Todd Reaction: Phosphorylation via a Chlorophosphate Intermediate
The Atherton-Todd reaction converts dialkyl phosphites into dialkyl chlorophosphates, which are highly reactive intermediates that can be trapped in situ by nucleophiles like amines or alcohols to form phosphoramidates or phosphate (B84403) esters, respectively.[13][14]
Mechanism: The reaction is typically carried out in the presence of a base (often a tertiary amine) and a halogen source, commonly carbon tetrachloride.
-
Deprotonation: A base deprotonates the dialkyl phosphite.[14]
-
Halogenation: The resulting phosphite anion reacts with the halogen source (e.g., CCl₄) to form the dialkyl chlorophosphate intermediate and a haloform byproduct.[13]
-
Nucleophilic Attack: A nucleophile (amine, alcohol, etc.) present in the reaction mixture attacks the electrophilic phosphorus of the chlorophosphate, displacing the chloride and forming the final phosphorylated product.
Caption: General scheme of the Atherton-Todd Reaction.
Experimental Data: Atherton-Todd Reaction and Subsequent Phosphorylation
| Entry | Dialkyl Phosphite | Halogen Source | Base | Nucleophile | Product Type | Yield (%) | Reference |
| 1 | Diethyl phosphite | CCl₄ | Triethylamine | Ammonia | Phosphoramidate | High | [15] |
| 2 | Di-n-butyl phosphite | CCl₄ | Triethylamine | - | Di-n-butyl chlorophosphate | 85 | [15] |
| 3 | Diphenylphosphine oxide | CHCl₃ | Triethylamine | Methanol | Phosphinate | 98 | [16] |
Experimental Protocol: Synthesis of Dialkyl Chlorophosphates
Procedure:
-
A dialkyl phosphite is reacted with carbon tetrachloride in the presence of a tertiary amine.[15]
-
The tertiary amine is added dropwise to a refluxing mixture of the phosphite and carbon tetrachloride.[15]
-
The reaction yields the dialkyl chlorophosphate and the hydrochloride salt of the tertiary amine.[15]
-
The dialkyl chlorophosphate can be isolated by distillation, though it is often used in situ due to its reactivity.[13]
Summary of Mechanistic Differences
| Feature | Dialkyl Phosphites | Trialkyl Phosphites |
| Reactive Center | P-H bond; requires activation (e.g., deprotonation) | Trivalent phosphorus with a lone pair |
| Initial Step | Typically deprotonation or addition involving the P-H bond | Nucleophilic attack by the phosphorus lone pair |
| Key Reactions | Pudovik, Atherton-Todd | Michaelis-Arbuzov |
| Common Substrates | Carbonyls, imines, halogenating agents | Alkyl halides |
| Typical Products | α-Hydroxyphosphonates, α-aminophosphonates, phosphoramidates, phosphate esters | Phosphonates |
Conclusion
The mechanistic pathways of dialkyl and trialkyl phosphites are fundamentally distinct, stemming from the presence of a reactive P-H bond in the former and a nucleophilic lone pair in the latter. Trialkyl phosphites excel in reactions like the Michaelis-Arbuzov, directly forming C-P bonds with alkyl halides. In contrast, dialkyl phosphites are versatile precursors for a range of phosphorus compounds through reactions like the Pudovik and Atherton-Todd, which leverage the unique reactivity of the P-H bond. A thorough understanding of these differences is crucial for the strategic design of synthetic routes in medicinal chemistry and other fields requiring the tailored synthesis of organophosphorus compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. asynt.com [asynt.com]
- 8. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 14. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A phosphoryl radical-initiated Atherton–Todd-type reaction under open air - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing Stereochemistry at the Phosphorus Center
For researchers, scientists, and drug development professionals, the stereochemical configuration of phosphorus-containing compounds is a critical parameter that can profoundly influence biological activity, toxicity, and catalytic efficiency.[1][2] The precise determination of the stereochemistry at a chiral phosphorus center is therefore a crucial step in the development of new pharmaceuticals, agrochemicals, and catalysts. This guide provides a comparative overview of the most common analytical techniques used to assess the stereochemistry of reactions at the phosphorus center, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining the stereochemistry at a phosphorus center depends on several factors, including the nature of the compound, the need for absolute versus relative configuration, and the required level of accuracy for enantiomeric purity. The three primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
³¹P NMR Spectroscopy with Chiral Solvating Agents
Principle: ³¹P NMR spectroscopy is a powerful and direct method for analyzing phosphorus-containing compounds.[3][4] To differentiate enantiomers, which are otherwise indistinguishable in a non-chiral environment, a chiral solvating agent (CSA) is added to the sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts (Δδ) in the ³¹P NMR spectrum.[1][5] The relative integration of the two signals provides a quantitative measure of the enantiomeric excess (ee).
Common Chiral Solvating Agents:
-
Amino Acid Derivatives: N-protected amino acids, such as Fmoc-Trp(Boc)-OH (FBTrp), have proven effective in differentiating the enantiomers of a wide range of chiral phosphorus compounds.[1][6]
-
Cyclodextrins: α-Cyclodextrin is a versatile CSA, particularly for water-soluble phosphonates, where the complexation is pH-dependent.[5]
Data Comparison:
The magnitude of the chemical shift difference (Δδ) between the diastereomeric complexes is a key performance indicator for a CSA. A larger Δδ allows for more accurate quantification of the enantiomeric excess.
| Class of Phosphorus Compound | Chiral Solvating Agent | Typical ³¹P Chemical Shift Separation (Δδ in ppb) | Reference |
| Phosphinates | Fmoc-Trp(Boc)-OH | ~80 | [1] |
| Phosphonamidates | Fmoc-Trp(Boc)-OH | ~46-80 | [1][6] |
| Phosphonates | Fmoc-Trp(Boc)-OH | 13-46 | [1] |
| Phosphates | Fmoc-Trp(Boc)-OH | < 20 | [1] |
| Phosphine (B1218219) Oxides | Fmoc-Trp(Boc)-OH | No significant separation | [1] |
| Aminophosphonates | α-Cyclodextrin | Varies with pH | [5] |
Advantages:
-
Rapid and convenient method for determining enantiomeric purity.[1]
-
Requires only small amounts of sample.
-
Non-destructive technique.
Limitations:
-
The magnitude of the chemical shift separation can be small for certain classes of compounds, such as phosphates and phosphine oxides.[1]
-
The CSA may not be effective for all types of chiral phosphorus compounds.
-
Does not directly provide the absolute configuration.
X-ray Crystallography
Principle: X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule.[7] This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to create a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.[8]
Advantages:
-
Provides the absolute configuration of the stereocenter.
-
Offers a complete three-dimensional structure of the molecule.
Limitations:
-
Requires a single crystal of high quality, which can be difficult and time-consuming to obtain.[7]
-
The process is generally slow and laborious.[7]
-
Not suitable for non-crystalline or oily samples.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a powerful separation technique that utilizes a chiral stationary phase (CSP) to resolve enantiomers. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.[9][10]
Advantages:
-
Highly reliable for determining enantiomeric excess.[9]
-
Can be used for both analytical and preparative-scale separations.
-
A wide variety of chiral columns are commercially available.
Limitations:
-
Method development can be time-consuming, requiring screening of different columns and mobile phases.
-
Does not directly provide the absolute configuration unless a standard of known configuration is available.
-
Can be more expensive than NMR analysis due to the cost of chiral columns.
Experimental Protocols
Protocol 1: ³¹P NMR Analysis using a Chiral Solvating Agent (Fmoc-Trp(Boc)-OH)
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the racemic or enantioenriched phosphorus compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ³¹P{¹H} NMR spectrum of the sample.
-
To the NMR tube, add 1-2 equivalents of the chiral solvating agent, Fmoc-Trp(Boc)-OH.
-
Gently shake the tube to ensure complete dissolution and mixing.
-
-
NMR Acquisition:
-
Acquire a ³¹P{¹H} NMR spectrum of the mixture at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to an external standard of 85% H₃PO₄.
-
-
Data Analysis:
-
Process the NMR spectrum.
-
Identify the two separate signals corresponding to the diastereomeric complexes.
-
Integrate the two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess (ee).
-
Protocol 2: Mosher's Method for Absolute Configuration Determination
Mosher's method is a specialized NMR technique that can be adapted for determining the absolute configuration of chiral phosphorus-containing alcohols by derivatizing them with a chiral reagent.[9][11]
-
Derivatization:
-
Divide the chiral phosphorus-containing alcohol into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine).
-
Isolate and purify the resulting diastereomeric Mosher esters.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed ester linkage.
-
-
Configuration Assignment:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.[12]
-
Protons on one side of the MTPA plane in the conformational model will have a positive Δδ, while those on the other side will have a negative Δδ.
-
Based on the established Mosher's method model, the sign of the Δδ values can be correlated to the absolute configuration of the carbinol center.
-
Visualizing the Workflow
The selection of an appropriate method for stereochemical assessment often follows a logical progression. The following diagrams illustrate the general workflow for each technique and a decision-making pathway.
Caption: Workflow for ³¹P NMR analysis with a chiral solvating agent.
Caption: Decision tree for selecting a stereochemical assessment method.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to accurately characterize the stereochemical outcome of their reactions at the phosphorus center, a critical aspect of modern chemical and pharmaceutical research.
References
- 1. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. (Open Access) Phosphorus-31 Nmr Spectroscopy in Stereochemical Analysis (1987) | J.G. Verkade | 645 Citations [scispace.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. A chiroptical approach for the absolute stereochemical determination of P -stereogenic centers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02940H [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Performance of Tribenzyl Phosphite-Derived Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is a critical parameter in optimizing homogeneous catalysis, directly impacting reaction efficiency, selectivity, and overall yield. Among the diverse array of ligands, phosphites have carved a significant niche due to their unique electronic properties and synthetic accessibility. This guide provides a comprehensive benchmark of the performance of catalysts derived from simple triaryl phosphites, with a focus on tribenzyl phosphite (B83602).
Due to a scarcity of direct, quantitative comparative studies on tribenzyl phosphite itself, this guide will utilize the closely related and well-documented triphenyl phosphite as a representative for simple, sterically unencumbered triaryl phosphite ligands. The electronic and steric properties of this compound are similar to those of triphenyl phosphite, with the primary difference being the increased electron-donating nature of the benzyl (B1604629) groups. This guide will present available data for triphenyl phosphite in key catalytic transformations, offering a valuable performance benchmark against other common ligand classes.
The Role of Phosphite Ligands in Catalysis
Phosphite ligands, characterized by a trivalent phosphorus atom bonded to three oxygen atoms, are known for their strong π-acceptor properties. This electronic feature allows them to stabilize low-valent metal centers and facilitate key steps in catalytic cycles, such as reductive elimination. Their modular synthesis also allows for the fine-tuning of steric and electronic properties, making them a versatile class of ligands for a range of transition metal-catalyzed reactions.[1][2]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of ligand is crucial for the efficiency of the palladium catalyst. While bulky phosphine (B1218219) ligands are often employed, simple phosphite ligands like triphenyl phosphite can also form active catalysts for this transformation.
Table 1: Performance Comparison of a Simple Phosphite-Derived Catalyst with Other Ligand Systems in the Suzuki-Miyaura Coupling of 4-bromoacetophenone and phenylboronic acid.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Triphenyl Phosphite | K₃PO₄ | Dioxane | 100 | 18 | 85 | [3] |
| [NiCl(o-tol)(dppf)] | dppf | K₃PO₄ | Dioxane | 100 | 18 | 95 | [3] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 18 | 85 | [3] |
Note: This table presents a representative example to compare a simple phosphite ligand with a common phosphine ligand under similar conditions. Performance can vary significantly with substrate scope and reaction conditions.
Performance in Hydroformylation
Hydroformylation, or the "oxo" process, is a large-scale industrial process for the production of aldehydes from alkenes. The ligand employed plays a critical role in controlling the regioselectivity (linear vs. branched aldehyde) and the overall activity of the rhodium or cobalt catalyst. Phosphite ligands are widely used in industrial hydroformylation processes.[4] While specific data for this compound is limited, studies on triphenyl phosphite demonstrate its utility.
Table 2: Performance of a Triphenyl Phosphite-Modified Cobalt Catalyst in the Hydroformylation of 1-Pentene.
| Catalyst Precursor | Ligand | Pressure (bar) | Temp. (°C) | Conversion (%) | Aldehyde Selectivity (%) | n/iso ratio | Reference |
| [Co₂(CO)₈] | Triphenyl Phosphite | 80 | 150 | 95 | 80 | 3.5 | [2][5] |
| [Co₂(CO)₈] | PPh₃ | 70 | 180 | >99 | 88 | 6.4 | [2] |
Note: This table provides a general comparison of a phosphite ligand with a phosphine ligand in cobalt-catalyzed hydroformylation. Direct comparison is challenging due to variations in reaction conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with benzyl alcohol in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Benzyl alcohol
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
Procedure:
-
A solution of benzyl alcohol (3.0 equivalents) and triethylamine (3.0 equivalents) in an anhydrous organic solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus trichloride (1.0 equivalent) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting triethylammonium (B8662869) chloride precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound ligand (2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, base, palladium precursor, and this compound ligand.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Hydroformylation
Materials:
-
Alkene (1.0 M)
-
Rhodium precursor (e.g., [Rh(CO)₂(acac)], 0.01-0.1 mol%)
-
This compound ligand (1-10 equivalents relative to Rh)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (CO/H₂, typically 1:1 mixture)
Procedure:
-
In a high-pressure autoclave, the rhodium precursor and the this compound ligand are dissolved in the anhydrous, degassed solvent under an inert atmosphere.
-
The alkene substrate is then added.
-
The autoclave is sealed, purged several times with syngas, and then pressurized to the desired pressure (e.g., 10-50 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred vigorously.
-
The reaction progress is monitored by observing gas uptake and/or by periodic sampling and analysis (GC or NMR).
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is analyzed to determine conversion and selectivity.
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental catalytic cycles and a general workflow for catalyst screening.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: General experimental workflow for catalyst screening and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 5. Synthesis, crystal structure and hydroformylation activity of triphenylphosphite modified cobalt catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tribenzyl Phosphite
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tribenzyl phosphite (B83602), a member of the organophosphorus compound family, requires careful management throughout its lifecycle, from use to disposal. This guide provides essential, step-by-step procedures for the safe disposal of tribenzyl phosphite, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound and to take appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, information for analogous phosphite compounds, such as triphenyl phosphite and tributyl phosphite, highlights the need for caution. These compounds are typically irritants to the skin, eyes, and respiratory tract.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or mists.
Spill Response: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][3] The contaminated absorbent material should then be collected and placed in a suitable, sealed container for disposal as hazardous waste.[1] Do not allow the chemical to enter drains.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound, like other laboratory chemicals, is governed by stringent federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The following procedure is a general guideline and should be adapted to comply with your institution's specific policies and local regulations.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify the waste as non-halogenated organic waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly incompatible chemicals.[7][8] Keep it separate from:
-
Solid vs. Liquid: Keep liquid this compound waste separate from solid waste contaminated with it (e.g., gloves, absorbent pads).[9]
2. Waste Collection and Containerization:
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container must be in good condition, with a secure, leak-proof lid.[7][9][10]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[6][10]
-
Container Filling: Do not overfill the container. It is recommended to fill it to no more than 90% of its capacity to allow for expansion and prevent spills.[10] Keep the container closed when not in use.[9]
3. Storage of Waste:
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[6][7][8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[9]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]
4. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (which can vary by jurisdiction), contact your institution's EHS department to arrange for pickup and disposal.[6]
-
Licensed Disposal Company: The EHS department will typically coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste.[4][11][12][13] Never dispose of this compound down the drain or in the regular trash.[3][6]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity. | [10] |
| SAA Storage Limit | A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic waste, the limit is one quart. | [6] |
| SAA Storage Duration | Partially filled containers may remain in an SAA for up to one year. Full containers must be removed within three days. | [8] |
| pH of Aqueous Waste | For certain aqueous waste streams (not applicable to pure this compound), the pH may need to be adjusted to between 5.0 and 12.5 for drain disposal, if permitted. | [8] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for yourself and your colleagues. Always consult your institution's specific safety and disposal guidelines.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C21H21O3P | CID 11810300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. htdchem.com [htdchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. odu.edu [odu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. youtube.com [youtube.com]
Personal protective equipment for handling Tribenzyl phosphite
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Tribenzyl phosphite (B83602) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and GHS Classification
Tribenzyl phosphite is classified as an irritant. It is crucial to be aware of its potential hazards before handling.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin corrosion/irritation | Warning | H315: Causes skin irritation[1] | |
| Serious eye damage/eye irritation | Warning | H319: Causes serious eye irritation[1] | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning | H335: May cause respiratory irritation[1] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C21H21O3P[1][2] |
| Molecular Weight | 352.36 g/mol [2][3] |
| Appearance | Colorless liquid |
| CAS Number | 15205-57-9[1][2][3] |
Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Based on data for similar chemicals, nitrile or butyl rubber gloves are recommended. Always inspect gloves for degradation or punctures before use. Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound to minimize exposure and risk.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing or creating aerosols.
-
Avoidance of Incompatibilities: Keep away from strong oxidizing agents.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Characterization: Unused this compound should be considered a hazardous chemical waste.
-
Container Disposal: Do not reuse empty containers. Triple rinse the container with a suitable solvent and dispose of the rinsate as hazardous waste. Puncture the container to prevent reuse.
-
Disposal Method: Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Logical Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
